Octreotide pamoate
Description
This compound is a Protein drug with a maximum clinical trial phase of III and has 1 investigational indication.
Properties
CAS No. |
135467-16-2 |
|---|---|
Molecular Formula |
C72H82N10O16S2 |
Molecular Weight |
1407.6 g/mol |
IUPAC Name |
(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C49H66N10O10S2.C23H16O6/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64);1-10,24-25H,11H2,(H,26,27)(H,28,29)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+;/m1./s1 |
InChI Key |
KFWJVABDRRDUHY-XJQYZYIXSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)O.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Octreotide pamoate; SMS pa; SMS 201-995 pa; |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Octreotide Pamoate in Neuroendocrine Tumors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octreotide, a synthetic octapeptide analog of somatostatin, has become a cornerstone in the management of neuroendocrine tumors (NETs). Its long-acting formulation, octreotide pamoate, provides sustained therapeutic effects, primarily through its interaction with somatostatin receptors (SSTRs) expressed on NET cells. This technical guide delves into the core mechanisms of action of this compound, providing a detailed overview of its molecular interactions, downstream signaling pathways, and its multifaceted anti-tumor effects. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapies for neuroendocrine neoplasms.
Data Presentation
Quantitative Analysis of Octreotide's Efficacy
The clinical and preclinical efficacy of octreotide can be quantified through its binding affinity to somatostatin receptors, its ability to inhibit hormone secretion, and its impact on tumor growth.
Table 1: Binding Affinity of Octreotide for Somatostatin Receptor Subtypes
| Receptor Subtype | IC50 (nmol/L) |
| SSTR1 | >1000 |
| SSTR2 | 0.6 |
| SSTR3 | 34.5 |
| SSTR4 | >1000 |
| SSTR5 | 7.0 |
IC50 values represent the concentration of octreotide required to inhibit 50% of the binding of a radiolabeled somatostatin analog.
Table 2: Clinical Efficacy of Octreotide in Neuroendocrine Tumors
| Clinical Endpoint | Study | Patient Population | Treatment | Result |
| Progression-Free Survival (PFS) | PROMID | Midgut NETs | Octreotide LAR | 14.3 months vs. 6.0 months with placebo[1] |
| CLARINET | Enteropancreatic NETs | Lanreotide Autogel | Not reached vs. 18.0 months with placebo | |
| Symptom Control | Pooled Analysis | GEP-NETs with carcinoid syndrome | Octreotide | 71% of patients experienced improvement in diarrhea and flushing[2] |
| Biochemical Response | Kvols et al. | Carcinoid Syndrome | Octreotide | 72% of patients had a >50% reduction in 24-hour urinary 5-HIAA[3] |
| - | Gastrinoma | High-dose Octreotide | Significant inhibition of hypergastrinemia[4] | |
| - | VIPoma | Octreotide | Reduction in VIP concentration to within normal values[5] |
Table 3: Inhibition of Growth Factors by Octreotide
| Growth Factor | Effect of Octreotide | Quantitative Data |
| Vascular Endothelial Growth Factor (VEGF) | Inhibition of secretion | Reduced plasma levels in xenografted mice[6] |
| Insulin-like Growth Factor-1 (IGF-1) | Inhibition of secretion | Reduced levels by about 50% at a concentration of 100 nM in orbital fibroblasts[7][8] |
Core Mechanism of Action: A Multi-pronged Approach
This compound exerts its anti-tumor effects through both direct and indirect mechanisms, primarily initiated by its binding to SSTRs, with a high affinity for SSTR2 and, to a lesser extent, SSTR5.
Direct Anti-tumor Effects
The direct mechanisms involve the activation of intracellular signaling pathways that lead to the inhibition of cell proliferation and the induction of apoptosis.
Upon binding of octreotide to SSTR2, a cascade of intracellular events is initiated. SSTRs are G-protein coupled receptors, and their activation by octreotide leads to:
-
Inhibition of Adenylyl Cyclase: This results in decreased intracellular cyclic AMP (cAMP) levels, which in turn affects various downstream effectors involved in cell growth and hormone secretion.
-
Activation of Phosphotyrosine Phosphatases (PTPs): Octreotide stimulates the activity of PTPs, such as SHP-1 and SHP-2. These phosphatases can dephosphorylate and inactivate key signaling molecules in growth factor receptor pathways, such as the PI3K/Akt/mTOR pathway, thereby inhibiting cell proliferation.[2]
-
Induction of Cell Cycle Arrest: By modulating these signaling pathways, octreotide can lead to an increase in the expression of cell cycle inhibitors, such as p27, resulting in cell cycle arrest at the G1 phase.[2]
Octreotide has been shown to induce programmed cell death, or apoptosis, in neuroendocrine tumor cells. This is thought to be mediated through the activation of caspase cascades, key enzymes in the apoptotic process.[2]
Indirect Anti-tumor Effects
In addition to its direct effects on tumor cells, octreotide also influences the tumor microenvironment to inhibit growth.
Neuroendocrine tumors are often highly vascularized, and their growth is dependent on the formation of new blood vessels, a process known as angiogenesis. Octreotide can inhibit angiogenesis through:
-
Downregulation of Pro-angiogenic Factors: Octreotide has been shown to decrease the production and secretion of key angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).[6]
-
Direct Effects on Endothelial Cells: Endothelial cells can also express SSTRs, and octreotide can directly inhibit their proliferation and function.
Octreotide can suppress the secretion of various growth factors that promote tumor growth, including Insulin-like Growth Factor-1 (IGF-1).[7][8] By reducing the levels of these growth-promoting signals, octreotide creates a less favorable environment for tumor proliferation.
Experimental Protocols
Somatostatin Receptor Binding Assay (Radioligand Displacement)
This assay is used to determine the binding affinity of octreotide to different SSTR subtypes.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing a specific human SSTR subtype (e.g., CHO-K1 cells).
-
Harvest cells and homogenize in a lysis buffer to prepare a crude membrane fraction by centrifugation.
-
Resuspend the membrane pellet in a binding buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a constant concentration of a radiolabeled somatostatin analog (e.g., 125I-Tyr11-SRIF-14), and varying concentrations of unlabeled octreotide.
-
Incubate the plate to allow for competitive binding to reach equilibrium.
-
-
Separation and Detection:
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter, which traps the cell membranes.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of octreotide.
-
Calculate the IC50 value, which is the concentration of octreotide that displaces 50% of the specifically bound radioligand.
-
References
- 1. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Octreotide – A Review of its Use in Treating Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of serotonin inhibition within the treatment of carcinoid syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gastrin-dependent inhibitory effects of octreotide on the genesis of gastric ECLomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elevated plasma levels of vasoactive intestinal peptide in AIDS patients with refractory idiopathic diarrhoea. Effects of treatment with octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiangiogenic effect of octreotide inhibits the growth of human rectal neuroendocrine carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Octreotide inhibits secretion of IGF-1 from orbital fibroblasts in patients with thyroid-associated ophthalmopathy via inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Octreotide inhibits secretion of IGF-1 from orbital fibroblasts in patients with thyroid-associated ophthalmopathy via inhibition of the NF-κB pathway | PLOS One [journals.plos.org]
The Binding Affinity of Octreotide to Somatostatin Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of octreotide for the five human somatostatin receptor (SSTR) subtypes. Octreotide, a synthetic octapeptide analog of native somatostatin, is a cornerstone in the management of neuroendocrine tumors (NETs) and acromegaly. Its therapeutic efficacy is intrinsically linked to its specific binding profile to SSTRs, which dictates its biological activity. This document details the quantitative binding affinities, the experimental protocols used for their determination, and the primary signaling pathways activated upon binding.
Octreotide Binding Affinity Profile
The therapeutic action of octreotide is mediated through its interaction with SSTRs, a family of G-protein coupled receptors (GPCRs) with five distinct subtypes (SSTR1-SSTR5). Octreotide does not bind uniformly across these subtypes; instead, it exhibits a distinct affinity profile, which is crucial for its clinical effects. The binding affinity is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of octreotide required to displace 50% of a specific radioligand from the receptor.
The data presented below, derived from competitive radioligand binding assays using cloned human SSTR subtypes, summarizes the binding affinity of octreotide.
Table 1: Binding Affinity (IC50) of Octreotide for Human Somatostatin Receptor Subtypes
| Receptor Subtype | Binding Affinity (IC50, nM) | Qualitative Affinity |
| SSTR1 | > 1000 | No Affinity |
| SSTR2 | 0.1 | High Affinity |
| SSTR3 | 29 | Low Affinity |
| SSTR4 | > 1000 | No Affinity |
| SSTR5 | 5.0 | High Affinity |
| (Data sourced from Weckbecker et al., as cited in publicly available research materials) |
As the data indicates, octreotide binds with the highest affinity to SSTR2, which is the most predominantly expressed subtype in the majority of well-differentiated neuroendocrine tumors[1]. It also demonstrates a high, though slightly lower, affinity for SSTR5.[1][2] In contrast, its affinity for SSTR3 is significantly lower, and it shows no meaningful binding to SSTR1 and SSTR4 at therapeutic concentrations.[1][2] This selective binding profile, particularly the high affinity for SSTR2, is the molecular basis for the clinical utility of octreotide in both diagnostics (scintigraphy) and therapy.[1]
Key Signaling Pathways
Upon binding to its target receptors, primarily SSTR2, octreotide initiates a cascade of intracellular signaling events. As GPCRs, SSTRs are coupled to inhibitory G-proteins (Gi). The activation of these pathways leads to the characteristic inhibitory effects of somatostatin analogs on hormone secretion and cell proliferation.[3]
The principal signaling pathway activated by the octreotide-SSTR2 complex involves the inhibition of adenylyl cyclase . This interaction leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] Reduced cAMP levels impact multiple downstream effectors, including protein kinase A (PKA), leading to the inhibition of hormone exocytosis and suppression of gene transcription associated with cell growth.
A secondary, yet significant, pathway involves the activation of phosphotyrosine phosphatases (PTPs) , such as SHP-1.[3][4] Activation of PTPs can counteract the signaling of growth factor receptors by dephosphorylating key signaling molecules, thereby contributing to the antiproliferative effects of octreotide.[3]
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for SSTR subtypes is predominantly achieved through competitive radioligand binding assays. This technique is considered a gold standard for quantifying the interaction between a ligand (octreotide) and a receptor.
Principle
The assay measures the ability of an unlabeled compound (the "competitor," e.g., octreotide) to compete with a radioactively labeled ligand (the "radioligand," e.g., ¹²⁵I-Tyr¹¹-Somatostatin-14) for binding to the target receptor. The receptors are typically expressed in cultured cell lines (e.g., CHO-K1 or HEK293 cells) that have been transfected to express a single human SSTR subtype. By incubating the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled octreotide, a competition curve is generated. From this curve, the IC50 value is calculated.
Detailed Methodology
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are stably transfected with the cDNA encoding one of the five human SSTR subtypes (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).
-
Cells are cultured to confluence, harvested, and then homogenized in a cold buffer (e.g., 50 mM Tris-HCl).
-
The homogenate is centrifuged at low speed to remove nuclei and debris. The resulting supernatant is then ultracentrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
The assay is typically performed in 96-well plates.
-
To each well, the following are added in sequence:
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA).
-
Increasing concentrations of unlabeled octreotide (typically spanning a range from 10⁻¹² M to 10⁻⁵ M).
-
A fixed, low concentration of a suitable radioligand (e.g., [¹²⁵I]-Tyr¹¹-SST14 or [¹²⁵I-Tyr³]octreotide).
-
The prepared cell membrane suspension (containing a specific SSTR subtype).
-
-
Total Binding is determined in wells containing only the radioligand and membranes.
-
Non-specific Binding is determined in wells containing the radioligand, membranes, and a high concentration of unlabeled somatostatin-14 (e.g., 1 µM) to saturate all specific binding sites.
-
The plates are incubated (e.g., for 60 minutes at 25°C) to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Following incubation, the receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). The filters trap the membranes while allowing the unbound radioligand to pass through.
-
The filters are then washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on each filter is quantified using a gamma counter.
-
-
Data Analysis:
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted with the logarithm of the octreotide concentration on the x-axis and the percentage of specific binding on the y-axis.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value.
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
-
References
- 1. Somatostatin receptors and disease: role of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Octreotide Pamoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octreotide is a synthetic octapeptide analogue of the naturally occurring hormone somatostatin.[1][2] The pamoate salt of octreotide is utilized in long-acting release (LAR) formulations, which allows for less frequent administration compared to the immediate-release acetate salt.[3][4] Like endogenous somatostatin, octreotide is a potent inhibitor of the secretion of various hormones, including growth hormone (GH), glucagon, and insulin, as well as several gastro-entero-pancreatic (GEP) peptides such as gastrin, vasoactive intestinal peptide (VIP), and serotonin.[2][5][6] This inhibitory action makes octreotide a critical therapeutic agent in the management of hormonal disorders like acromegaly and symptoms arising from neuroendocrine tumors (NETs), such as carcinoid syndrome and VIPomas.[2][3][7] Octreotide's resistance to enzymatic degradation results in a significantly longer duration of action compared to natural somatostatin.[2][4][8]
Pharmacodynamics
Mechanism of Action
Octreotide exerts its pharmacological effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors.[3][9] There are five subtypes of SSTRs (SSTR1-SSTR5).[3] Octreotide exhibits a high binding affinity predominantly for SSTR2 and SSTR5, and to a lesser extent for SSTR3.[3][10][11]
Upon binding to these receptors, octreotide activates inhibitory G-proteins (Gi), which in turn initiates a cascade of intracellular signaling events.[10][12] A primary pathway involves the inhibition of the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[10][13] This reduction in cAMP inhibits the secretion of various hormones.[13] Another key pathway is the activation of phospholipase C (PLC), which influences intracellular calcium levels and contributes to the inhibition of hormone release.[9][12][13] The culmination of these signaling events is the suppression of hormone hypersecretion and potential anti-proliferative effects on tumor cells.[1][3][13]
Signaling Pathway
The binding of octreotide to its primary target, SSTR2, triggers a conformational change in the receptor, activating the associated heterotrimeric G-protein. The subsequent dissociation of the Gαi subunit from the Gβγ dimer initiates downstream signaling cascades that collectively inhibit hormone secretion and cell proliferation.
Caption: Octreotide signaling pathway via SSTR2.
Pharmacodynamic Effects & Receptor Affinity
Octreotide's primary pharmacodynamic effect is the suppression of hormone levels. It also demonstrates a distinct binding profile to the different somatostatin receptor subtypes.
Table 1: Pharmacodynamic Effects of Octreotide
| Effect | Description | Reference |
|---|---|---|
| Hormone Inhibition | Potent inhibitor of Growth Hormone (GH), glucagon, and insulin. Also suppresses LH response to GnRH and inhibits the release of serotonin, gastrin, VIP, secretin, motilin, and pancreatic polypeptide. | [5][6][14][15] |
| Splanchnic Blood Flow | Decreases splanchnic blood flow. | [5][6][9] |
| Anti-proliferative | May antagonize growth factor effects and induce apoptosis in some tumor cells. | [1][15] |
| Gallbladder Motility | Inhibits gallbladder contractility. |[5][9] |
Table 2: Binding Affinity of Octreotide for Somatostatin Receptor Subtypes
| Receptor Subtype | Binding Affinity (IC50/Kd in nM) | Reference |
|---|---|---|
| SSTR1 | 290 - 1140 | [11] |
| SSTR2 | 0.4 - 2.1 | [11] |
| SSTR3 | 4.4 - 34.5 | [11] |
| SSTR4 | > 1000 | [11] |
| SSTR5 | 5.6 - 32 |[11] |
Pharmacokinetics
The pharmacokinetic profile of octreotide varies significantly based on its formulation. The immediate-release formulation (octreotide acetate) is administered subcutaneously or intravenously, while the long-acting release formulation (octreotide pamoate in a microsphere suspension) is administered via intramuscular injection.
Absorption
Immediate-Release (Subcutaneous): After subcutaneous injection, octreotide is absorbed rapidly and completely.[4][8][9][16] Peak plasma concentrations are typically reached within 30 minutes.[4][8][16]
Long-Acting Release (Intramuscular): The LAR formulation, which utilizes poly(DL-lactide-co-glycolide) microspheres, provides a sustained release of octreotide.[6][17] Following a single intramuscular injection, there is an initial rapid release of the drug, reaching a peak concentration in about 1.5 hours.[18] This is followed by a decline in concentration. A second, sustained release phase begins around day 7, maintaining plateau concentrations for an extended period before a slow decline.[17][18] Steady-state serum concentrations are typically achieved after the third monthly injection.[6][19][20]
Distribution
The volume of distribution for octreotide ranges from 18 to 30 liters.[8][9] In the blood, approximately 65% of the drug is bound to plasma proteins, primarily lipoproteins and albumin.[8][9]
Metabolism and Elimination
Octreotide is extensively metabolized in the liver.[8][9][16] The total body clearance is approximately 7-10 L/h.[9] Elimination occurs in two phases after intravenous injection, with reported half-lives of 10 and 90 minutes.[4] The elimination half-life following subcutaneous injection is about 90 to 110 minutes (1.7 hours).[4][8][16] About 11-32% of a dose is excreted unchanged in the urine.[8][9][16]
Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for different octreotide formulations.
Table 3: Pharmacokinetic Parameters of Immediate-Release Octreotide
| Parameter | Value | Route | Reference |
|---|---|---|---|
| Bioavailability | ~100% | Subcutaneous | [8][16] |
| Tmax (Time to Peak) | 20 - 30 minutes | Subcutaneous | [8][16] |
| Elimination Half-life (t½) | 90 - 110 minutes | Subcutaneous | [8][16] |
| Total Clearance (CL) | ~160 ml/min (9.6 L/h) | Intravenous | [8][16] |
| Volume of Distribution (Vd) | 18 - 30 L | Intravenous |[8][9] |
Table 4: Pharmacokinetic Parameters of Long-Acting Release (LAR) Octreotide (30 mg dose)
| Parameter | Value | Description | Reference |
|---|---|---|---|
| Initial Cmax (Day 1) | 0.96 ± 0.25 ng/mL | Peak concentration after initial release | [18] |
| Initial Tmax | ~1.5 hours | Time to initial peak concentration | [18] |
| Plateau Concentration | 1.68 ± 0.88 ng/mL | Maintained from day 7 onwards | [18] |
| AUC (0-112 days) | 2819 ± 782 ng·h/mL | Total drug exposure over 112 days | [18] |
| Apparent Half-life (t½) | 169 hours | Reflects the slow release from microspheres | [18] |
| Steady State | Achieved after 3 injections | Trough levels increase ~2-fold from dose 1 to steady state |[19] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of octreotide's pharmacokinetic and pharmacodynamic properties.
In-Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical experimental design for evaluating the pharmacokinetics of octreotide in a preclinical model.
Objective: To determine the pharmacokinetic profile of octreotide following intravenous (IV) and intragastric (IG) administration in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.[17] Animals are fasted overnight prior to dosing.
-
Grouping: Rats are randomly divided into groups for different routes of administration and dose levels (e.g., IV group and multiple IG dose groups).[21]
-
Dosing:
-
Intravenous (IV): A single dose of octreotide is administered via the tail vein.
-
Intragastric (IG): Octreotide is administered via gavage at various dose levels.[21]
-
-
Blood Sampling:
-
Sample Analysis: Plasma concentrations of octreotide are quantified using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) or a radioimmunoassay (RIA).[17][21]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters like Cmax, Tmax, AUC, t½, CL, and Vd.
Caption: Experimental workflow for a rat pharmacokinetic study.
Quantification of Octreotide in Biological Samples (LC-MS/MS)
Objective: To accurately measure the concentration of octreotide in plasma or tissue homogenates.
Methodology:
-
Sample Preparation:
-
A specific volume of plasma or tissue homogenate is mixed with an internal standard.
-
Protein precipitation is performed by adding a solvent like acetonitrile.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected, evaporated to dryness, and then reconstituted in the mobile phase for injection.
-
-
Chromatographic Separation:
-
An aliquot of the reconstituted sample is injected into a High-Performance Liquid Chromatography (HPLC) system.
-
Separation is achieved on a C18 analytical column using a gradient elution with a mobile phase consisting of, for example, acetonitrile and water with formic acid.
-
-
Mass Spectrometric Detection:
-
The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Detection is performed in the positive ion mode using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both octreotide and the internal standard.
-
-
Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of calibration standards.
-
The concentration of octreotide in the unknown samples is determined by interpolating their peak area ratios from this calibration curve.
-
Conclusion
This compound, delivered as a long-acting release formulation, provides a significant therapeutic advantage by maintaining stable, therapeutic drug concentrations over an extended period. Its pharmacodynamic profile is characterized by high-affinity binding to SSTR2 and SSTR5, leading to potent inhibition of hormone secretion via well-defined intracellular signaling pathways. The pharmacokinetic profile is defined by a biphasic release pattern that ensures both immediate and sustained therapeutic action. A thorough understanding of these pharmacokinetic and pharmacodynamic principles, supported by robust experimental methodologies, is essential for the continued development and optimization of somatostatin analogue therapies for neuroendocrine disorders.
References
- 1. Facebook [cancer.gov]
- 2. Octreotide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in conditions associated with excessive peptide secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Octreotide Acetate? [synapse.patsnap.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Octreotide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. tga.gov.au [tga.gov.au]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Clinical Pharmacokinetics of Octreotide | Semantic Scholar [semanticscholar.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. adooq.com [adooq.com]
- 12. Octreotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Octreotide - Wikipedia [en.wikipedia.org]
- 15. droracle.ai [droracle.ai]
- 16. Clinical pharmacokinetics of octreotide. Therapeutic applications in patients with pituitary tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sustained-release delivery of octreotide from biodegradable polymeric microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics, pharmacodynamics, and safety of microencapsulated octreotide acetate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. Pharmacokinetic and pharmacodynamic evidence for developing an oral formulation of octreotide against gastric mucosal injury - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Structure of Octreotide Pamoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octreotide, a synthetic octapeptide analog of somatostatin, is a crucial therapeutic agent for treating acromegaly and symptoms associated with certain neuroendocrine tumors. Its long-acting formulation as octreotide pamoate allows for less frequent administration, improving patient compliance. This technical guide provides a comprehensive overview of the synthesis and chemical structure of this compound, intended for professionals in drug development and scientific research. The synthesis of the two primary components, octreotide and pamoic acid, is detailed, followed by an examination of their combination to form the final active pharmaceutical ingredient (API). This document adheres to stringent data presentation and visualization requirements, offering detailed experimental protocols, tabulated quantitative data, and logical workflow diagrams to facilitate a deeper understanding of the manufacturing process and chemical properties of this important therapeutic compound.
Chemical Structure of this compound
This compound is a salt composed of the synthetic octapeptide octreotide and pamoic acid.[1] The chemical formula for octreotide is C₄₉H₆₆N₁₀O₁₀S₂, and its molecular weight is 1019.3 g/mol .[2] Pamoic acid, also known as embonic acid, has a chemical formula of C₂₃H₁₆O₆ and a molar mass of 388.375 g/mol .[3] The resulting this compound salt has a molecular formula of C₇₂H₈₂N₁₀O₁₆S₂ and a molecular weight of 1407.6 g/mol .[1]
The structure of octreotide is characterized by a cyclic disulfide bridge between two cysteine residues at positions 2 and 7. The amino acid sequence is D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-ol.[2] Pamoic acid is a symmetrical molecule derived from two molecules of 3-hydroxy-2-naphthoic acid linked by a methylene bridge.[3]
Synthesis of Octreotide
The synthesis of octreotide is a complex multi-step process that is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). This methodology allows for the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support, simplifying the purification process at each step.[2][4] Both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protection strategies can be employed.[5]
Solid-Phase Peptide Synthesis (SPPS) of Octreotide
The SPPS of octreotide involves a cyclical process of deprotection, coupling, and washing. A common approach utilizes a 2-chlorotrityl chloride resin as the solid support.[2]
Experimental Protocol: Fmoc-based SPPS of Octreotide
-
Resin Preparation: Swell the 2-chlorotrityl chloride resin in a mixture of dichloromethane (DCM) and dimethylformamide (DMF).[2]
-
First Amino Acid Attachment: Attach the C-terminal amino acid, Fmoc-Thr(tBu)-ol, to the swelled resin in the presence of diisopropylethylamine (DIEA) in DCM.[2] After coupling, cap any unreacted sites on the resin using a solution of 5% DIEA and 10% methanol in DCM.[2]
-
Peptide Chain Elongation Cycle:
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc group.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (e.g., Fmoc-Cys(Trt)-OH) with a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and couple it to the deprotected N-terminus of the resin-bound peptide.[6] Monitor the coupling reaction for completion using a Kaiser test.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the octreotide sequence: Thr(tBu), Lys(Boc), D-Trp(Boc), Phe, Cys(Trt), and D-Phe.
-
Cleavage from Resin and Deprotection: Once the full-length peptide is assembled, cleave it from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically a strong acid solution such as trifluoroacetic acid (TFA) with scavengers (e.g., water, thioanisole, and 1,2-ethanedithiol) to prevent side reactions.[7]
-
Cyclization (Disulfide Bond Formation): After cleavage and deprotection, the linear dithiol peptide is cyclized to form the intramolecular disulfide bond. This is often achieved by oxidation, for example, using air oxidation in a dilute aqueous solution or with an oxidizing agent like hydrogen peroxide or iodine.[4][8] One method involves dissolving the linear peptide in water, adjusting the pH to 8.0 with 10% NaOH, and adding H₂O₂.[8]
-
Purification: Purify the crude cyclic octreotide using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
Quantitative Data for Octreotide Synthesis
| Synthesis Strategy | Reported Yield | Reported Purity | Reference |
| Fmoc SPPS with Tl(Tfa)₃ for cyclization | 14% | >98% | [5] |
| Fmoc SPPS with p-carboxybenzaldehyde linker | 74-78% | High Purity | [8] |
| SPPS using Thr(ol)(tBu)-2Cl-trityl resin | >70% | High Purity | [2] |
| Solution-phase synthesis (fragment condensation) | 36.3% (after HPLC) | High Purity | [10] |
| SPPS with air oxidation | - | 70.26% (by HPLC) | [10] |
dot
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Octreotide.
Synthesis of Pamoic Acid
Pamoic acid is synthesized through the condensation of 3-hydroxy-2-naphthoic acid with formaldehyde.[3][11]
Experimental Protocol: Synthesis of Pamoic Acid
-
Reaction Setup: In a reaction vessel, combine N,N-dimethylformamide (DMF), 3-hydroxy-2-naphthoic acid, and paraformaldehyde.[12] For a larger scale preparation, 266 kg of DMF, 175 kg of 3-hydroxy-2-naphthoic acid, and 21 kg of paraformaldehyde can be used.[13]
-
Initial Heating: Heat the mixture to 58-62°C and maintain this temperature for approximately 30 minutes.[12]
-
Catalysis: Add a catalyst and 98% sulfuric acid to the reaction mixture.[12]
-
Second Heating: Heat the mixture to 75-85°C. The exothermic reaction will naturally increase the temperature to 95-105°C. Maintain this temperature for 2.5-3.5 hours.[12]
-
Work-up: After the reaction is complete, cool the mixture to approximately 25°C.[12]
-
Isolation: Add methanol to precipitate the product. Isolate the solid pamoic acid by centrifugation, followed by rinsing and drying.[12]
Formation of this compound Salt
This compound is formed by the reaction of octreotide with pamoic acid. This salt formation is often a key step in the preparation of long-acting release formulations.[14][15]
Experimental Protocol: this compound Salt Formation (General Procedure)
While a specific, discrete protocol for the synthesis of the this compound salt is not extensively detailed in the reviewed literature, a general procedure can be inferred from the principles of salt formation between a basic peptide and an acidic compound.
-
Dissolution: Dissolve octreotide free base in a suitable solvent, such as a mixture of acetonitrile and water.
-
Pamoic Acid Addition: Dissolve pamoic acid (or its disodium salt) in a suitable solvent, such as an aqueous solution.[16]
-
Mixing and Precipitation: Combine the two solutions. The this compound salt is expected to precipitate out of the solution due to its lower solubility. The stoichiometry would typically be a 1:1 molar ratio of octreotide to pamoic acid.
-
Isolation and Drying: Isolate the precipitated this compound by filtration, wash with a suitable solvent to remove any unreacted starting materials, and dry under vacuum.
Characterization of this compound
The chemical structure and purity of this compound are confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is a primary method for assessing the purity of octreotide and its salts. A typical method involves a C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile with an ion-pairing agent like trifluoroacetic acid (TFA).[9][17] Detection is typically performed using a UV detector at 210 nm.[17]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of octreotide and this compound. For octreotide, the expected [M+H]⁺ ion is observed at m/z 1019.8.[6] LC-MS/MS methods have been developed for the sensitive quantification of octreotide in biological matrices.[16][18][19]
Nuclear Magnetic Resonance (NMR) Spectroscopy
dot
Caption: Overall synthesis workflow for this compound.
Conclusion
The synthesis of this compound is a well-established yet complex process that requires expertise in peptide chemistry and pharmaceutical salt formation. Solid-phase peptide synthesis provides an efficient route to the octreotide peptide, while the synthesis of pamoic acid is a more traditional organic condensation reaction. The formation of the pamoate salt is a critical step in producing the long-acting formulation of this vital therapeutic agent. The analytical characterization of the final product is essential to ensure its quality, purity, and identity. This guide has provided a detailed overview of these processes, offering valuable insights for professionals in the field.
References
- 1. This compound | C72H82N10O16S2 | CID 44194024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Pamoic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Generally applicable, convenient solid-phase synthesis and receptor affinities of octreotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. data.epo.org [data.epo.org]
- 7. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 8. Direct solid-phase synthesis of octreotide conjugates: precursors for use as tumor-targeted radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. US20140296144A1 - Process for the preparation of octreotide acetate - Google Patents [patents.google.com]
- 11. Pamoic acid synthesis - chemicalbook [chemicalbook.com]
- 12. CN102659577A - Preparation method of pamoic acid - Google Patents [patents.google.com]
- 13. CN102659577B - Preparation method of pamoic acid - Google Patents [patents.google.com]
- 14. WO2017134655A1 - Improved oral absorption of octreotide and salts thereof - Google Patents [patents.google.com]
- 15. US20100266704A1 - Octreotide depot formulation with constantly high exposure levels - Google Patents [patents.google.com]
- 16. Determination of long-acting release octreotide, an octapeptide analogue of somatostation, in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jptcp.com [jptcp.com]
- 18. [Determination of octreotide in human plasma by HPLC-MS with solid-phase extraction and study on the relative bioavailability of domestic and imported octreotide injections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PK study of octreotide based on LC-MS/MS combining protein precipitation and impurity extraction technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Multinuclear 1H/13C/15N chemical shift assignment of therapeutic octreotide acetate performed at natural abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Multinuclear 1H/13C/15N chemical shift assignment of therapeutic octreotide acetate performed at natural abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro studies on octreotide pamoate's anti-proliferative effects
An In-Depth Technical Guide to the In Vitro Anti-Proliferative Effects of Octreotide Pamoate
Introduction
Octreotide, a synthetic octapeptide analog of the natural hormone somatostatin, is a potent inhibitor of various peptide hormones, including growth hormone, glucagon, and insulin.[1][2] Its long-acting formulation, this compound, is established in the management of hormonal syndromes associated with neuroendocrine tumors (NETs) and acromegaly.[1][3] Beyond its anti-secretory functions, a significant body of research has focused on the anti-proliferative properties of octreotide, positioning it as a potential anti-neoplastic agent.[4] These effects are mediated through a complex network of signaling pathways upon binding to specific somatostatin receptors (SSTRs) on tumor cells.[5]
This technical guide provides a comprehensive overview of the in vitro studies investigating the anti-proliferative effects of octreotide. It details the underlying molecular mechanisms, summarizes quantitative data from key studies, presents detailed experimental protocols, and visualizes the critical pathways and workflows involved.
Molecular Mechanisms of Anti-Proliferative Action
The anti-tumor effects of octreotide can be broadly categorized into direct and indirect mechanisms. These actions are initiated by the binding of octreotide with high affinity to somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[2]
Direct Anti-Proliferative Effects
Direct effects involve the immediate impact on tumor cell growth and survival through the activation of intracellular signaling cascades.
-
Cell Cycle Arrest: Octreotide has been shown to induce cell cycle arrest, primarily at the G0/G1 phase.[5][6] This cytostatic effect prevents cells from entering the S phase, thereby halting DNA synthesis and proliferation.[7] The mechanism is linked to the inhibition of mitogenic signals from growth factors like EGF and insulin, which normally promote cell cycle progression.[5]
-
Induction of Apoptosis: Octreotide can trigger programmed cell death, or apoptosis, in cancer cells.[3][8] This cytotoxic effect is characterized by morphological changes such as chromatin condensation, nucleus fragmentation, and the formation of apoptotic bodies.[5][6] The induction of apoptosis can occur through both p53-dependent and p53-independent pathways, often involving the downregulation of anti-apoptotic proteins like bcl-2.[5]
Indirect Anti-Proliferative Effects
Indirect mechanisms involve the modulation of the tumor microenvironment and the inhibition of systemic factors that support tumor growth.
-
Inhibition of Growth Factors: Octreotide can suppress the release and action of various growth factors and hormones that promote tumor proliferation, including insulin-like growth factor 1 (IGF-1).[3][4]
-
Anti-Angiogenesis: The inhibition of new blood vessel formation, or angiogenesis, is a crucial indirect anti-tumor mechanism. Octreotide has been demonstrated to inhibit proliferating endothelial cells, which often over-express SSTR2 and SSTR5.[4] It can also reduce the levels of key angiogenic factors like vascular endothelial growth factor (VEGF).[4][8]
Key Signaling Pathways
The binding of octreotide to its receptors activates several downstream signaling pathways that culminate in its anti-proliferative effects.
-
PI3K/Akt Pathway: In pituitary tumor cells, octreotide has been shown to inhibit the Phosphatidylinositol 3-Kinase (PI3K)/Akt survival pathway. This leads to the induction of the tumor suppressor gene Zac1, which is critical for mediating the anti-proliferative effects of octreotide in these cells.[9] The process involves the dephosphorylation of key pathway components like PDK1 and Akt.[9]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another primary target. Studies in gastric adenocarcinoma cells have demonstrated that octreotide can decrease the expression of key components like Extracellular signal-regulated protein kinase (ERK) and c-Fos, leading to reduced proliferation.[4][7]
Quantitative Data Summary
The efficacy of octreotide's anti-proliferative effects varies significantly across different cancer cell lines, often correlating with the expression levels of SSTRs.[10] While some studies demonstrate potent inhibition, others report resistance, underscoring the importance of patient and tumor selection.[10][11]
| Cell Line | Cancer Type | Assay | Key Findings | Reference |
| GBC-SD | Gallbladder Cancer | MTT, Colony Formation | Significant time- and dose-dependent inhibition of proliferation. | [5][6] |
| SGC-7901 | Gastric Cancer | ³H-thymidine incorporation | Dose-dependent decrease in DNA synthesis with octreotide (10⁻⁹ to 10⁻⁵ M). | [7] |
| AR42J | Pancreatic Cancer | Proliferation Assay | Potentiates the anti-proliferative effects of doxorubicin, mitomycin C, and taxol. | [12] |
| Pituitary Tumor Cells | Pituitary Adenoma | Proliferation Assay | Anti-proliferative action mediated by Zac1 induction. | [9] |
| H69 | Small Cell Lung Cancer | Cell Viability Assay | No modulation of cell viability, even at 300 µM. (Pasireotide was effective). | [11] |
| BON, QGP-1, LCC-18, H727, UMC-11 | Neuroendocrine Tumors | Cell Viability, Proliferation | No significant anti-proliferative impact observed, linked to low SSTR2 expression. | [10] |
Experimental Protocols
Standardized in vitro protocols are essential for evaluating the anti-proliferative effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines (e.g., GBC-SD, AR42J) based on the research question and known SSTR expression.
-
Culture Conditions: Maintain cells in the recommended medium (e.g., F-12K or RPMI) supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.[11][13]
-
Treatment: Seed cells in multi-well plates. After allowing them to adhere (typically 24 hours), replace the medium with fresh medium containing various concentrations of octreotide. A vehicle control (the solvent used to dissolve octreotide) must be run in parallel.[11]
Proliferation and Viability Assays
-
MTT Assay:
-
After the desired incubation period (e.g., 24, 48, 72 hours) with octreotide, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for approximately 4 hours to allow viable cells to metabolize MTT into formazan crystals.
-
Solubilize the formazan crystals using a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[6]
-
-
³H-Thymidine Incorporation Assay:
-
Towards the end of the treatment period, add ³H-thymidine to the cell culture.
-
Incubate for several hours to allow the radioactive thymidine to be incorporated into the DNA of proliferating cells.
-
Harvest the cells and measure the incorporated radioactivity using a scintillation counter. A decrease in counts indicates inhibition of DNA synthesis.[7]
-
Apoptosis and Cell Cycle Analysis
-
Flow Cytometry:
-
Harvest cells after treatment, including both adherent and floating cells.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells (e.g., with cold 70% ethanol) to permeabilize the membrane.
-
Stain the cellular DNA with a fluorescent dye like propidium iodide (PI).
-
Analyze the cell population using a flow cytometer.
-
For Apoptosis: Quantify the "sub-G1" peak, which represents apoptotic cells with fragmented DNA.[5][6]
-
For Cell Cycle: Analyze the histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5][6]
-
-
DNA Fragmentation (Ladder) Assay:
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. Facebook [cancer.gov]
- 4. Antiproliferative effect of somatostatin analogs in gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antineoplastic effects of octreotide on human gallbladder cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antineoplastic effects of octreotide on human gallbladder cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiangiogenic effect of octreotide inhibits the growth of human rectal neuroendocrine carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Octreotide, a somatostatin analogue, mediates its antiproliferative action in pituitary tumor cells by altering phosphatidylinositol 3-kinase signaling and inducing Zac1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Evaluation of Response to Octreotide and Chemotherapy in High-Grade Malignant Neuroendocrine Tumors and Promising In Vitro Preclinical Results with Pasireotide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potentiation of the anti-proliferative effects of anti-cancer drugs by octreotide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Preclinical Animal Models for Studying Octreotide Pamoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octreotide, a synthetic octapeptide analog of the natural hormone somatostatin, has emerged as a cornerstone in the management of neuroendocrine tumors (NETs) and acromegaly.[1][2] Its therapeutic efficacy is primarily mediated through its high-affinity binding to somatostatin receptors (SSTRs), particularly subtypes 2 and 5, which are often overexpressed in these pathological conditions.[3][4] This interaction triggers a cascade of intracellular events, leading to the inhibition of hormone hypersecretion and the control of tumor growth.[1][3] The development of long-acting release (LAR) formulations, such as octreotide pamoate, has significantly improved patient compliance and therapeutic outcomes by providing sustained drug levels over an extended period.
This technical guide provides a comprehensive overview of the preclinical animal models utilized in the evaluation of this compound. It details established experimental protocols for in vivo studies, presents key quantitative data from this research in a structured format, and visually elucidates the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the preclinical assessment of somatostatin analogs.
Preclinical Animal Models
The preclinical evaluation of this compound has relied on a variety of animal models that recapitulate the key pathophysiological features of neuroendocrine tumors and acromegaly. These models are indispensable for assessing the pharmacokinetics, pharmacodynamics, efficacy, and safety of the drug before its translation to clinical use.
Neuroendocrine Tumor (NET) Models
Xenograft models using human neuroendocrine tumor cell lines implanted into immunodeficient mice are the most common systems for studying the antitumor effects of this compound.
-
Human Pancreatic NET Xenografts: Cell lines such as BON-1 and QGP-1, derived from human pancreatic NETs, are frequently used.[5][6][7] When implanted subcutaneously or orthotopically into nude mice, these cells form tumors that often express SSTRs, making them suitable for evaluating the efficacy of octreotide.[4][8]
-
Human Small Cell Lung Cancer Xenografts: The H69 cell line is a model for high-grade neuroendocrine carcinoma and has been used to investigate the antiproliferative effects of somatostatin analogs.[9]
Acromegaly Models
Animal models of acromegaly are crucial for studying the inhibitory effects of octreotide on growth hormone (GH) secretion and its downstream effector, insulin-like growth factor 1 (IGF-1).
-
GH-Secreting Pituitary Tumor Cell Implantation: A common method involves the subcutaneous implantation of rat pituitary adenoma cell lines, such as GH3 cells, into rats.[10][11][12] These cells secrete excess GH, leading to the development of an acromegaly-like phenotype characterized by accelerated growth and elevated IGF-1 levels.[13][14]
-
Growth Hormone-Releasing Hormone (GHRH) Transgenic Models: Mice overexpressing GHRH can also serve as a model for acromegaly, exhibiting chronic GH hypersecretion and its associated pathologies.[15]
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility and reliability of preclinical studies. The following sections outline key experimental methodologies for the in vivo evaluation of this compound.
Preparation and Administration of this compound Microspheres
Long-acting this compound is typically formulated as microspheres for sustained release.
-
Reconstitution: Aseptically reconstitute the this compound microspheres with the provided diluent (e.g., sterile water for injection) immediately before use. The concentration should be calculated based on the desired dose and the injection volume appropriate for the animal model.
-
Administration Route: For preclinical rodent studies, intramuscular (IM) injection is the standard route of administration, mimicking the clinical application.[16][17][18]
-
Injection Technique (Rats/Mice):
-
Anesthetize the animal according to an approved institutional protocol.
-
Administer the reconstituted microsphere suspension via deep intramuscular injection into the thigh muscle of the hind limb using an appropriate gauge needle (e.g., 23-25 gauge).[17]
-
Alternate the injection site between limbs for subsequent administrations to minimize local irritation.[16]
-
Neuroendocrine Tumor Xenograft Efficacy Study
This protocol describes a typical efficacy study in a subcutaneous NET xenograft model.
-
Cell Culture: Culture BON-1 or QGP-1 cells in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics until they reach the desired confluence.
-
Tumor Implantation:
-
Harvest the cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject a specific number of cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
-
Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Administer this compound or a vehicle control intramuscularly at specified intervals (e.g., every 4 weeks).
-
Tumor Volume Measurement: Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .[8][19][20][21][22]
-
Endpoint: Euthanize the animals when the tumors reach a predetermined maximum size or at the end of the study period. Tumors can be excised for further analysis (e.g., histology, biomarker assessment).
Acromegaly Model Efficacy Study
This protocol outlines a study to assess the effect of this compound on GH and IGF-1 levels in a rat model of acromegaly.
-
Model Induction:
-
Treatment: Once the acromegaly phenotype is established (confirmed by elevated GH and IGF-1 levels and increased body weight), administer this compound or a vehicle control intramuscularly.
-
Blood Sampling: Collect blood samples via a suitable method (e.g., tail vein, saphenous vein) at baseline and at specified time points after treatment.
-
Hormone Level Analysis:
Pharmacokinetic Study
This protocol describes a typical pharmacokinetic study in rats.
-
Drug Administration: Administer a single intramuscular dose of this compound to a cohort of rats.
-
Blood Collection: Collect serial blood samples at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 24, 48, 72 hours, and then weekly for several weeks) into tubes containing an anticoagulant (e.g., EDTA).[13][29][30][31]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C.
-
Bioanalysis:
-
Quantify the concentration of octreotide in the plasma samples using a validated bioanalytical method, typically liquid chromatography with tandem mass spectrometry (LC-MS/MS).[1][3][15][32]
-
The method involves protein precipitation and/or solid-phase extraction followed by chromatographic separation and mass spectrometric detection.[3]
-
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Data Presentation
The following tables summarize quantitative data from representative preclinical studies of octreotide.
Table 1: Pharmacokinetics of Octreotide in Animal Models
| Animal Model | Formulation | Dose | Route | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) |
| Rat | Intragastric | 15 mg/kg | IG | 43.4 ± 10.9 | - | 1.85 ± 0.44 | <0.5 |
| Rat | Intragastric | 30 mg/kg | IG | 176.7 ± 63.6 | - | 1.73 ± 0.48 | <0.5 |
| Rat | Intragastric | 60 mg/kg | IG | 257.3 ± 88.6 | - | 1.58 ± 0.47 | <0.5 |
| Human | Oral Delayed-Release | 20 mg BID | PO | 2.5 | 1.67-2.5 | 2.3 - 2.7 | - |
| Human | Subcutaneous | 100 µg | SC | 5.2 | 0.5 | 1.7 | ~100 |
Data adapted from various sources.[13][33]
Table 2: Efficacy of Octreotide in Preclinical Neuroendocrine Tumor Models
| Animal Model | Tumor Model | Treatment | Dose | Duration | Tumor Growth Inhibition |
| Nude Mice | MiaPaCa Pancreatic Tumor | Octreotide | 5 or 50 µg BID | 5 weeks | Significant inhibition from week 2 |
| Nude Mice | ZR-75-1 Breast Tumor | Octreotide | 50 µg BID | 5 weeks | 52% reduction in tumor volume |
| Rats | DMBA-induced Mammary Tumor | Octreotide | 10 µg/kg/h (continuous) | 6 weeks | ~50% reduction in tumor number |
| Rats | HSN Fibrosarcoma Liver Metastases | Octreotide | 2 µg SC | 3-4 weeks | Significant reduction in hepatic tumor replacement |
| Rats | K12/Tr Adenocarcinoma Liver Metastases | Octreotide | 2 µg SC | 3-4 weeks | Significant reduction in hepatic tumor replacement |
Data adapted from various sources.[4][8][22]
Table 3: Effect of Octreotide on Hormone Levels in a Rat Acromegaly Model
| Animal Model | Treatment | Dose | Duration | Effect on GH | Effect on IGF-1 |
| Hypophysectomized Rats | hGH + Octreotide | 100 µ g/day | 11 days | - | 60% reduction vs. hGH alone |
| Hypophysectomized Rats | Octreotide alone | 100 µ g/day | 11 days | - | No significant change |
Data adapted from various sources.[34]
Signaling Pathways and Experimental Workflows
Somatostatin Receptor 2 (SSTR2) Signaling Pathway
Octreotide exerts its primary effects by binding to SSTR2, a G-protein coupled receptor. This initiates a signaling cascade that leads to the inhibition of cell proliferation and hormone secretion.
Caption: SSTR2 signaling cascade initiated by octreotide.
Experimental Workflow for Preclinical Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a preclinical tumor model.
Caption: General workflow for in vivo efficacy studies.
Conclusion
Preclinical animal models are fundamental to the non-clinical development of this compound. The use of well-characterized neuroendocrine tumor and acromegaly models, coupled with robust and reproducible experimental protocols, provides essential data on the pharmacokinetics, pharmacodynamics, and efficacy of this important therapeutic agent. The information compiled in this technical guide is intended to support the design and execution of future preclinical studies in this area, ultimately contributing to the development of improved treatments for patients with neuroendocrine tumors and acromegaly.
References
- 1. tandfonline.com [tandfonline.com]
- 2. “A Growth Model of Neuroendocrine Tumor Surrogates and the Efficacy of a Novel Somatostatin-Receptor Guided Antibody-Drug Conjugate: Perspectives on Clinical Response?” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shimadzu.co.kr [shimadzu.co.kr]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Modelling Pancreatic Neuroendocrine Cancer: From Bench Side to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Molecular Characterization of the Pancreatic Neuroendocrine Tumor Cell Lines BON-1 and QGP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eo.bioscientifica.com [eo.bioscientifica.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Acromegalic Rat Model Presented Cognitive Impairments and Tau Hyperphosphorylation in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term effects of somatostatin analogues in rat GH-secreting pituitary tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellosaurus cell line GH3 (CVCL_0273) [cellosaurus.org]
- 13. Pharmacokinetic and pharmacodynamic evidence for developing an oral formulation of octreotide against gastric mucosal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Characterization of Growth Hormone-producing Tumors in the GC Rat Model of Acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 15. celerion.com [celerion.com]
- 16. reference.medscape.com [reference.medscape.com]
- 17. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 18. Octreotide (injection route, intramuscular route, subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 19. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tumorvolume.com [tumorvolume.com]
- 21. mdpi.com [mdpi.com]
- 22. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. s3.amazonaws.com [s3.amazonaws.com]
- 25. sigmaaldrich.cn [sigmaaldrich.cn]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. Effect of octreotide on circulating IGF-I chromatographic profile: evidence for an inhibitory action on the formation of the 150-kDa ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Serum insulin-like growth factor-1 measurements in dogs: Performance characteristics of an automated assay and study of some sources of variation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Sustained-release delivery of octreotide from biodegradable polymeric microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Sustained-Release Delivery of Octreotide from Biodegradable Polymeric Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 31. osti.gov [osti.gov]
- 32. PK study of octreotide based on LC-MS/MS combining protein precipitation and impurity extraction technique. | Semantic Scholar [semanticscholar.org]
- 33. go.drugbank.com [go.drugbank.com]
- 34. Inhibitory effect of octreotide on growth hormone-induced IGF-I generation and organ growth in hypophysectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Long-Acting Somatostatin Analogue: A Technical History of Octreotide LAR
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The development of octreotide, and specifically its long-acting release (LAR) formulation, Sandostatin LAR®, represents a landmark in the management of neuroendocrine disorders such as acromegaly and gastroenteropancreatic neuroendocrine tumors (GEP-NETs). This technical guide delineates the discovery and development trajectory of octreotide, with a core focus on the innovative formulation strategies that led to a long-acting injectable. We will delve into the pivotal experiments, from preclinical characterization to clinical validation, and provide detailed methodologies for key assays. Quantitative data are systematically presented in tabular format to facilitate comparison, and complex biological and experimental processes are visualized through detailed diagrams.
From a Fleeting Hormone to a Stable Drug: The Discovery of Octreotide
The journey of octreotide begins with the discovery of somatostatin in 1973 by Roger Guillemin and Andrew Schally, a discovery that earned them a Nobel Prize.[1] Somatostatin, a naturally occurring 14-amino acid peptide, was identified as a potent inhibitor of growth hormone (GH) secretion.[2] Its therapeutic potential was immediately recognized for conditions of hormone hypersecretion. However, native somatostatin's utility was severely hampered by an extremely short plasma half-life of only 2-3 minutes, necessitating continuous intravenous infusion.[3][4]
This limitation spurred a concerted effort in the 1970s and early 1980s to develop more stable and potent analogues. Researchers at Sandoz (now Novartis) systematically modified the somatostatin molecule. By 1980, this led to the synthesis of octreotide (SMS 201-995), a synthetic octapeptide.[2] Octreotide was engineered for enhanced stability and a longer duration of action by incorporating key structural modifications, including two D-amino acids and a disulfide bridge.[4][5] These changes conferred a significantly longer half-life of approximately 1.5 to 2 hours, allowing for subcutaneous administration two to three times daily.[4] Octreotide demonstrated a more potent inhibition of GH, glucagon, and insulin compared to native somatostatin and was approved for medical use in the United States in 1988.[2][6]
The Rationale and Development of a Long-Acting Formulation
While subcutaneous octreotide was a significant advancement, the need for frequent injections still posed a burden on patients with chronic conditions. This led to the development of a long-acting release (LAR) formulation, Sandostatin LAR®, which aimed to improve patient compliance and quality of life by enabling monthly administration.[1]
The core technology behind Sandostatin LAR® is the encapsulation of octreotide within biodegradable microspheres. These microspheres are composed of a glucose-star polymer of D,L-lactic and glycolic acids copolymer (PLGA).[7][8] Following intramuscular injection, the PLGA matrix slowly biodegrades through hydrolysis, releasing the entrapped octreotide in a controlled manner over an extended period.[7][9]
Formulation Composition
The composition of Sandostatin LAR® is critical to its sustained-release profile. The key components are the active pharmaceutical ingredient, octreotide acetate, and the biodegradable polymer matrix.
| Component | Function | Reference |
| Octreotide Acetate | Active Pharmaceutical Ingredient (Somatostatin Analogue) | [10] |
| Poly(DL-lactide-co-glycolide) (PLGA) | Biodegradable polymer forming the microsphere matrix | [10] |
| Sterile Mannitol | Improves suspendability of the microspheres | [7][8] |
| Carboxymethylcellulose Sodium | Component of the diluent to aid in suspension | [11] |
| Poloxamer 188 | Surfactant in the diluent | [10] |
| Water for Injection | Vehicle for reconstitution | [10] |
Preclinical and Clinical Development of Octreotide LAR
The development of Sandostatin LAR® involved extensive preclinical and clinical evaluation to establish its pharmacokinetic profile, efficacy, and safety.
Preclinical Evaluation in Animal Models
Preclinical studies in animal models, such as rabbits and rats, were crucial for characterizing the release kinetics and pharmacodynamics of the long-acting formulation. These studies demonstrated the triphasic release profile of octreotide from the PLGA microspheres and its potent inhibitory effect on hormone secretion.[12][13] For instance, studies in nude mice with transplanted human pancreatic and breast tumors showed significant inhibition of tumor growth with octreotide treatment.[14][15][16]
Pharmacokinetic Profile
The pharmacokinetic profile of Sandostatin LAR® is characterized by a triphasic release pattern following a single intramuscular injection:
-
Initial Release (Burst): A small initial release of octreotide occurs on the first day.
-
Lag Phase: This is followed by a period of low octreotide levels for approximately one to two weeks.
-
Sustained Release: Subsequently, octreotide concentrations rise to a plateau that is maintained for several weeks, providing therapeutic levels over the 4-week dosing interval.[17]
This profile differs significantly from the rapid absorption and elimination seen with subcutaneous octreotide.
| Parameter | Subcutaneous Octreotide (100 mcg) | Sandostatin LAR® (20 mg) | Sandostatin LAR® (30 mg) | Reference |
| Time to Peak Concentration (Tmax) | 0.4 hours | Biphasic: Initial peak at ~1 hour, therapeutic plateau from day 14 | Biphasic: Initial peak at ~1 hour, therapeutic plateau from day 14 | [18] |
| Peak Concentration (Cmax) | 5.2 ng/mL | Steady-state peak: 1.6 ng/mL | Steady-state peak: 2.6 ng/mL | [7] |
| Trough Concentration (Cmin) | Varies with dosing interval | Steady-state trough: 1.2 ng/mL | Steady-state trough: 2.1 ng/mL | [7] |
| Peak-to-Trough Variation | 163% - 209% | 44% - 68% | 44% - 68% | [7] |
| Bioavailability (relative to SC) | 100% | ~60-63% | ~60-63% | [18] |
Clinical Efficacy and Safety
Clinical trials have consistently demonstrated the efficacy and safety of Sandostatin LAR® in the treatment of acromegaly and carcinoid syndrome.
In patients with acromegaly, Sandostatin LAR® has been shown to effectively suppress GH and normalize insulin-like growth factor-1 (IGF-1) levels, leading to significant clinical improvement and tumor shrinkage.[1][19]
| Clinical Trial Outcome | Result | Reference |
| GH Suppression (<2.5 µg/L) | Achieved in 69.8% of patients | [3][20] |
| IGF-1 Normalization | Achieved in 65.3% of patients | [19] |
| Tumor Volume Reduction (>20%) | Observed in a significant proportion of patients | [19] |
| Symptom Improvement | Significant reduction in headache, fatigue, and other symptoms | [3][20] |
For patients with carcinoid syndrome, Sandostatin LAR® provides effective control of debilitating symptoms such as diarrhea and flushing.[1]
| Clinical Trial Outcome | Result | Reference |
| Control of Diarrhea | Significant reduction in frequency and severity | [1] |
| Control of Flushing | Significant reduction in frequency and severity | [1] |
The most common side effects of Sandostatin LAR® are gastrointestinal in nature, including diarrhea, abdominal pain, and nausea, which are typically mild to moderate and transient.[1][3][20]
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and characterization of long-acting octreotide formulations.
Preparation of Octreotide-Loaded PLGA Microspheres (Double Emulsion Solvent Evaporation Method)
This method is widely used for encapsulating water-soluble peptides like octreotide into PLGA microspheres.
Materials:
-
Octreotide acetate
-
Poly(DL-lactide-co-glycolide) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Homogenizer
-
Magnetic stirrer
-
Lyophilizer
Protocol:
-
Prepare the Inner Aqueous Phase (w1): Dissolve a precise amount of octreotide acetate in a small volume of deionized water.
-
Prepare the Organic Phase (o): Dissolve a specific amount of PLGA in the organic solvent (e.g., DCM).
-
Form the Primary Emulsion (w1/o): Add the inner aqueous phase to the organic phase and homogenize at high speed to create a fine water-in-oil emulsion.
-
Prepare the External Aqueous Phase (w2): Prepare an aqueous solution of PVA (e.g., 1-5% w/v).
-
Form the Double Emulsion (w1/o/w2): Add the primary emulsion to the external aqueous phase while homogenizing at a controlled speed. This creates a water-in-oil-in-water double emulsion.
-
Solvent Evaporation: Transfer the double emulsion to a larger volume of water and stir for several hours to allow the organic solvent to evaporate, leading to the hardening of the microspheres.
-
Microsphere Collection and Washing: Collect the hardened microspheres by filtration or centrifugation. Wash the microspheres multiple times with deionized water to remove residual PVA and unencapsulated drug.
-
Drying: Lyophilize the washed microspheres to obtain a dry powder.
In Vitro Drug Release Testing (Sample and Separate Method)
This method is commonly used to assess the release profile of octreotide from the microspheres over time.
Materials:
-
Octreotide-loaded microspheres
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaking incubator or water bath
-
Centrifuge
-
HPLC or other suitable analytical method for octreotide quantification
Protocol:
-
Sample Preparation: Accurately weigh a specific amount of microspheres and suspend them in a known volume of PBS in a sealed container.
-
Incubation: Place the container in a shaking incubator or water bath maintained at 37°C with constant agitation.
-
Sampling: At predetermined time points, withdraw a sample of the release medium.
-
Microsphere Separation: Centrifuge the withdrawn sample to pellet the microspheres.
-
Supernatant Analysis: Carefully collect the supernatant and analyze the concentration of released octreotide using a validated analytical method such as HPLC.
-
Medium Replenishment: After each sampling, replace the withdrawn volume with an equal volume of fresh PBS to maintain sink conditions.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Quantification of Octreotide in Plasma (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying octreotide in biological matrices.
Materials:
-
Plasma samples
-
Internal standard (e.g., a stable isotope-labeled octreotide)
-
Protein precipitation agent (e.g., acetonitrile)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Protocol:
-
Sample Preparation: To a known volume of plasma, add the internal standard and the protein precipitation agent. Vortex and centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned SPE cartridge. Wash the cartridge to remove interfering substances. Elute the octreotide and internal standard with an appropriate solvent.
-
LC Separation: Inject the eluted sample onto an LC column (e.g., C18) to separate octreotide from other components.
-
MS/MS Detection: Introduce the eluent from the LC column into the mass spectrometer. Use multiple reaction monitoring (MRM) to specifically detect and quantify the parent and fragment ions of octreotide and the internal standard.
-
Quantification: Construct a calibration curve using standards of known concentrations and determine the concentration of octreotide in the plasma samples by comparing the peak area ratios of the analyte to the internal standard.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding of octreotide's mechanism and development.
Octreotide Signaling Pathway
Octreotide exerts its effects by binding to somatostatin receptors (SSTRs), primarily SSTR2 and SSTR5. This binding initiates a signaling cascade that inhibits cell proliferation and hormone secretion, primarily through the PI3K/Akt/mTOR pathway.
Caption: Octreotide signaling pathway via SSTR2/5, leading to inhibition of the PI3K/Akt/mTOR pathway.
Experimental Workflow: PLGA Microsphere Preparation
The double emulsion solvent evaporation method is a multi-step process for encapsulating octreotide.
Caption: Workflow for the preparation of octreotide-loaded PLGA microspheres.
Logical Relationship: Evolution of Octreotide Formulations
The development of octreotide formulations has progressed from a short-acting daily injection to a long-acting monthly injection, and more recently, to an oral formulation.
Caption: The evolution of octreotide formulations to improve patient convenience and compliance.
Conclusion and Future Directions
The development of the long-acting formulation of octreotide has revolutionized the treatment of acromegaly and GEP-NETs, offering patients a more convenient and effective therapeutic option. The success of Sandostatin LAR® is a testament to the power of innovative drug delivery technologies in enhancing the therapeutic potential of peptide-based drugs. The journey from the discovery of somatostatin to the development of a monthly injectable formulation illustrates a paradigm of rational drug design and pharmaceutical innovation.
The future of somatostatin analogue therapy continues to evolve, with the recent development of an oral formulation of octreotide, which promises to further improve the quality of life for patients.[4] Ongoing research is also exploring new analogues with different receptor binding profiles and novel drug delivery systems to further refine the treatment of neuroendocrine diseases. This in-depth technical guide provides a comprehensive overview of the core science and developmental milestones that have shaped this important class of therapeutics.
References
- 1. shimadzu.co.kr [shimadzu.co.kr]
- 2. celerion.com [celerion.com]
- 3. Results of a European multicentre study with Sandostatin LAR in acromegalic patients. Sandostatin LAR Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New medical therapies on the horizon: oral octreotide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandostatin LAR in acromegalic patients: a dose-range study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Drug treatment for acromegaly: results of long-term use of Sandostatin LAR] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PK study of octreotide based on LC-MS/MS combining protein precipitation and impurity extraction technique. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. novartis.com [novartis.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Modeling the kinetics of release of octreotide from long-acting formulations injected intramuscularly in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nonparametric analysis of the absorption profile of octreotide in rabbits from long-acting release formulation OncoLAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical studies on the anticancer activity of the somatostatin analogue octreotide (SMS 201-995) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical studies on the anticancer activity of the somatostatin analog octreotide (SMS 201-995) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. enets.org [enets.org]
- 16. PLGA Nanoparticles Formed by Single- or Double-emulsion with Vitamin E-TPGS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prescribing Characteristics of Octreotide Immediate-Release and Long-Acting Release in Patients with Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sandostatin LAR: a promising therapeutic tool in the management of acromegalic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Results of a European Multicentre Study with Sandostatin® LAR® in Acromegalic Patients | Semantic Scholar [semanticscholar.org]
- 20. Advances in the Oral Administration of Somatostatin Receptor Ligands in Acromegaly: A Systematic Review Focusing on Biochemical Response - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Pathways Modulated by Octreotide Pamoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octreotide, a synthetic octapeptide analog of the natural hormone somatostatin, exerts significant influence over numerous cellular processes, primarily through its interaction with somatostatin receptors (SSTRs). Its long-acting formulation, octreotide pamoate, provides sustained therapeutic effects, making it a cornerstone in the management of various pathologies, particularly neuroendocrine tumors (NETs) and acromegaly. This technical guide provides an in-depth exploration of the cellular pathways modulated by this compound, offering insights into its molecular mechanisms of action. The information presented herein is intended to support further research and drug development efforts in related fields.
Octreotide's therapeutic efficacy stems from its ability to inhibit the secretion of a wide array of hormones, including growth hormone (GH), insulin, glucagon, and various gastrointestinal peptides such as gastrin and vasoactive intestinal peptide (VIP).[1][2] Beyond its antisecretory effects, octreotide exhibits direct and indirect antiproliferative and anti-angiogenic properties.[3][4][5] These multifaceted actions are mediated by the activation of specific intracellular signaling cascades upon binding to its cognate receptors.
Core Signaling Pathways
This compound's effects are predominantly mediated through its high-affinity binding to somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][6] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger a cascade of intracellular events.
Inhibition of Adenylyl Cyclase and cAMP Production
A primary mechanism of action for octreotide is the inhibition of adenylyl cyclase activity following the activation of Gi-alpha subunit-coupled SSTRs.[7][8] This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. A reduction in cAMP subsequently downregulates the activity of protein kinase A (PKA) and other cAMP-dependent pathways, ultimately leading to the inhibition of hormone secretion and cell proliferation.[6][8]
Modulation of the PI3K/Akt/mTOR Pathway
Octreotide has been shown to exert antiproliferative effects by modulating the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[9][10] Upon binding to SSTRs, octreotide can lead to the dephosphorylation of key components of this pathway, including phosphoinositide-dependent kinase 1 (PDK1) and Akt.[9] This deactivation cascade inhibits the downstream signaling of mTOR, a critical regulator of cell growth, proliferation, and survival. Furthermore, octreotide can inhibit this pathway in response to lipopolysaccharide-induced injury in pulmonary epithelial cells.[11]
Inhibition of the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation and differentiation that is modulated by octreotide. Studies have demonstrated that octreotide can decrease the levels of extracellular signal-regulated protein kinase (ERK) and the transcription factor c-Fos in gastric adenocarcinoma cells.[5] This inhibition of the MAPK pathway contributes to the antiproliferative effects of octreotide.
Anti-Angiogenic Effects via VEGF Inhibition
Octreotide has been shown to possess anti-angiogenic properties, which are crucial for its antitumor effects.[3][4] One of the key mechanisms is the inhibition of Vascular Endothelial Growth Factor (VEGF) expression.[12][13][14] By reducing VEGF levels, octreotide can suppress neovascularization, thereby limiting tumor growth and metastasis. This effect is thought to be mediated, at least in part, through SSTR2 and SSTR3 expressed on endothelial cells.[3]
Quantitative Data Summary
The following tables summarize quantitative findings from various studies on the effects of octreotide treatment.
Table 1: Antiproliferative Effects of Octreotide in Gastric Cancer
| Cell Line | Octreotide Concentration (M) | Inhibition of ³H-thymidine incorporation (%) |
| SGC-7901 | 1 x 10⁻⁵ | 32.2 |
| SGC-7901 | 1 x 10⁻⁷ | (dose-dependent decrease) |
| SGC-7901 | 1 x 10⁻⁹ | (dose-dependent decrease) |
| Data from a study on human gastric cancer cell lines.[5] |
Table 2: In Vivo Antitumor Effects of Octreotide
| Animal Model | Treatment | Tumor Weight Reduction (%) |
| Nude mice with SGC-7901 xenografts | Octreotide | 62.3 |
| Data from an in vivo study on orthotopic tumors in nude mice.[5] |
Table 3: Effect of Octreotide on VEGF Expression
| Patient Group | Parameter | Reduction | P-value |
| Colorectal Cancer | Tissue VEGF positive cells (%) | Statistically significant | 0.006 |
| Colorectal Cancer | Tissue VEGF staining intensity | Statistically significant | 0.003 |
| Colorectal Cancer | Serum VEGF concentrations | Statistically significant | 0.03 |
| Data from a study in patients with operable colorectal cancer.[12] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols cited in the literature.
Western Blot Analysis for Protein Expression
-
Objective: To quantify the expression levels of proteins in key signaling pathways (e.g., ERK, c-Fos, Akt).
-
Methodology:
-
Cell Lysis: Cells are treated with octreotide at various concentrations and time points. Subsequently, cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
-
Cell Proliferation Assay (³H-thymidine Incorporation)
-
Objective: To measure the rate of DNA synthesis as an indicator of cell proliferation.
-
Methodology:
-
Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere.
-
Treatment: Cells are treated with varying concentrations of octreotide.
-
Radiolabeling: ³H-thymidine is added to the culture medium for a defined period, allowing it to be incorporated into newly synthesized DNA.
-
Harvesting: Cells are harvested, and the unincorporated ³H-thymidine is washed away.
-
Scintillation Counting: The amount of incorporated ³H-thymidine is measured using a liquid scintillation counter. The counts per minute (CPM) are proportional to the rate of cell proliferation.
-
Conclusion
This compound modulates a complex network of cellular pathways, primarily through its interaction with somatostatin receptors. Its ability to inhibit adenylyl cyclase, the PI3K/Akt/mTOR and MAPK pathways, and VEGF expression underpins its potent antisecretory, antiproliferative, and anti-angiogenic effects. A thorough understanding of these molecular mechanisms is paramount for optimizing its therapeutic use and for the development of novel targeted therapies for neuroendocrine tumors and other related disorders. This guide provides a foundational overview to aid researchers and clinicians in their ongoing efforts to unravel the full therapeutic potential of somatostatin analogs.
References
- 1. droracle.ai [droracle.ai]
- 2. Octreotide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Octreotide acts as an antitumor angiogenesis compound and suppresses tumor growth in nude mice bearing human hepatocellular carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Octreotide, a somatostatin analogue, mediates its antiproliferative action in pituitary tumor cells by altering phosphatidylinositol 3-kinase signaling and inducing Zac1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Octreotide – A Review of its Use in Treating Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Octreotide activates autophagy to alleviate lipopolysaccharide-induced human pulmonary epithelial cell injury by inhibiting the protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of vascular endothelial growth factor by octreotide in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The somatostatin analogue octreotide inhibits angiogenesis in the earliest, but not in advanced, stages of portal hypertension in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The somatostatin analogue octreotide inhibits angiogenesis in the earliest, but not in advanced, stages of portal hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Octreotide Pamoate in Non-Neuroendocrine Tumor Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of octreotide pamoate in non-neuroendocrine tumor (non-NET) research. Octreotide, a synthetic somatostatin analog, has demonstrated significant anti-tumor effects beyond its traditional use in neuroendocrine cancers. This document provides a comprehensive overview of its mechanisms of action, relevant signaling pathways, and detailed experimental protocols for researchers investigating its therapeutic potential.
Core Mechanisms of Action
This compound exerts its anti-neoplastic effects in non-NETs through a combination of direct and indirect mechanisms, primarily mediated by its interaction with somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5.[1] The core anti-tumor activities include:
-
Anti-proliferative Effects: Octreotide can directly inhibit tumor cell growth. This is often achieved through the activation of SSTRs, leading to the downstream inhibition of critical cell signaling pathways.
-
Induction of Apoptosis: A growing body of evidence indicates that octreotide can trigger programmed cell death in various cancer cell lines.[2][3][4] This is a key mechanism for its tumor-suppressive functions.
-
Anti-angiogenic Effects: Octreotide has been shown to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[5] This is often mediated by the downregulation of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[6]
-
Modulation of Growth Factor Signaling: A significant indirect mechanism involves the inhibition of the Growth Hormone (GH) / Insulin-like Growth Factor-1 (IGF-1) axis.[7] By suppressing GH release, octreotide reduces circulating IGF-1 levels, a potent mitogen for many cancer cells.
Key Signaling Pathways
The anti-tumor effects of octreotide are underpinned by its ability to modulate several key intracellular signaling cascades. Understanding these pathways is crucial for designing experiments and interpreting results.
Somatostatin Receptor (SSTR) Signaling
The binding of octreotide to its cognate SSTRs (primarily SSTR2 and SSTR5) on the surface of cancer cells initiates a cascade of intracellular events. This G-protein coupled receptor activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, affects multiple downstream effectors involved in cell proliferation and survival.
Caption: Somatostatin Receptor (SSTR) Signaling Cascade.
MAPK Pathway Inhibition
Octreotide has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway, a critical signaling route for cell proliferation, differentiation, and survival.[8][9] Specifically, it can lead to the decreased expression and phosphorylation of key components like Extracellular signal-Regulated Kinase (ERK) and the downstream transcription factor c-Fos.
Caption: Inhibition of the MAPK Signaling Pathway by Octreotide.
Anti-Angiogenic Pathway
Octreotide's anti-angiogenic effects are largely attributed to its ability to suppress the expression of Vascular Endothelial Growth Factor (VEGF), a potent stimulator of angiogenesis.[6][10] This inhibition is mediated through SSTRs on both tumor cells and endothelial cells.
Caption: Anti-Angiogenic Mechanism of Octreotide via VEGF Inhibition.
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on the effects of octreotide in non-neuroendocrine tumors.
Table 1: In Vitro Anti-Proliferative and Pro-Apoptotic Effects
| Cell Line | Tumor Type | Assay | Octreotide Concentration | Effect | Reference |
| HepG2 | Hepatocellular Carcinoma | MTT | 10⁻⁸ M | Inhibition of proliferation | [2] |
| SGC-7901 | Gastric Adenocarcinoma | ³H-Thymidine Incorporation | 10⁻⁷ M - 10⁻⁵ M | Dose-dependent decrease in proliferation | [8] |
| DU-145 | Prostate Cancer | XTT | Combination with AT-101 | Synergistic inhibition of cell viability | N/A |
| HepG2 | Hepatocellular Carcinoma | Flow Cytometry | 4.0 mg/L | Increased apoptosis | [3] |
| Somatotroph Tumors | Pituitary Adenoma | Caspase-3 Activity | 10 nM | ~160% increase in activity | [11] |
Table 2: In Vivo Anti-Tumor Effects
| Tumor Model | Tumor Type | Treatment | Duration | Effect | Reference |
| Human Pancreatic Carcinoma Xenograft (PXZ-40/6) | Pancreatic Cancer | 2 x 100 µg/kg/day | 4 days | 2-fold increase in sub-G1 apoptotic cells | [4][12] |
| Human Gastric Adenocarcinoma Xenograft (SGC-7901) | Gastric Adenocarcinoma | Not specified | 8 weeks | 62.3% tumor inhibition rate | [8][9] |
| Human Hepatocellular Carcinoma Xenograft (HepG2) | Hepatocellular Carcinoma | 100 µg/kg/day | 8 weeks | Increased tumor necrosis (81.86% vs 43.75%) | [4] |
Table 3: Effects on Signaling Molecules and Biomarkers
| Tumor Type | Biomarker | Treatment | Effect | Reference |
| Colorectal Cancer | Serum VEGF | Not specified | Significant reduction (P = 0.03) | [6] |
| Gastric Adenocarcinoma | ERK, c-Fos | 10⁻⁷ M - 10⁻⁵ M | Decreased protein levels | [8] |
| Prostate Cancer (DU-145) | SSTR2, SSTR5 mRNA | Combination with AT-101 | Increased expression | N/A |
| Rectal Neuroendocrine Carcinoma | Plasma VEGF, bFGF | Not specified | Reduced levels | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound research in non-NETs.
Cell Viability and Proliferation Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of octreotide or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
This assay directly measures DNA synthesis as an indicator of cell proliferation.
-
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
³H-Thymidine (1 µCi/well)
-
Cell harvester
-
Scintillation counter
-
-
Procedure:
-
Follow steps 1-5 of the MTT assay protocol.
-
During the last 4-18 hours of the incubation period, add 1 µCi of ³H-Thymidine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters with PBS to remove unincorporated ³H-Thymidine.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Apoptosis Assays
This method quantifies the percentage of apoptotic cells by measuring the DNA content.
-
Materials:
-
Treated and untreated cells
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells using a flow cytometer. The sub-G1 peak represents the apoptotic cell population.
-
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Materials:
-
Treated and untreated cell lysates
-
Assay buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
-
Microplate reader (spectrophotometer or fluorometer)
-
-
Procedure:
-
Prepare cell lysates from treated and untreated cells according to the kit manufacturer's instructions.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add a defined amount of protein lysate to each well.
-
Add the caspase-3 substrate to each well.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for injection
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS or a Matrigel mixture) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., subcutaneously or intramuscularly) at the desired dose and schedule. The control group receives a vehicle control.
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Experimental Workflows
The following diagrams illustrate typical workflows for in vitro and in vivo studies of this compound.
Caption: Workflow for In Vitro Evaluation of this compound.
Caption: Workflow for In Vivo Efficacy Testing of this compound.
This technical guide provides a solid foundation for researchers and drug development professionals interested in the application of this compound in non-neuroendocrine tumor research. The provided data, protocols, and pathway diagrams are intended to facilitate the design and execution of robust preclinical studies to further elucidate the therapeutic potential of this compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Imaging Caspase-3 Activation as a Marker of Apoptosis-Targeted Treatment Response in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Effects of octreotide on necrosis of hepatocellular carcinoma xenografts in nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. GOT1 xenografted to nude mice: a unique model for in vivo studies on SSTR-mediated radiation therapy of carcinoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. forlabs.co.uk [forlabs.co.uk]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Short-term octreotide treatment induces apoptosis in human pancreatic cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Short-term Octreotide Treatment Induces Apoptosis in Human Pancreatic Cancer Xenografts | In Vivo [iv.iiarjournals.org]
Methodological & Application
Application Notes and Protocols for the Preparation of Octreotide Pamoate Long-Acting Release Microspheres
Audience: Researchers, scientists, and drug development professionals.
Introduction
Octreotide, a synthetic octapeptide analog of somatostatin, is utilized in the management of various medical conditions, including acromegaly and certain neuroendocrine tumors. Due to its short biological half-life, frequent administrations are necessary to maintain therapeutic concentrations. The development of long-acting release (LAR) formulations, such as microspheres, offers a significant clinical advantage by providing sustained drug release over an extended period, thereby improving patient compliance and therapeutic outcomes.
This document provides a detailed protocol for the preparation of octreotide-loaded microspheres using a modified double emulsion solvent evaporation method, a widely employed technique for encapsulating water-soluble peptides like octreotide into biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA).
Data Presentation
The following tables summarize key quantitative data from representative studies on the preparation and characterization of octreotide-loaded PLGA microspheres.
Table 1: Formulation Parameters for Octreotide Microspheres
| Parameter | Value | Reference |
| Polymer | PLGA (50:50) | [1] |
| Polymer Molecular Weight | 35,000 Da | [1] |
| Drug | Octreotide Acetate | [1] |
| Stabilizer | Polyvinyl Alcohol (PVA) | [2][3] |
| PVA Concentration | 0.5% (w/v) in aqueous solution | [2][3] |
| Organic Solvent | Dichloromethane | [2][3] |
Table 2: Process Parameters for Microsphere Preparation
| Parameter | Value | Reference |
| Primary Emulsification Speed | 10,000 rpm | [2][3] |
| Primary Emulsification Time | 10 min | [2][3] |
| Secondary Emulsification Speed | 800 rpm | [3] |
| Secondary Emulsification Time | 10 min | [3] |
| Solidification Method | Solvent evaporation under reduced pressure | [3] |
| Collection Method | Centrifugation at 3,000 rpm for 5 min | [2][3] |
Table 3: Characterization of Octreotide Microspheres
| Parameter | Value | Reference |
| Particle Size | 57.48 ± 15.24 µm | [2][4] |
| In Vitro Release Duration | Stable release within 1200 hours | [2][4] |
| Release Medium | PBS (pH 7.4) with 0.02% sodium azide | [2] |
| Release Study Temperature | 37 °C | [2] |
| Shaking Speed | 75 rpm | [2] |
Experimental Protocols
Materials
-
Octreotide Pamoate (or Acetate)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl Alcohol (PVA)
-
Distilled Water
-
Acetate Buffer (pH 4.0)
Equipment
-
High-speed homogenizer/stirrer
-
Vortex mixer
-
Centrifuge
-
Lyophilizer (Freeze-dryer)
-
Particle size analyzer
-
HPLC system for drug quantification
Protocol: Modified Double Emulsion Solvent Evaporation Method
This protocol is a synthesized procedure based on methodologies reported in the literature[2][3].
1. Preparation of the Inner Aqueous Phase (W1):
-
Dissolve the desired amount of octreotide in a minimal volume of distilled water to create the inner aqueous phase (W1).
2. Preparation of the Organic Phase (O):
-
Dissolve the PLGA polymer in dichloromethane to form the organic phase (O). A typical concentration is 29% (w/v)[2][3].
3. Formation of the Primary Emulsion (W1/O):
-
Add the inner aqueous phase (W1) to the organic phase (O).
-
Homogenize the mixture at a high speed (e.g., 10,000 rpm) for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 15 °C) to form a stable water-in-oil (W1/O) primary emulsion[2][3].
4. Formation of the Double Emulsion (W1/O/W2):
-
Prepare the external aqueous phase (W2) by dissolving PVA in distilled water (e.g., 0.5% w/v)[2][3].
-
Add the primary emulsion (W1/O) dropwise into the external aqueous phase (W2) while stirring at a lower speed (e.g., 800 rpm) for a specified time (e.g., 10 minutes) to form the double emulsion (W1/O/W2)[3].
5. Solvent Evaporation and Microsphere Solidification:
-
Continuously stir the double emulsion at a controlled temperature.
-
Apply reduced pressure to facilitate the evaporation of the dichloromethane[3]. This process leads to the solidification of the PLGA, forming microspheres.
6. Collection and Washing of Microspheres:
-
Collect the solidified microspheres by centrifugation (e.g., 3,000 rpm for 5 minutes)[2][3].
-
Wash the collected microspheres multiple times with acetate buffer (pH 4.0) to remove residual PVA and unencapsulated drug[2][3].
7. Drying of Microspheres:
-
Lyophilize (freeze-dry) the washed microspheres to obtain a fine, dry powder.
Visualizations
Experimental Workflow for Microsphere Preparation
Caption: Workflow for preparing octreotide microspheres via double emulsion solvent evaporation.
Characterization Protocols
Particle Size Analysis
The particle size distribution of the prepared microspheres can be determined using laser diffraction techniques with a particle size analyzer. Microspheres are dispersed in a suitable medium, such as a 0.1% (w/w) Tween 20 aqueous solution, before measurement[2].
Drug Loading and Encapsulation Efficiency
To determine the amount of encapsulated octreotide, a known weight of microspheres is dissolved in a suitable solvent (e.g., dichloromethane) to break the polymer matrix. The drug is then extracted into an aqueous phase, and its concentration is quantified using a validated HPLC method.
-
Drug Loading (%) = (Mass of drug in microspheres / Mass of microspheres) x 100
-
Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100
In Vitro Drug Release Study
An in vitro release study is performed to evaluate the drug release profile from the microspheres over time.
-
Accurately weigh a specific amount of microspheres (e.g., 20 mg) and place them in a vessel containing a known volume of release medium (e.g., 30 mL of PBS, pH 7.4)[2].
-
Incubate the samples at 37 °C in a shaking water bath (e.g., 75 rpm)[2].
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with fresh medium to maintain sink conditions[2].
-
Centrifuge the collected samples to separate any suspended particles[2].
-
Analyze the supernatant for the concentration of released octreotide using HPLC.
-
Plot the cumulative percentage of drug released against time to obtain the release profile.
Signaling Pathway Visualization
While this document focuses on the preparation protocol, the therapeutic effect of octreotide is mediated through its interaction with somatostatin receptors (SSTRs), primarily SSTR2 and SSTR5. The binding of octreotide to these G-protein coupled receptors initiates a signaling cascade that leads to the inhibition of hormone secretion and cell proliferation.
Caption: Simplified signaling pathway of octreotide via somatostatin receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of long-acting microspheres loaded with octreotide for the treatment of portal hypertensive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kinampark.com [kinampark.com]
- 4. Preparation of long-acting microspheres loaded with octreotide for the treatment of portal hypertensive - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Octreotide Pamoate in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octreotide, a synthetic octapeptide analog of somatostatin, is a potent inhibitor of growth hormone, glucagon, and insulin secretion. Its long-acting formulation, octreotide pamoate, allows for sustained release and prolonged therapeutic effects, making it a valuable tool in various research models. These application notes provide detailed protocols and quantitative data for the in vivo administration of this compound in rodent models, focusing on subcutaneous and intramuscular routes. The information is compiled from preclinical studies and adapted from clinical administration guidelines to support robust and reproducible experimental design.
Octreotide exerts its effects by binding to somatostatin receptors (SSTRs), with a high affinity for SSTR2.[1] This interaction triggers a cascade of intracellular events that lead to the inhibition of hormone secretion and cellular proliferation.
Signaling Pathway of Octreotide
Caption: Signaling pathway of octreotide via SSTR2, leading to inhibition of hormone secretion and cell growth.
Quantitative Data Summary
The following tables summarize dosages and pharmacokinetic parameters of octreotide administered in various rodent models. These values can serve as a starting point for study design, though optimal dosing should be determined empirically for each specific model and research question.
Table 1: Octreotide Administration in Rat Models
| Indication/Model | Strain | Route of Administration | Dosage | Duration | Key Findings | Reference |
| Postoperative Adhesions | Wistar | Intramuscular | 10 µg/kg, twice daily | 14 days | Reduced incidence of intraperitoneal adhesions. | [2] |
| DMBA-induced Mammary Tumors | Not Specified | Continuous Infusion | 10 µg/kg/h | 6 weeks | ~50% reduction in the number of tumors. | [3][4] |
| Gastric Mucosal Injury | Not Specified | Subcutaneous | 0.1 mg/kg | Single dose | Protected against gastric mucosal injury. | [3] |
| Pancreatic Islet Blood Flow | Sprague-Dawley | Intravenous | 5 or 10 µg/kg | Single dose | Decreased islet blood perfusion at the higher dose. | [1] |
| Neuroblastoma Xenograft | Nude | Subcutaneous | 10 µg, twice daily | 10-12 days | Significantly inhibited tumor growth. | [2] |
| Pharmacokinetics | Sprague-Dawley | Intramuscular (LAR) | 3 mg/rat | Single dose | Bimodal release profile with sustained levels from day 7 to 42. | [4] |
| Pharmacokinetics | Not Specified | Intramuscular | 2 mg/kg and 8 mg/kg | Single dose | Dose-dependent plasma concentration. | [5] |
Table 2: Octreotide Administration in Mouse Models
| Indication/Model | Strain | Route of Administration | Dosage | Duration | Key Findings | Reference |
| Pancreatic/Breast Tumors | Nude | Not Specified | 5 µg or 50 µg, twice daily | 5 weeks | Significant inhibition of tumor growth. | [3][4] |
| Gastric Ulcers (WIRS-induced) | Not Specified | Subcutaneous | 0.1 mg/kg | Two doses, 3h apart | Protected against gastric mucosal injury. | [3] |
| Pharmacokinetics (Oral vs. SC) | Swiss Webster | Subcutaneous | Not Specified | Single dose | Serum half-life of 1.3 minutes. | [6] |
Experimental Protocols
The following protocols are adapted for preclinical research and are based on established methodologies and manufacturer's guidelines for long-acting release formulations.
Protocol 1: Reconstitution of this compound for In Vivo Administration
This protocol details the preparation of a long-acting octreotide formulation for injection.
Materials:
-
Vial of this compound powder
-
Prefilled syringe with vehicle solution
-
Vial adapter
-
Sterile injection needle (e.g., 19-gauge for reconstitution, smaller gauge for injection)
-
Alcohol wipes
-
Sterile microcentrifuge tubes (for aliquoting, if necessary)
Procedure:
-
Temperature Equilibration: Remove the this compound kit (vial and vehicle) from refrigerated storage and allow it to reach room temperature for a minimum of 30 minutes before reconstitution.[7][8][9]
-
Preparation of Vial: Remove the plastic cap from the this compound vial and disinfect the rubber stopper with an alcohol wipe.[7][8]
-
Attach Vial Adapter: Securely attach the vial adapter to the top of the vial until it snaps into place.[7][8]
-
Prepare Vehicle Syringe: Remove the cap from the prefilled syringe containing the vehicle solution.
-
Combine Vehicle and Powder: Screw the vehicle syringe onto the vial adapter. Slowly push the plunger to transfer the entire vehicle solution into the vial with the this compound powder.[7][8]
-
Saturation: Let the vial stand for 2 to 5 minutes to ensure the powder is fully saturated with the vehicle.[8][9]
-
Suspension: Shake the vial moderately in a horizontal direction for at least 30 seconds until a uniform, milky suspension is formed. Visually inspect to ensure no powder remains unsuspended.[7][8][9]
-
Withdrawal of Suspension: Invert the vial and slowly pull back the plunger to draw the entire contents of the vial into the syringe.[7]
-
Prepare for Injection: Unscrew the syringe from the vial adapter and attach the appropriate sterile needle for injection (see Protocols 2 and 3). If not for immediate use, gently re-shake the syringe before injection to ensure a uniform suspension.[7][10]
Caption: Experimental workflow for the reconstitution of this compound.
Protocol 2: Subcutaneous (SC) Administration in Mice
Materials:
-
Reconstituted this compound suspension
-
Appropriate size sterile syringe (e.g., 0.3-1.0 mL)
-
Sterile needle (e.g., 25-27 gauge)
-
Animal restrainer
-
70% ethanol
Procedure:
-
Animal Preparation: Acclimatize the mouse to handling. Gently restrain the mouse.
-
Site Preparation: Swab the injection site (typically the dorsal scapular region) with 70% ethanol.
-
Injection: Pinch the skin to form a tent. Insert the needle at the base of the tented skin, parallel to the spine.
-
Administration: Gently aspirate to ensure the needle is not in a blood vessel. Slowly inject the desired volume of the this compound suspension.
-
Post-injection: Withdraw the needle and apply gentle pressure to the injection site if necessary. Monitor the animal for any adverse reactions.
Protocol 3: Intramuscular (IM) Administration in Rats
Materials:
-
Reconstituted this compound suspension
-
Appropriate size sterile syringe (e.g., 1.0 mL)
-
Sterile needle (e.g., 23-25 gauge)
-
Anesthesia (if required for safe handling)
-
70% ethanol
-
Clippers (if necessary)
Procedure:
-
Animal Preparation: Anesthetize the rat if necessary. Shave the fur over the injection site if it is dense.
-
Site Preparation: The preferred injection site is the gluteal muscle of the hind limb.[7] Cleanse the skin with 70% ethanol.
-
Injection: Insert the needle fully into the muscle at a 90° angle to the skin.[7]
-
Administration: Aspirate to check for blood. If no blood is aspirated, inject the suspension slowly and steadily.[7]
-
Post-injection: Withdraw the needle and monitor the animal during recovery from anesthesia and for any signs of distress. Rotate injection sites if multiple injections are required over time.[7]
Conclusion
The administration of this compound in rodent models is a critical technique for preclinical research in oncology, endocrinology, and gastroenterology. Adherence to proper reconstitution and administration protocols is essential for ensuring accurate dosing and obtaining reliable, reproducible data. The information provided in these application notes serves as a comprehensive guide for researchers to effectively utilize this compound in their in vivo studies.
References
- 1. The long-acting somatostatin analogue octreotide decreases pancreatic islet blood flow in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The somatostatin analogue octreotide inhibits neuroblastoma growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic evidence for developing an oral formulation of octreotide against gastric mucosal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustained-release delivery of octreotide from biodegradable polymeric microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oral delivery of octreotide acetate in Intravail® improves uptake, half-life, and bioavailability over subcutaneous administration in male Swiss webster mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmac.govt.nz [pharmac.govt.nz]
- 8. tevaoctreotide.com [tevaoctreotide.com]
- 9. sandostatin-lar-depot-hcp.com [sandostatin-lar-depot-hcp.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for Evaluating Octreotide Pamoate Efficacy Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Octreotide is a synthetic octapeptide analog of the natural hormone somatostatin.[1][2] It exerts its effects by binding with high affinity to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5.[1][3][4][5] This binding activates intracellular signaling cascades that lead to the inhibition of hormone secretion and cellular proliferation.[3][4] Octreotide pamoate is a long-acting release formulation of octreotide. Evaluating the efficacy of this compound in a preclinical setting is crucial for understanding its therapeutic potential. This document provides detailed protocols for cell-based assays to assess the bioactivity of this compound by measuring its impact on key signaling pathways and cellular processes.
Mechanism of Action: SSTR2 Signaling Pathway
Upon binding to SSTR2, a G-protein coupled receptor (GPCR), octreotide induces a conformational change that activates the inhibitory G-protein (Gi).[2][4] This activation leads to the dissociation of the Gαi and Gβγ subunits, which in turn modulate the activity of downstream effector proteins. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][6] Additionally, SSTR2 activation can influence other signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, and modulate ion channel activity.[7][8][9]
I. cAMP Inhibition Assay
This assay quantifies the ability of octreotide to inhibit the production of cyclic AMP (cAMP), a key second messenger in the SSTR2 signaling pathway.
Experimental Workflow
Protocol
Materials:
-
SSTR2-expressing cell line (e.g., HEK293-SSTR2, CHO-K1-SSTR2, BON-1)
-
Cell culture medium (e.g., DMEM, F-12K) with fetal bovine serum (FBS) and antibiotics
-
96-well white, clear-bottom assay plates
-
This compound
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, ELISA)
-
Cell lysis buffer
Procedure:
-
Cell Seeding: Seed SSTR2-expressing cells into a 96-well plate at a density of 5,000-10,000 cells per well and culture overnight.[10]
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Treatment:
-
Aspirate the culture medium from the wells.
-
Add the this compound dilutions to the respective wells and incubate for 30 minutes at 37°C.
-
-
Stimulation: Add forskolin (e.g., 10 µM) and IBMX (e.g., 0.1 mM) to all wells except the negative control and incubate for 30 minutes at 37°C to stimulate cAMP production.[11][12]
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Detection: Measure the intracellular cAMP levels using a suitable detection method such as HTRF, AlphaScreen, or ELISA, following the kit's protocol.[13]
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated control.
-
Plot the normalized response against the logarithm of the octreotide concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
Data Presentation
| Compound | IC50 (nM) for cAMP Inhibition |
| Octreotide | 0.6[6] |
| SS-14 | 0.2[6] |
| SOM230 | 58[6] |
II. ERK1/2 Phosphorylation Assay
This assay measures the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway by assessing the phosphorylation status of ERK1/2, a downstream target of SSTR2 signaling.
Experimental Workflow
Protocol
Materials:
-
SSTR2-expressing cell line (e.g., HEK293-sst2, AR42J)
-
Cell culture medium with low serum (e.g., 0.5% FBS)
-
12-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and blotting membranes
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Serum Starvation: Seed cells onto 12-well plates and grow until they reach 70-80% confluency. Then, serum-starve the cells for 16-24 hours in a low-serum medium.[7]
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 10⁻¹² to 10⁻⁶ M) for 5-10 minutes at 37°C.[7]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a nitrocellulose membrane.[7]
-
Block the membrane and incubate with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal.
-
Plot the normalized data as fold change over the untreated control.
-
Data Presentation
| Treatment | Fold Increase in p-ERK1/2 (vs. Basal) |
| SS-14 (1 µM) | ~4.5 |
| Octreotide (1 µM) | ~4.0 |
| SOM230 (1 µM) | ~3.5 |
| Data are representative and may vary based on the cell line and experimental conditions.[7] |
III. Cell Proliferation/Viability Assay
This assay assesses the anti-proliferative effects of this compound on tumor cell lines that endogenously or recombinantly express SSTR2.
Experimental Workflow
Protocol
Materials:
-
Tumor cell line expressing SSTR2 (e.g., CNDT2.5, BON-SSTR2, QGP-1-SSTR2)[10][14]
-
Complete cell culture medium
-
96-well clear assay plates
-
This compound
-
Cell viability reagent (e.g., MTT, WST-1, AlamarBlue)
-
Solubilization solution (for MTT assay)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.[10][15]
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.001 nM to 20 µM).[10] Include a vehicle-treated control.
-
Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified incubator.[10]
-
Viability Measurement:
-
For MTT assay: Add MTT solution to each well and incubate for 4 hours. Then, add solubilization solution and measure the absorbance at 570 nm.[15]
-
For WST-1 or AlamarBlue assay: Add the reagent to each well and incubate for 1-4 hours. Measure the absorbance or fluorescence according to the manufacturer's instructions.[10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percent viability against the logarithm of the octreotide concentration.
-
Determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation
| Cell Line | Treatment | Concentration | % Inhibition of Proliferation |
| CNDT2.5 | Octreotide | 1 µM | Significant reduction[14] |
| 8305C-SP | Octreotide | 173.8 µM (IC50) | 50%[15] |
| BON, QGP-1, LCC-18, H727, UMC-11 | Octreotide | 0.001 nM - 20 µM | No significant effect*[10] |
*Note: The anti-proliferative effect of octreotide is highly dependent on the cell line and the level of SSTR2 expression.[10]
Conclusion
The described cell-based assays provide a robust framework for evaluating the in vitro efficacy of this compound. By assessing its impact on cAMP signaling, ERK phosphorylation, and cell proliferation, researchers can gain valuable insights into its mechanism of action and anti-tumor potential. It is crucial to select appropriate cell models with well-characterized SSTR2 expression to obtain meaningful and reproducible results.
References
- 1. newpetc.com [newpetc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Octreotide Acetate? [synapse.patsnap.com]
- 4. bachem.com [bachem.com]
- 5. droracle.ai [droracle.ai]
- 6. Real-Time Signaling Assays Demonstrate Somatostatin Agonist Bias for Ion Channel Regulation in Somatotroph Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. resources.revvity.com [resources.revvity.com]
- 14. The Somatostatin Analogue Octreotide Inhibits Growth of Small Intestine Neuroendocrine Tumour Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Octreotide Pamoate in Vivo Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octreotide, a synthetic analog of the hormone somatostatin, is a cornerstone in the management and imaging of neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs).[1][2] Its long-acting formulation, octreotide pamoate, provides sustained therapeutic effects. For in vivo imaging applications such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), octreotide must be radiolabeled. This process involves conjugating the peptide with a chelating agent, which then securely binds a radioisotope. This document provides detailed protocols for the radiolabeling of octreotide derivatives with common radioisotopes used in clinical and preclinical imaging, summarizes key quantitative data, and illustrates relevant biological and experimental workflows.
The selection of the radioisotope and chelator depends on the imaging modality and desired pharmacokinetic properties. Commonly used combinations include ¹¹¹In-DTPA-octreotide for SPECT imaging, ⁶⁸Ga-DOTA-octreotide derivatives for PET imaging, and ¹⁷⁷Lu-DOTA-octreotate for peptide receptor radionuclide therapy (PRRT), which also allows for post-therapy imaging.[3][4][5]
Somatostatin Receptor Signaling Pathway
Octreotide exerts its effects by binding to SSTRs, primarily subtypes 2 and 5.[2] This interaction triggers a cascade of intracellular signaling events that ultimately inhibit hormone secretion and cell proliferation. Understanding this pathway is crucial for interpreting imaging results and developing novel targeted therapies. Upon ligand binding, the G-protein coupled SSTRs inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels. They can also activate phosphotyrosine phosphatases (PTPs), which play a role in modulating cell growth pathways like the MAPK (ERK1/2) and PI3K/Akt pathways.[6][7][8]
Caption: Somatostatin Receptor Signaling Pathway.
Experimental Protocols
The following are generalized protocols for the radiolabeling of octreotide derivatives. It is crucial to adhere to all local regulations regarding radiation safety and good manufacturing practices. For radiolabeling, octreotide is first conjugated with a bifunctional chelator like DTPA (diethylenetriaminepentaacetic acid) for ¹¹¹In or DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) for ⁶⁸Ga and ¹⁷⁷Lu. The protocols below assume the use of these conjugated peptides (e.g., DTPA-octreotide, DOTA-TATE).
Radiolabeling Workflow
The general workflow for peptide radiolabeling involves several key stages from peptide synthesis to quality control of the final radiopharmaceutical.
Caption: General Experimental Workflow for Peptide Radiolabeling.
Protocol 1: Radiolabeling of DOTA-TATE with Gallium-68 (⁶⁸Ga)
This protocol is adapted for PET imaging and is typically performed using an automated synthesis module.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
DOTA-TATE peptide vial
-
Sodium acetate buffer (1 M, pH 5.5)
-
Sterile water for injection
-
Phosphate buffered saline (PBS, pH 7.5)
-
0.22 µm sterile filter
-
Heating block or automated synthesis module
-
Quality control supplies (TLC or HPLC system)
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 N HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.
-
Reaction Mixture Preparation: In a sterile reaction vial, combine the DOTA-TATE peptide (typically 25 µg) with sodium acetate buffer to adjust the pH to approximately 5.5.
-
Radiolabeling Reaction: Add the ⁶⁸Ga eluate to the reaction vial containing the peptide and buffer.
-
Incubation: Heat the reaction mixture at 95°C for 10 minutes.[9]
-
Purification (if necessary): While many modern protocols with high-purity generators do not require post-labeling purification, a C18 Sep-Pak cartridge can be used if needed. The reaction mixture is passed through the cartridge, which retains the ⁶⁸Ga-DOTA-TATE. The cartridge is then washed with sterile water, and the final product is eluted with ethanol/water.
-
Formulation: Add PBS to the final product to adjust the osmolality and pH for injection.
-
Sterilization: Pass the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Quality Control: Determine the radiochemical purity (RCP) using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC). The RCP should be >95%.[4][10] Check the pH of the final product.
Protocol 2: Radiolabeling of DOTA-TATE with Lutetium-177 (¹⁷⁷Lu)
This protocol is for preparing ¹⁷⁷Lu-DOTATATE for PRRT and imaging.
Materials:
-
¹⁷⁷LuCl₃ solution
-
DOTA-TATE peptide
-
Ammonium acetate buffer
-
Gentisic acid/ascorbic acid solution (radioprotectant)
-
DTPA solution
-
Heating block
-
Quality control supplies (HPLC or ITLC)
Procedure:
-
Reaction Mixture Preparation: In a sterile vial, combine the DOTA-TATE peptide with the ammonium acetate buffer and the radioprotectant solution.
-
Radiolabeling Reaction: Add the ¹⁷⁷LuCl₃ solution to the peptide mixture.
-
Incubation: Heat the reaction vial at approximately 80-95°C for 20-30 minutes.
-
Quenching: After incubation, add a small amount of DTPA solution to chelate any remaining free ¹⁷⁷Lu.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile collection vial.
-
Quality Control: Assess the radiochemical purity by HPLC or ITLC. The RCP should be >95%.
Protocol 3: Radiolabeling of DTPA-octreotide with Indium-111 (¹¹¹In)
This protocol is for preparing ¹¹¹In-pentetreotide (OctreoScan™) for SPECT imaging.
Materials:
-
¹¹¹InCl₃ solution
-
DTPA-octreotide (pentetreotide) kit
-
Sodium citrate buffer
-
Quality control supplies (ITLC)
Procedure:
-
Reconstitution: Reconstitute the lyophilized DTPA-octreotide vial with ¹¹¹InCl₃ solution. The kit typically contains all necessary buffering agents.
-
Incubation: Allow the reaction to proceed at room temperature for approximately 30 minutes.
-
Quality Control: Determine the radiochemical purity using ITLC. The RCP should be greater than 90%.[11] No further purification is typically required.
Data Presentation
The following tables summarize key quantitative parameters for the radiolabeling and performance of different octreotide-based radiopharmaceuticals.
Table 1: Radiolabeling Parameters
| Radiopharmaceutical | Radioisotope | Chelator | Typical Peptide Amount (µg) | pH | Temperature (°C) | Time (min) | Radiochemical Purity (%) |
| ⁶⁸Ga-DOTATATE | ⁶⁸Ga | DOTA | 25 | 5.5 | 95 | 10 | >95[4][9] |
| ¹⁷⁷Lu-DOTATATE | ¹⁷⁷Lu | DOTA | 100-200 | 4.5-5.5 | 80-95 | 20-30 | >95 |
| ¹¹¹In-DTPA-octreotide | ¹¹¹In | DTPA | 10 | 3.8-4.2 | Room Temp | 30 | >90[11][12] |
Table 2: In Vitro and In Vivo Performance
| Radiopharmaceutical | Receptor Affinity (IC₅₀ nM) | In Vitro Stability (24h, serum) | Primary Route of Excretion | Tumor Uptake (%ID/g) |
| ⁶⁸Ga-DOTATATE | High (SSTR2) | >95% | Renal | High |
| ¹⁷⁷Lu-DOTATATE | High (SSTR2) | >95% | Renal | High |
| ¹¹¹In-DTPA-octreotide | Moderate (SSTR2/5) | >95% | Renal[1][13] | Moderate |
| ¹²³I-Tyr³-octreotide | High (SSTR2) | Lower | Hepatobiliary[1] | Moderate |
Table 3: Comparative Biodistribution in Rats (% Injected Dose per Gram at 1h post-injection)
| Organ | ¹¹¹In-DOTA-tate | ⁸⁸Y-DOTA-tate | ¹⁷⁷Lu-octreotate |
| Blood | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.5 ± 0.1 |
| Pancreas | 10.3 ± 2.5 | 11.5 ± 3.1 | 1.8 ± 0.4 |
| Adrenals | 14.8 ± 3.9 | 16.2 ± 4.5 | 4.9 ± 1.1 |
| Kidneys | 25.1 ± 5.8 | 15.4 ± 4.2 | 14.2 ± 2.9 |
| Liver | 0.8 ± 0.2 | 0.7 ± 0.2 | 0.6 ± 0.1 |
| Spleen | 0.6 ± 0.2 | 0.5 ± 0.1 | 0.7 ± 0.2 |
| Tumor | - | - | 12.3 ± 2.5 |
Data compiled and adapted from multiple sources for illustrative comparison.[14][15]
Conclusion
The radiolabeling of octreotide derivatives is a well-established process critical for the molecular imaging and targeted therapy of neuroendocrine tumors. The choice of radioisotope and chelator allows for tailoring the radiopharmaceutical to the specific clinical need, be it high-resolution PET imaging with ⁶⁸Ga, theranostic applications with ¹⁷⁷Lu, or routine SPECT imaging with ¹¹¹In. Adherence to detailed, validated protocols and stringent quality control are paramount to ensure the safety and efficacy of these agents for in vivo studies. The continued development of new chelators and labeling methodologies promises to further enhance the utility of radiolabeled peptides in oncology.
References
- 1. Radiolabeled octreotide. What lessons for antibody-mediated targeting? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. auntminnie.com [auntminnie.com]
- 3. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiolabelling, quality control and radiochemical purity assessment of the Octreotide analogue 68Ga DOTA NOC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. radiology.wisc.edu [radiology.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Radiosynthesis of clinical doses of 68Ga-DOTATATE (GalioMedix™) and validation of organic-matrix-based 68Ge/68Ga generators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tech.snmjournals.org [tech.snmjournals.org]
- 12. [111In-DTPA-D-Phe1]-octreotide, a potential radiopharmaceutical for imaging of somatostatin receptor-positive tumors: synthesis, radiolabeling and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of 177Lu-octreotate and 177Lu-octreotide for treatment in human neuroblastoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Octreotide and octreotate derivatives radiolabeled with yttrium: pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Advancements in Octreotide Delivery: Application Notes and Protocols for Novel Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development and characterization of novel drug delivery systems for octreotide, a synthetic octapeptide analog of somatostatin used in the management of acromegaly and certain neuroendocrine tumors. The focus is on enhancing therapeutic efficacy, improving patient compliance, and reducing side effects through innovative formulation strategies.
Introduction to Novel Octreotide Drug Delivery Systems
Octreotide's short biological half-life of approximately 100 minutes necessitates frequent subcutaneous injections, posing a significant burden on patients requiring long-term therapy.[1] To overcome this limitation, several advanced drug delivery systems have been developed to provide sustained and controlled release of octreotide. These include biodegradable microspheres, in-situ forming hydrogels, nanoparticles for targeted delivery, and oral formulations designed to improve bioavailability.[2][3][4][5]
The primary goals of these novel systems are to maintain therapeutic drug concentrations over an extended period, reduce dosing frequency, and minimize side effects associated with repeated injections.[6] This document outlines the preparation and evaluation of two prominent systems: Poly(lactic-co-glycolic acid) (PLGA) microspheres and self-cleaving hydrogel-octreotide conjugates.
Data Summary of Octreotide Formulations
The following tables summarize key quantitative data from studies on various octreotide drug delivery systems, facilitating a comparative analysis of their physicochemical properties and in vitro performance.
Table 1: Physicochemical Characterization of Octreotide-Loaded PLGA Microspheres
| Formulation ID | Polymer | Particle Size (μm) | Drug Loading (%) | Encapsulation Efficiency (%) | Initial Burst Release (%) | Reference |
| M1 | PLGA | 59.19 ± 1.53 | 12.5 ± 0.3 | Not Reported | 8.5 ± 0.2 | [7] |
| M7 | PLGA | 57.48 ± 15.24 | Not Reported | Not Reported | Significantly Reduced | [3] |
| F-Series | PLGA | 26 to 206 | Not Reported | 70-86 | Not Reported | [8] |
| PLHMGA (65/35) | PLHMGA | 12 to 16 | Not Reported | 60-70 | ~20 | [9] |
Table 2: In Vitro Release Characteristics of Long-Acting Octreotide Formulations
| Formulation Type | Release Duration | Key Release Profile | Reference |
| PLGA Microspheres | > 50 days | Biphasic: Initial burst followed by sustained release | [3][6] |
| Self-Cleaving Hydrogel Conjugate (α-amine linked) | ~2 weeks (in vivo half-life) | Slow, continuous release | [2][10] |
| Self-Cleaving Hydrogel Conjugate (ε-amine linked) | > 2 months (in vivo half-life) | Very slow, prolonged release | [2] |
| Oral Octreotide (TPE® Technology) | Half-life: 3.19 - 4.47 hours | Rapid absorption after oral administration | [11][12] |
Experimental Protocols
Preparation of Octreotide-Loaded PLGA Microspheres
This protocol describes the preparation of octreotide-loaded PLGA microspheres using a modified double emulsion solvent evaporation method.[3][7]
Materials:
-
Octreotide acetate
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Acetate buffer (pH 4.0)
-
Distilled water
Equipment:
-
High-speed homogenizer/stirrer
-
Centrifuge
-
Lyophilizer (Freeze-dryer)
-
Magnetic stirrer
Procedure:
-
Preparation of the Inner Aqueous Phase (W1):
-
Dissolve 2.5 g of octreotide acetate powder in a minimal amount of dichloromethane to create a turbid liquid.
-
Add 1 mL of distilled water to the mixture.
-
Evaporate the dichloromethane under reduced pressure to form a highly viscous inner aqueous phase.[7]
-
-
Formation of the Primary Emulsion (W1/O):
-
Dissolve PLGA in dichloromethane to a concentration of 29% (w/v).
-
Add the PLGA solution to the inner aqueous phase.
-
Homogenize the mixture at 10,000 rpm for 10 minutes at 15°C to form a stable water-in-oil emulsion.[7]
-
-
Formation of the Double Emulsion (W1/O/W2):
-
Prepare a 0.5% (w/v) aqueous solution of polyvinyl alcohol (PVA).
-
Add the primary emulsion dropwise to the PVA solution while stirring at 800 rpm at 15°C for 10 minutes.[7]
-
-
Solvent Evaporation and Microsphere Solidification:
-
Continuously stir the double emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid microspheres.
-
-
Microsphere Collection and Washing:
-
Collect the microspheres by centrifugation at 3000 rpm for 5 minutes.
-
Wash the collected microspheres three times with acetate buffer (pH 4.0) to remove un-encapsulated drug and residual PVA.[7]
-
-
Lyophilization:
-
Freeze-dry the washed microspheres to obtain a fine, free-flowing powder.
-
Characterization of Octreotide Microspheres
3.2.1. Particle Size and Morphology Analysis:
-
Method: Analyze the particle size distribution using dynamic light scattering (DLS) or laser diffraction.[3] Examine the surface morphology and internal structure of the microspheres using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).[3][4]
-
Expected Outcome: Microspheres should be spherical with a uniform size distribution. The surface may be smooth or porous depending on the preparation parameters.[3]
3.2.2. Drug Loading and Encapsulation Efficiency:
-
Method:
-
Accurately weigh a sample of lyophilized microspheres.
-
Dissolve the microspheres in a suitable organic solvent (e.g., THF).[9]
-
Precipitate the polymer by adding an aqueous buffer.[9]
-
Centrifuge the mixture to separate the precipitated polymer.
-
Quantify the amount of octreotide in the supernatant using a validated High-Performance Liquid Chromatography (HPLC) method.[9]
-
-
Calculations:
-
Drug Loading (%) = (Mass of octreotide in microspheres / Total mass of microspheres) x 100
-
Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100
-
In Vitro Drug Release Study
This protocol outlines a method to evaluate the in vitro release of octreotide from the prepared microspheres.[3][9]
Materials:
-
Octreotide-loaded microspheres
-
Phosphate-buffered saline (PBS), pH 7.4, containing 0.02% sodium azide (as a preservative)
Equipment:
-
Shaking incubator or water bath
-
Centrifuge
-
HPLC system
Procedure:
-
Accurately weigh approximately 20 mg of octreotide-loaded microspheres and place them in a centrifuge tube.[3]
-
Add 30 mL of pre-warmed PBS (37°C) to the tube.[3]
-
Incubate the tubes at 37°C with continuous shaking at 75 rpm.[3]
-
At predetermined time intervals (e.g., 4h, 24h, 48h, and then every 48-96h for up to 50 days), collect 10 mL of the supernatant.[3]
-
After each sampling, replenish the release medium with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Centrifuge the collected samples to remove any suspended particles.
-
Analyze the concentration of octreotide in the supernatant using a validated HPLC method.
-
Calculate the cumulative percentage of drug released over time.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the development of octreotide drug delivery systems.
References
- 1. Extended Release microparticle-in-gel Formulation of Octreotide: Effect of polymer type on acylation of Peptide during in vitro release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subcutaneously Administered Self-Cleaving Hydrogel-Octreotide Conjugates Provide Very Long-Acting Octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of long-acting microspheres loaded with octreotide for the treatment of portal hypertensive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.sahmri.org.au [research.sahmri.org.au]
- 6. Sustained-Release Delivery of Octreotide from Biodegradable Polymeric Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kinampark.com [kinampark.com]
- 8. researchgate.net [researchgate.net]
- 9. Controlled Release of Octreotide and Assessment of Peptide Acylation from Poly(D,L-lactide-co-hydroxymethyl glycolide) Compared to PLGA Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prolynxinc.com [prolynxinc.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Clinical Pharmacology of Oral Octreotide Capsules for the Treatment of Acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Octreotide Pamoate in Xenograft Models of Human Cancers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing octreotide pamoate, a long-acting somatostatin analog, in preclinical xenograft models of human cancers. This document outlines the molecular mechanisms, experimental procedures, and expected outcomes based on published research, offering a valuable resource for investigating the anti-tumor efficacy of this compound.
Introduction
Octreotide is a synthetic octapeptide that mimics the actions of the natural hormone somatostatin.[1] Its long-acting formulation, this compound, allows for sustained release and is utilized for the treatment of various conditions, including symptoms arising from neuroendocrine tumors (NETs).[2][3] In the context of cancer research, octreotide's therapeutic potential is attributed to its ability to bind to somatostatin receptors (SSTRs), primarily subtypes 2 and 5, which are often overexpressed on the surface of various tumor cells.[1][4] This interaction triggers a cascade of intracellular events leading to anti-proliferative, pro-apoptotic, and anti-angiogenic effects.[4][5] Xenograft models, where human tumor tissue or cell lines are implanted into immunocompromised mice, serve as a crucial in vivo platform to evaluate the anti-cancer properties of compounds like this compound.[2]
Mechanism of Action in Cancer Xenograft Models
This compound exerts its anti-tumor effects through both direct and indirect mechanisms:
-
Direct Effects: Binding of octreotide to SSTRs on tumor cells can activate intracellular signaling pathways that inhibit cell growth and induce apoptosis (programmed cell death).[1][5] This is often mediated through the activation of protein tyrosine phosphatases and the inhibition of growth factor signaling pathways, such as the MAPK pathway.[6]
-
Indirect Effects (Anti-angiogenesis): Octreotide can inhibit the formation of new blood vessels (angiogenesis) that are essential for tumor growth and metastasis.[6][7] It achieves this by inhibiting the release of pro-angiogenic factors like vascular endothelial growth factor (VEGF) and by directly acting on SSTRs expressed on endothelial cells.[6][8] Studies in xenograft models of hepatocellular carcinoma and rectal neuroendocrine carcinoma have demonstrated a significant reduction in microvessel density in octreotide-treated tumors.[5][8]
Signaling Pathway
The binding of octreotide to its receptors (primarily SSTR2 and SSTR5) initiates a signaling cascade that ultimately leads to the inhibition of cell proliferation and the induction of apoptosis. This pathway involves the modulation of several key intracellular molecules.
Quantitative Data from Xenograft Studies
The following tables summarize the quantitative data on the anti-tumor efficacy of octreotide in various human cancer xenograft models.
| Cancer Type | Cell Line/Tumor Tissue | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Hepatocellular Carcinoma | LCI-D20 | Nude Mice | 50 µg/kg, twice daily | Significant reduction from day 6 (P<0.05) and day 15 (P<0.01) compared to controls.[7] | [7] |
| Hepatocellular Carcinoma | Bel7402 | Nude Mice | Not specified | 67.9% inhibition (Mean tumor weight: 0.17 ± 0.14 g vs. 0.53 ± 0.06 g in control).[9] | [9] |
| Gastric Adenocarcinoma | SGC-7901 | Nude Mice | Not specified, 8 weeks | 62.3% reduction (Mean tumor weight: 0.77 ± 0.14 g vs. 2.04 ± 0.29 g in control).[6] | [6] |
| Pancreatic Carcinoma | PXZ-40/6 | CBA Immunosuppressed Mice | 2x100 µg/kg daily for 4 days | Significant increase in apoptotic cells (6.8 ± 1.0/mm² vs. 1.8 ± 0.44/mm² in controls).[5] | [5] |
| Neuroblastoma (High-Risk) | CLB-BAR | BALB/c Nude Mice | Combination with lorlatinib | Synergistic antitumor effects observed.[10] | [10] |
Experimental Protocols
This section provides a generalized protocol for evaluating the efficacy of this compound in a subcutaneous xenograft model. This protocol should be adapted based on the specific cell line, animal model, and research question.
Materials
-
Human cancer cell line of interest (e.g., SGC-7901 for gastric cancer)
-
Cell culture medium and supplements (e.g., RPMI-1640, fetal bovine serum, penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Matrigel (or other suitable extracellular matrix)
-
Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)
-
This compound for injectable suspension
-
Vehicle control (e.g., sterile saline or as recommended by the manufacturer)
-
Anesthetic (e.g., isoflurane)
-
Calipers for tumor measurement
-
Syringes and needles
Experimental Workflow
Detailed Procedure
-
Cell Culture: Culture the selected human cancer cell line according to standard protocols. Ensure cells are in the logarithmic growth phase before harvesting.
-
Cell Preparation for Implantation:
-
Harvest cells using trypsin-EDTA and wash with sterile PBS.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
Resuspend the cells in a mixture of sterile PBS and Matrigel (typically a 1:1 ratio) at the desired concentration (e.g., 5 x 10^6 cells in 100-200 µL). Keep the cell suspension on ice.
-
-
Xenograft Implantation:
-
Anesthetize the mice using an appropriate method.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers at regular intervals (e.g., twice a week).
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound suspension according to the manufacturer's instructions.
-
Administer this compound (e.g., via intramuscular or subcutaneous injection) at the desired dose and schedule. The long-acting formulation typically allows for less frequent dosing (e.g., once every 2-4 weeks).
-
Administer the vehicle control to the control group using the same route and schedule.
-
-
Data Collection and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The study endpoint may be a specific tumor volume, a predetermined time point, or signs of morbidity in the animals.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be recorded.
-
Tumor tissue can be processed for further analysis, such as histopathology (e.g., H&E staining), immunohistochemistry (e.g., for proliferation markers like Ki-67 or angiogenesis markers like CD31), or molecular analysis (e.g., Western blot for signaling proteins).
-
Conclusion
The use of this compound in xenograft models of human cancers provides a valuable tool for preclinical evaluation of its anti-tumor efficacy. The detailed protocols and compiled data in these application notes serve as a foundation for researchers to design and execute robust in vivo studies. The ability of octreotide to inhibit tumor growth through both direct and indirect mechanisms highlights its potential as a therapeutic agent in SSTR-positive cancers. Further research using these models can help to elucidate the intricate molecular mechanisms and identify potential biomarkers for patient stratification.
References
- 1. researchgate.net [researchgate.net]
- 2. Xenograft Services and PDX Protocols | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 3. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]
- 4. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiangiogenic effect of octreotide inhibits the growth of human rectal neuroendocrine carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Octreotide acts as an antitumor angiogenesis compound and suppresses tumor growth in nude mice bearing human hepatocellular carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Octreotide acts as an antitumor angiogenesis compound and suppresses tumor growth in nude mice bearing human hepatocellular carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cancernetwork.com [cancernetwork.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analysis of Octreotide Degradation Products
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed methodologies for the detection and characterization of octreotide degradation products. The protocols outlined below utilize advanced analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), coupled with Mass Spectrometry (MS), to ensure the stability, quality, and safety of octreotide formulations.
Introduction to Octreotide Stability and Degradation
Octreotide, a synthetic octapeptide analogue of somatostatin, is susceptible to degradation under various environmental conditions, including exposure to heat, light, and pH variations.[1] The formation of degradation products can impact the therapeutic efficacy and safety of the drug. Therefore, robust analytical methods are crucial for identifying and quantifying these impurities during drug development and quality control. Common degradation pathways for octreotide include hydrolysis of amide bonds, desulfurization of the disulfide bridge, and cleavage of the C-terminal threoninol.[2][3] Forced degradation studies are essential to elucidate these pathways and develop stability-indicating analytical methods.[4][5]
Analytical Methodologies
Several analytical techniques are employed to separate and identify octreotide and its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used method, often coupled with UV or mass spectrometry detectors.[6][7][8] Capillary electrophoresis (CE) offers a high-efficiency alternative with low reagent consumption.[2][9]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of octreotide and its impurities.[7] The method's versatility allows for the separation of closely related compounds, making it ideal for stability studies.
Capillary Electrophoresis (CE)
Capillary Zone Electrophoresis (CZE) coupled with mass spectrometry (CE-MS) provides a rapid and precise method for assessing octreotide stability.[3][9] This technique is particularly advantageous due to its high separation efficiency and low sample and reagent consumption.[2]
Quantitative Data Summary
The following tables summarize the quantitative data for the analytical methods described in the protocols.
Table 1: HPLC Method Parameters and Performance
| Parameter | Value |
| Linearity (R²) | 0.9999[1] |
| Limit of Detection (LOD) | 0.18 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.54 µg/mL[1] |
| Tailing Factor (Octreotide) | < 2.0[7] |
| Theoretical Plates (Octreotide) | > 5000[7] |
Table 2: Identified Octreotide Degradation Products
| Degradation Product | Formation Condition | Analytical Method |
| l-proline⁵ racemization product | Acidic[1] | LC-QTOF-MS[1] |
| l-serine⁴ racemization product | Alkaline[1] | LC-QTOF-MS[1] |
| C-terminal deamidation product | Acidic and Alkaline[1] | LC-QTOF-MS[1] |
| [des-Thr-ol]⁸-octreotide | Neutral, Elevated Temperature[2] | HPLC-CE[2] |
| Linear octreotide (hydrolysis) | Acidic and Alkaline[2][3] | CE-MS[2][3] |
| Desulfurized octreotide | Alkaline[2][3] | CE-MS[2][3] |
| N-terminal acylation | In polyester microspheres[10] | LC-MS/MS[10] |
| Lysine acylation | In polyester microspheres[10] | LC-MS/MS[10] |
| Threoninol hydroxyl acylation | In polyester microspheres[10] | LC-MS/MS[10] |
Experimental Protocols
Protocol 1: RP-HPLC Method for Octreotide and Related Compounds
This protocol describes a reversed-phase HPLC method for the simultaneous determination of octreotide and its process-related and degradation impurities.[7]
1. Materials and Reagents:
-
Octreotide Acetate Reference Standard
-
Acetonitrile (HPLC Grade)
-
Triethylamine
-
Orthophosphoric acid
-
Sodium acetate trihydrate
-
Glacial acetic acid
-
Dimethyl sulfoxide (DMSO)
-
Water (HPLC Grade)
2. Equipment:
-
HPLC system with a UV detector
-
Waters X-Bridge C18 column (250 x 4.6 mm, 5 µm) or equivalent
-
Data acquisition and processing software
3. Chromatographic Conditions:
-
Mobile Phase A: Mix 880 mL of water with 3 mL of triethylamine. Adjust pH to 5.4 with 10% (v/v) orthophosphoric acid solution. Add 100 mL of acetonitrile and sonicate for 5 minutes.[7]
-
Mobile Phase B: Mix 380 mL of water with 3 mL of triethylamine. Adjust pH to 5.4 with 10% (v/v) orthophosphoric acid solution. Add 600 mL of acetonitrile and sonicate for 5 minutes.[7]
-
Diluent: Dissolve 13.6 g of sodium acetate trihydrate in 1000 mL of water. Adjust pH to 4.0 with glacial acetic acid.[7]
-
Flow Rate: 1.0 mL/min[7]
-
Injection Volume: 50 µL[7]
-
Detection Wavelength: 210 nm[7]
-
Column Temperature: 35 °C[6]
-
Run Time: 70 minutes[7]
-
Gradient Program:
-
Start with a higher proportion of Mobile Phase A.
-
Gradually increase the proportion of Mobile Phase B to elute the compounds of interest.[6]
-
4. Sample Preparation:
-
Blank Solution: Transfer 4 mL of DMSO into a 50 mL volumetric flask, dilute to volume with diluent, and mix well.[7]
-
Standard Solution: Prepare a known concentration of Octreotide Acetate Reference Standard in the diluent.
-
Sample Solution: Dissolve the sample in the diluent to achieve a suitable concentration for analysis.
5. System Suitability:
-
The tailing factor for the octreotide peak should be not more than 2.0.[7]
-
The theoretical plates for the octreotide peak should be not less than 5000.[7]
-
The relative standard deviation (%RSD) for replicate injections of the standard solution should be not more than 5.0%.[7]
Protocol 2: Capillary Zone Electrophoresis-Mass Spectrometry (CZE-MS) for Octreotide Stability Assessment
This protocol details a CZE-MS method for the separation and identification of octreotide and its degradation products formed under stress conditions.[2][3][9]
1. Materials and Reagents:
-
Octreotide Acetate
-
Ammonium formate
-
Formic acid (for pH adjustment)
-
Deionized water
2. Equipment:
-
Capillary electrophoresis system coupled to an electrospray ionization-ion trap mass spectrometer (ESI-IT-MS)
-
Data acquisition and processing software
3. Electrophoretic and MS Conditions:
-
Background Electrolyte (BGE): 10 mM ammonium formate buffer, pH 3.20.[2][9]
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).[9]
-
Mass Spectrometer: ESI in positive ion mode.
-
Collision-Induced Dissociation (CID): Used for structural characterization of degradation products.[3][9]
4. Sample Preparation (Forced Degradation):
-
Acidic Degradation: Incubate octreotide solution in an acidic medium (e.g., HCl).[2][3]
-
Alkaline Degradation: Incubate octreotide solution in an alkaline medium (e.g., NaOH).[2][3]
-
Neutral Degradation: Incubate octreotide solution in water.[2][3]
Visualizations
Caption: Workflow for HPLC analysis of octreotide.
Caption: Major degradation pathways of octreotide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A capillary electrophoretic-mass spectrometric method for the assessment of octreotide stability under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. LC determination of octreotide acetate in compound formulations of Sandostatin and diamorphine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification and Assessment of Octreotide Acylation in Polyester Microspheres by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Formulating Octreotide Pamoate for Sustained Release In Situ Forming Depots
Introduction
Octreotide, a synthetic octapeptide analogue of somatostatin, is a crucial therapeutic agent for managing conditions like acromemgaly and symptoms associated with certain neuroendocrine tumors.[1][2] Its short biological half-life necessitates frequent injections, posing a challenge to patient compliance. To overcome this, long-acting release formulations are employed.[3][4] In situ forming depots (ISFDs) represent an advanced drug delivery strategy, offering a less complex manufacturing process compared to microparticle-based systems.[5][6][7] These formulations are administered as a liquid and subsequently transform into a solid or semi-solid depot at the injection site, enabling sustained drug release over weeks or months.[5][6][7][8]
The most common mechanism for in situ depot formation is solvent exchange.[5][6][8] This involves a biodegradable and biocompatible polymer, such as poly(lactic-co-glycolic acid) (PLGA), dissolved in a water-miscible organic solvent.[5][9] Upon injection into the aqueous physiological environment, the organic solvent diffuses out, and water diffuses in. This process causes the polymer to precipitate, entrapping the drug (octreotide pamoate) within the newly formed solid matrix.[9] The drug is then released in a controlled manner, typically following a tri-phasic pattern: an initial burst, followed by diffusion through the polymer matrix, and finally, release governed by polymer degradation.[5][6][10]
Key factors influencing the formulation's performance include the choice of polymer (e.g., lactide-to-glycolide ratio, molecular weight), polymer concentration, and the type of solvent.[5][6][10] This document provides a detailed guide to the formulation, characterization, and evaluation of an this compound in situ forming depot.
Experimental and Logical Workflows
The development and evaluation of an this compound in situ forming depot follows a structured workflow, from initial formulation to in vivo characterization.
Caption: Overall workflow for developing and testing the in situ forming depot.
The process of depot formation is initiated by the solvent exchange mechanism upon injection into an aqueous environment.
Caption: Mechanism of depot formation via solvent exchange.
Quantitative Data Summary
The following tables summarize typical formulation compositions and resulting pharmacokinetic parameters from animal studies.
Table 1: Example Formulation Compositions for In Situ Forming Depots
| Parameter | Formulation A | Formulation B | Formulation C |
|---|---|---|---|
| Polymer | PLGA (50:50) | PLGA (75:25) | PLGA (50:50) |
| Polymer Conc. (% w/w) | 33% | 45% | 40% |
| Solvent | N-Methyl-2-pyrrolidone (NMP) | N-Methyl-2-pyrrolidone (NMP) | Dimethyl Sulfoxide (DMSO) |
| Drug | This compound | This compound | This compound |
| Drug Load (% w/w) | 2.8% | 3.0% | 2.8% |
Note: Data is compiled for illustrative purposes based on typical formulations found in literature.[11][12][13]
Table 2: Illustrative In Vivo Pharmacokinetic Parameters in Rats
| Parameter | Octreotide Depot (Single IM Injection) |
|---|---|
| Dose | 3 mg/rat |
| Cmax (Peak Serum Conc.) | Reached within 30 minutes (initial burst) |
| Second Release Phase | Begins after Day 3 |
| Sustained Release Duration | Detectable serum levels between Day 7 and Day 42 |
| Simulated Steady-State (28-day repeat dose) | 40-130 pg/10 µL |
Note: This data is representative of typical pharmacokinetic profiles observed in rat models for PLGA-based octreotide depots.[14][15]
Detailed Experimental Protocols
Protocol 1: Preparation of this compound In Situ Forming Depot
Objective: To prepare a sterile, injectable liquid formulation that forms a solid depot upon injection.
Materials:
-
Poly(D,L-lactide-co-glycolide) (PLGA), acid-terminated, lactide:glycolide 50:50, MW 7,000-17,000 Da.
-
N-Methyl-2-pyrrolidone (NMP), injectable grade.
-
This compound, micronized powder.
-
Sterile, sealed glass vials.
-
Magnetic stirrer and stir bars.
-
Aseptic environment (e.g., laminar flow hood).
Procedure:
-
In an aseptic environment, weigh the desired amount of PLGA (e.g., 660 mg) and transfer it into a sterile glass vial.[11][12]
-
Add the corresponding amount of NMP (e.g., 1280 mg) to the vial containing the PLGA.[11][12]
-
Add a sterile magnetic stir bar and seal the vial.
-
Stir the mixture at room temperature until the PLGA is completely dissolved, resulting in a clear, viscous polymer solution. This may take several hours.
-
Once the polymer is dissolved, aseptically add the pre-weighed this compound (e.g., 56 mg) to the polymer solution.[11][12]
-
Reseal the vial and stir the suspension for a minimum of 10 minutes or until a homogenous, milky-white suspension is formed.[11]
-
Visually inspect the final formulation for homogeneity.
-
The formulation is now ready to be drawn into a syringe for administration or for in vitro testing.
Protocol 2: In Vitro Drug Release Study
Objective: To determine the release profile of octreotide from the in situ forming depot over time.
Materials:
-
Prepared this compound ISFD formulation.
-
Release Medium: Phosphate Buffered Saline (PBS), pH 7.4.
-
Incubator shaker set to 37°C and 100 rpm.
-
20 mL glass vials with screw caps.
-
Syringe and needle.
-
Bicinchoninic acid (BCA) protein assay kit or an HPLC system for octreotide quantification.
Procedure:
-
Pre-warm the release medium (PBS, pH 7.4) to 37°C.
-
Add 20 mL of the pre-warmed release medium to each of the 20 mL glass vials.
-
Using a syringe, accurately inject a specific amount of the ISFD formulation (e.g., 30-50 mg) directly into the release medium in each vial.[12] The formulation will immediately precipitate, forming a depot.
-
Securely cap the vials and place them in the incubator shaker set to 37°C and 100 rpm.[12]
-
At predetermined time points (e.g., 2, 5, 24, 48, 72, 96, 120, 144, 168 hours and continuing for several weeks), withdraw an aliquot (e.g., 200 µL) of the release medium.[12]
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the concentration of octreotide in the collected samples using a validated analytical method such as a BCA assay or HPLC.[12][16]
-
Calculate the cumulative percentage of drug released at each time point, correcting for dilution from the media replacement.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the pharmacokinetic profile of octreotide released from the depot after subcutaneous or intramuscular administration in a rat model.
Materials:
-
Prepared this compound ISFD formulation.
-
Male Sprague-Dawley rats (250-300g).
-
Syringes (e.g., 1 mL) and appropriate gauge needles (e.g., 21G).
-
Blood collection tubes (e.g., heparinized or EDTA-coated microcentrifuge tubes).
-
Anesthesia (e.g., isoflurane).
-
Centrifuge.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Acclimatize the rats for at least one week prior to the study.
-
Fast the animals overnight before dosing, with free access to water.
-
On the day of the study, weigh each rat and calculate the dose volume.
-
Anesthetize a rat and administer a single dose of the ISFD formulation via intramuscular (IM) or subcutaneous (SC) injection.[14][15]
-
At specified time points (e.g., 0.5, 1, 6, 24 hours, and days 3, 7, 14, 21, 28, 35, 42, etc.), collect blood samples (approx. 200 µL) from the tail vein or another appropriate site.[14]
-
Place the blood samples into heparinized or EDTA tubes and centrifuge (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Harvest the plasma supernatant and store it at -80°C until analysis.
-
Quantify the concentration of octreotide in the plasma samples using a validated LC-MS/MS method.
-
Use the plasma concentration-time data to determine key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Signaling Pathway Visualization
Octreotide exerts its therapeutic effects by mimicking natural somatostatin and binding to somatostatin receptors (SSTRs), primarily SSTR2.[17][18] This interaction triggers intracellular signaling cascades that inhibit hormone secretion and cell proliferation.
Caption: Simplified signaling pathway of octreotide via SSTR2.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Octreotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. OCTREOTIDE DEPOT FORMULATION WITH CONSTANTLY HIGH RELEASE RATES - Patent 2376070 [data.epo.org]
- 4. US20100266704A1 - Octreotide depot formulation with constantly high exposure levels - Google Patents [patents.google.com]
- 5. An overview of PLGA in-situ forming implants based on solvent exchange technique: effect of formulation components and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. scispace.com [scispace.com]
- 11. The Development of a Stable Peptide-Loaded Long-Acting Injection Formulation through a Comprehensive Understanding of Peptide Degradation Mechanisms: A QbD-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Sustained-Release Delivery of Octreotide from Biodegradable Polymeric Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Controlled Release of Octreotide and Assessment of Peptide Acylation from Poly(D,L-lactide-co-hydroxymethyl glycolide) Compared to PLGA Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Octreotide Pamoate Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of octreotide pamoate formulations.
Troubleshooting Guides
This section addresses common issues encountered during the formulation and testing of this compound.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| FORM-001 | High Initial Burst Release in PLGA Microspheres | - Drug loading is too high.- A significant portion of the drug is adsorbed on the microsphere surface.- The polymer molecular weight is too low or the polymer is too hydrophilic.- The formulation process (e.g., solvent evaporation) is too rapid. | - Optimize drug loading.- Modify the microencapsulation process to ensure better drug entrapment. Consider a double emulsion solvent evaporation method.[1][2]- Use a higher molecular weight or more hydrophobic PLGA.- Adjust the solvent evaporation rate. |
| FORM-002 | Low Encapsulation Efficiency | - Poor miscibility between the drug and the polymer.- Drug leakage into the external aqueous phase during emulsification.- Suboptimal process parameters (e.g., homogenization speed, temperature). | - Select a polymer with better compatibility with this compound.- Increase the viscosity of the internal aqueous phase.- Optimize homogenization speed and temperature to achieve stable emulsion droplets. |
| BIO-001 | Poor In Vitro-In Vivo Correlation (IVIVC) | - In vitro release method does not mimic in vivo conditions.- The release medium is not physiologically relevant (pH, enzymes).- The agitation rate in the in vitro setup is not representative of the injection site. | - Develop a more biorelevant in vitro release method. Consider using USP Apparatus 4 (flow-through cell) to better simulate physiological flow.[3][4]- Use release media that mimics the physiological environment of the injection site (e.g., phosphate-buffered saline at pH 7.4).[2][5]- Optimize the agitation or flow rate in the in vitro test to better correlate with in vivo release profiles.[4] |
| STAB-001 | Octreotide Degradation During Formulation or Storage | - Exposure to incompatible excipients (e.g., sodium bisulfite).[6]- pH of the formulation is outside the optimal stability range for octreotide.- Exposure to light or elevated temperatures.[7]- Acylation of the peptide within the PLGA matrix. | - Avoid excipients known to cause octreotide degradation.[6]- Maintain the pH of the formulation within a stable range for octreotide (typically acidic to neutral).[8]- Protect the formulation from light and store at recommended temperatures (refrigerated or frozen).[7]- Consider using hydrophobic ion-pairing to minimize acylation.[9] |
| ANAL-001 | High Variability in Pharmacokinetic (PK) Data | - Issues with the analytical method for octreotide quantification.- Inconsistent administration technique.- Variability in the animal model. | - Validate a robust and sensitive analytical method (e.g., LC-MS/MS) for quantifying octreotide in plasma.[10][11]- Ensure consistent and proper injection technique.- Use a sufficient number of animals and ensure they are from a homogenous population. |
Frequently Asked Questions (FAQs)
Formulation Development
-
Q1: What are the key factors to consider when selecting a PLGA polymer for a long-acting this compound formulation?
-
A1: Key factors include the polymer's molecular weight, the lactide-to-glycolide ratio, and the polymer end-group (ester or acid-capped). These parameters significantly influence the degradation rate of the microspheres and, consequently, the drug release profile. A higher molecular weight and a higher lactide content generally lead to a slower degradation and release rate.
-
-
Q2: How can I improve the oral bioavailability of octreotide?
-
A2: Improving the oral bioavailability of octreotide, which is typically very low (<1%), is a significant challenge.[12][13] Strategies include the use of permeation enhancers to open intestinal tight junctions, encapsulation in protective delivery systems like nanocapsules to prevent enzymatic degradation, and the use of mucoadhesive polymers to increase residence time at the absorption site.[14][15]
-
Analytical Methods
-
Q3: What is the most suitable analytical method for quantifying octreotide in plasma samples for pharmacokinetic studies?
-
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying octreotide in plasma due to its high sensitivity and selectivity, allowing for detection at very low concentrations (pg/mL levels).[10][11] Ultra-performance liquid chromatography (UPLC) coupled with a tandem quadrupole mass spectrometer can provide rapid and sensitive analysis.
-
-
Q4: What are the common challenges in developing an LC-MS/MS method for octreotide?
-
A4: Challenges include potential matrix effects from plasma components, non-specific binding of the peptide to labware, and achieving the required low limit of quantification.[10][11] It is crucial to optimize sample preparation (e.g., using solid-phase extraction), use an appropriate internal standard, and select specific precursor and product ion transitions to minimize interference.[10][11]
-
In Vitro and In Vivo Studies
-
Q5: Which in vitro release testing method is recommended for this compound microspheres?
-
A5: While several methods exist, the USP Apparatus 4 (flow-through cell) is often recommended as it can better simulate the in vivo environment by providing a continuous flow of fresh medium, which can be crucial for establishing a meaningful IVIVC.[3][4] Sample and separate methods are also commonly used for quality control purposes.[4]
-
-
Q6: What is a typical pharmacokinetic profile for a long-acting injectable octreotide formulation?
-
A6: A long-acting injectable formulation typically exhibits a triphasic release profile: an initial burst release within the first 24 hours, followed by a lag phase where plasma concentrations are low, and then a sustained release phase over several weeks as the polymer matrix erodes.[16][17] The goal of formulation development is often to minimize the initial burst and the lag phase to achieve more constant therapeutic plasma levels.[18]
-
Experimental Protocols
1. In Vitro Release Testing of this compound Microspheres (USP Apparatus 4 - Flow-Through Cell Method)
-
Objective: To determine the in vitro release profile of octreotide from PLGA microspheres.
-
Materials:
-
This compound-loaded microspheres
-
Flow-through cell (USP Apparatus 4)
-
Release medium: Phosphate-buffered saline (PBS), pH 7.4, containing 0.02% (w/v) sodium azide as a preservative.
-
HPLC system for octreotide quantification.
-
-
Procedure:
-
Accurately weigh a sample of microspheres (e.g., 20 mg) and place it into the flow-through cell.
-
Assemble the flow-through cell and connect it to the apparatus.
-
Pump the pre-warmed (37°C) release medium through the cell at a constant flow rate (e.g., 8 mL/hour).
-
Collect the eluate at predetermined time points (e.g., 1, 4, 8, 24 hours, and then daily for the duration of the study).
-
Analyze the collected samples for octreotide concentration using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
-
2. Particle Size Analysis of this compound Microspheres (Laser Diffraction)
-
Objective: To determine the particle size distribution of the microspheres.
-
Materials:
-
This compound-loaded microspheres
-
Laser diffraction particle size analyzer
-
Dispersant (e.g., deionized water with a surfactant like Tween 80 to prevent aggregation).
-
-
Procedure:
-
Prepare a suspension of the microspheres in the dispersant. The concentration should be optimized to achieve an appropriate obscuration level for the instrument.
-
Sonicate the suspension for a short period to break up any agglomerates.
-
Introduce the sample into the particle size analyzer.
-
Perform the measurement according to the instrument's instructions.
-
Record the particle size distribution data, including parameters like D10, D50 (median particle size), and D90, as well as the span of the distribution.
-
3. In Vivo Pharmacokinetic Study in Rats
-
Objective: To evaluate the pharmacokinetic profile of an this compound formulation after a single administration.
-
Materials:
-
This compound formulation
-
Sprague-Dawley rats (or other appropriate animal model)
-
Syringes and needles for administration
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS system for octreotide quantification in plasma.
-
-
Procedure:
-
Acclimatize the animals to the laboratory conditions.
-
Administer the this compound formulation to the rats via the intended route (e.g., intramuscular or subcutaneous injection).
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours, and then on days 2, 4, 7, 14, 21, 28, etc.).[16]
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of octreotide in the plasma samples using a validated LC-MS/MS method.
-
Perform pharmacokinetic analysis to determine parameters such as Cmax, Tmax, AUC, and elimination half-life.
-
Visualizations
Caption: Workflow for developing and evaluating this compound formulations.
Caption: Troubleshooting logic for poor this compound bioavailability.
Caption: Simplified signaling pathway of octreotide's inhibitory action.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of long-acting microspheres loaded with octreotide for the treatment of portal hypertensive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kinampark.com [kinampark.com]
- 4. kinampark.com [kinampark.com]
- 5. eurofins.it [eurofins.it]
- 6. jostchemical.com [jostchemical.com]
- 7. What is the stability data for compounded octreotide syringes and continuous infusions? What data is available on concentrations, diluents, storage, stability and syringe types (if applicable)? [inpharmd.com]
- 8. Prediction of the stability of octreotide in a mixed infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversible Hydrophobic Ion-Paring Complex Strategy to Minimize Acylation of Octreotide during Long-Term Delivery from PLGA Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. celerion.com [celerion.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic and pharmacodynamic evidence for developing an oral formulation of octreotide against gastric mucosal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic and pharmacodynamic evidence for developing an oral formulation of octreotide against gastric mucosal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WO2017134655A1 - Improved oral absorption of octreotide and salts thereof - Google Patents [patents.google.com]
- 15. Intestinal absorption of octreotide: N-trimethyl chitosan chloride (TMC) ameliorates the permeability and absorption properties of the somatostatin analogue in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sustained-Release Delivery of Octreotide from Biodegradable Polymeric Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. US20100266704A1 - Octreotide depot formulation with constantly high exposure levels - Google Patents [patents.google.com]
Technical Support Center: Overcoming Resistance to Octreotide Therapy in Acromegaly
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to octreotide therapy in acromegaly models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of octreotide in acromegaly?
Octreotide is a synthetic analog of somatostatin that primarily exerts its effects by binding to somatostatin receptors (SSTRs), with a high affinity for subtype 2 (SSTR2) and a moderate affinity for subtype 5 (SSTR5).[1][2] In somatotroph adenoma cells, the activation of SSTR2 by octreotide triggers a cascade of intracellular events, leading to the inhibition of growth hormone (GH) secretion.[3][4] This signaling pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and modulation of ion channels.[5] Ultimately, this results in reduced GH release and, consequently, a decrease in circulating insulin-like growth factor 1 (IGF-1) levels.[6]
Q2: What are the known mechanisms of resistance to octreotide therapy?
Resistance to octreotide can manifest at different levels:
-
Receptor Level: The most well-documented mechanism is the downregulation or low expression of SSTR2 on the surface of pituitary adenoma cells.[6][7][8] Tumors with a low density of SSTR2 are less responsive to octreotide.[6][7] Some studies also suggest that a low SSTR2/SSTR5 expression ratio can be associated with a poorer response.[7]
-
Post-Receptor Signaling Defects: Even with adequate SSTR2 expression, resistance can occur due to alterations in the downstream signaling pathways. This can involve impaired G-protein coupling or defects in the adenylyl cyclase signaling cascade.
-
Altered Receptor Trafficking: The internalization and recycling of SSTR2 after octreotide binding can influence the cellular response. Dysregulation of this process, potentially involving β-arrestins, may contribute to desensitization.
-
Genetic Factors: Mutations or altered expression of genes like the aryl hydrocarbon receptor-interacting protein (AIP) have been linked to a more aggressive tumor phenotype and resistance to somatostatin analogs.[1][9][10][11] Low AIP expression is associated with a poor response to octreotide.[7][11]
Q3: My pituitary adenoma cell line shows high SSTR2 expression but is still resistant to octreotide. What could be the reason?
This scenario suggests that the mechanism of resistance lies downstream of the receptor itself. Potential reasons include:
-
Defective G-protein coupling: The SSTR2 receptor may not be efficiently coupling to its associated inhibitory G-proteins, preventing the inhibition of adenylyl cyclase.
-
Impaired adenylyl cyclase inhibition: Even with proper G-protein coupling, there might be a defect in the ability of the activated G-protein to inhibit adenylyl cyclase activity.
-
Alterations in β-arrestin signaling: Dysfunctional β-arrestin recruitment or signaling can lead to aberrant receptor desensitization and internalization, hampering the sustained response to octreotide.
-
Low AIP expression: As mentioned, low levels of AIP protein have been associated with octreotide resistance even in tumors with high SSTR2 expression.[6][7]
Troubleshooting Guides
Problem 1: Poor or no inhibition of GH secretion in primary pituitary adenoma cells after octreotide treatment.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Suggested Solution |
| Low SSTR2 expression | 1. Verify SSTR2 expression: Use quantitative RT-PCR and immunohistochemistry/immunofluorescence to confirm SSTR2 mRNA and protein levels in your cell culture. Compare with sensitive and resistant controls if available. 2. Consider alternative therapies: If SSTR2 expression is genuinely low, these cells are likely intrinsically resistant. In a clinical research context, this would suggest exploring therapies that do not primarily target SSTR2, such as pasireotide (which also targets SSTR5) or the GH receptor antagonist pegvisomant.[12][13][14] |
| Cell culture issues | 1. Confirm cell viability: Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT, or RealTime-Glo™) to ensure the cells were healthy at the time of the experiment. 2. Optimize cell culture conditions: Ensure the use of appropriate media and supplements for primary pituitary adenoma cells. Contamination can also affect cellular responses, so regularly check for mycoplasma and other contaminants.[4][15][16] |
| Octreotide degradation | 1. Use fresh octreotide solutions: Prepare octreotide solutions fresh for each experiment from a reliable source. 2. Verify octreotide activity: Test the batch of octreotide on a well-characterized, octreotide-sensitive cell line to confirm its biological activity. |
| Suboptimal experimental conditions | 1. Optimize octreotide concentration and incubation time: Perform a dose-response and time-course experiment to determine the optimal conditions for observing an inhibitory effect in your specific cell model. |
Problem 2: Discrepancy between SSTR2 mRNA and protein levels.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Suggested Solution |
| Post-transcriptional regulation | 1. Investigate miRNA regulation: Certain microRNAs can inhibit the translation of SSTR2 mRNA. Analyze the expression of miRNAs known to target SSTR2. |
| Protein degradation | 1. Assess protein stability: Use techniques like cycloheximide chase assays to determine the half-life of the SSTR2 protein in your cells. Increased degradation could lead to lower protein levels despite high mRNA expression. |
| Antibody issues in protein detection | 1. Validate your antibody: Ensure the primary antibody used for Western blotting or immunohistochemistry is specific for SSTR2 and is used at the optimal dilution. Include positive and negative controls in your experiments. |
Experimental Protocols
Protocol 1: Assessment of Octreotide Sensitivity in Primary Human Pituitary Adenoma Cell Culture
This workflow outlines the key steps to determine the in vitro sensitivity of primary pituitary adenoma cells to octreotide.
Detailed Methodologies:
-
1. Primary Cell Culture from Pituitary Adenoma Tissue:
-
Tissue Collection: Aseptically collect fresh tumor tissue in sterile, ice-cold transport medium.
-
Mechanical Dissociation: Mince the tissue into small fragments (1-2 mm³) using sterile scalpels.
-
Enzymatic Digestion: Incubate the tissue fragments in a dissociation reagent (e.g., TrypLE Express or a collagenase/dispase solution) at 37°C for a specified time (e.g., 5-15 minutes) with gentle agitation.[12]
-
Cell Filtration and Plating: Pass the cell suspension through a cell strainer (e.g., 70 µm) to obtain a single-cell suspension. Determine cell viability and number using Trypan Blue exclusion. Plate the cells at a desired density in culture plates pre-coated with an extracellular matrix component (e.g., Matrigel) to improve adherence.[6]
-
Culture Maintenance: Culture the cells at 37°C in a humidified incubator with 5% CO2. Use a specialized pituitary adenoma cell medium.[12]
-
-
2. Octreotide Treatment and Growth Hormone (GH) Secretion Assay:
-
Cell Seeding: Seed the primary adenoma cells in a 24- or 48-well plate and allow them to adhere and stabilize for 24-48 hours.
-
Octreotide Preparation: Prepare a stock solution of octreotide in a suitable solvent (e.g., sterile water or PBS) and make serial dilutions to achieve the desired final concentrations (e.g., 10⁻¹² to 10⁻⁶ M).
-
Treatment: Replace the culture medium with fresh medium containing the different concentrations of octreotide or vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 or 48 hours).
-
Supernatant Collection: Carefully collect the culture supernatant from each well.
-
GH Measurement: Quantify the GH concentration in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
3. Quantitative Real-Time PCR (qRT-PCR) for SSTR2, SSTR5, and AIP Expression:
-
RNA Extraction: Lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Reverse transcribe a standardized amount of RNA into cDNA using a reverse transcription kit.
-
qPCR: Perform qPCR using specific primers for SSTR2, SSTR5, AIP, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method.
-
-
4. Immunohistochemistry (IHC) for SSTR2 and SSTR5 Protein Expression:
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) pituitary adenoma tissue sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer.[10]
-
Antibody Incubation: Incubate the sections with a validated primary antibody specific for SSTR2 or SSTR5.[3][17]
-
Detection: Use a suitable secondary antibody and detection system (e.g., HRP-DAB).
-
Scoring: Evaluate the staining intensity and the percentage of immunoreactive cells. A semi-quantitative immunoreactivity score (IRS) can be used.[4]
-
Protocol 2: Investigating Post-Receptor Signaling Defects
Detailed Methodologies:
-
1. Adenylyl Cyclase Activity Assay:
-
Cell Treatment: Treat cultured pituitary adenoma cells with octreotide, a direct activator of adenylyl cyclase (e.g., forskolin), or a combination of both.
-
Cell Lysis: After incubation, lyse the cells to release intracellular contents.
-
cAMP Measurement: Measure the concentration of cAMP in the cell lysates using a competitive ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A blunted inhibition of forskolin-stimulated cAMP production by octreotide would indicate a post-receptor signaling defect.[5]
-
-
2. β-Arrestin Recruitment Assay:
-
Reporter System: Utilize a commercially available β-arrestin recruitment assay system (e.g., PathHunter®). These assays typically involve cells co-expressing the receptor of interest (SSTR2) fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary fragment.
-
Ligand Stimulation: Upon ligand (octreotide) binding and receptor activation, β-arrestin is recruited to the receptor, leading to the reconstitution of the active reporter enzyme.
-
Signal Detection: The activity of the reporter enzyme is then measured, usually through a chemiluminescent or fluorescent signal, providing a quantitative measure of β-arrestin recruitment.[18][19][20]
-
Data Presentation
Table 1: Efficacy of Pasireotide in Octreotide-Resistant Acromegaly
| Study | Patient Population | Treatment Arms | Primary Endpoint | Results | Reference |
| PAOLA (Phase III) | Uncontrolled acromegaly on octreotide/lanreotide | Pasireotide LAR vs. continued octreotide/lanreotide | Biochemical control (GH <2.5 µg/L and normal IGF-I) at 6 months | Pasireotide 40 mg: 15.4%Pasireotide 60 mg: 20.0%Active control: 0% | [13] |
| Petersenn et al. (Phase II) | Acromegaly | Octreotide 100 µg sc tid for 1 month, then pasireotide 200, 400, or 600 µg sc bid for 1 month | Biochemical response (GH ≤2.5 µ g/liter and normal IGF-I) | After octreotide: 9%After pasireotide: 19% | [5] |
Table 2: Efficacy of Cabergoline Combination Therapy in Octreotide-Resistant Acromegaly
| Study | Patient Population | Treatment | Primary Endpoint | Results | Reference |
| Acromegaly Study Group | 19 patients with high IGF-I on octreotide-LAR | Addition of cabergoline (1.0-3.5 mg/week) | Normalization of IGF-I | 37% of patients achieved normal IGF-I levels | [17] |
| Suda et al. | 10 octreotide-resistant patients | Addition of cabergoline (0.25-2.0 mg/week) | Normalization of IGF-I | 30% of patients achieved normal IGF-I levels | [3][21] |
Table 3: Efficacy of Pegvisomant in Octreotide-Resistant Acromegaly
| Study | Patient Population | Treatment | Primary Endpoint | Results | Reference |
| van der Lely et al. | 6 octreotide-resistant patients | Pegvisomant (dose titration) | Normalization of total IGF-I | All 6 patients normalized their IGF-I levels | |
| Trainer et al. | 56 patients suboptimally controlled on LAR | Pegvisomant monotherapy vs. Pegvisomant + LAR | Normalization of IGF-I | Pegvisomant monotherapy: 56%Pegvisomant + LAR: 62% | |
| Swearingen et al. | 10 octreotide-unresponsive patients | Pegvisomant | Normalization of IGF-I | Pegvisomant effectively lowered IGF-1 concentrations | [18] |
Signaling Pathways and Experimental Workflows
Octreotide Signaling Pathway
Mechanisms of Octreotide Resistance
References
- 1. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. corning.com [corning.com]
- 3. Clinical Importance of Somatostatin Receptor 2 (SSTR2) and Somatostatin Receptor 5 (SSTR5) Expression in Thyrotropin-Producing Pituitary Adenoma (TSHoma) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adl.usm.my [adl.usm.my]
- 5. Somatostatin receptors, adenylate cyclase activity, and growth hormone (GH) response to octreotide in GH-secreting adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Culture technique of human pituitary adenoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. miR-375 Regulation of SSTR2 Expression in Corticotroph Pituitary Cells: Somatostatin Receptor Ligands Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Common tools for pituitary adenomas research: cell lines and primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. unilabs.sk [unilabs.sk]
- 11. Clinical Evaluation of Response to Octreotide and Chemotherapy in High-Grade Malignant Neuroendocrine Tumors and Promising In Vitro Preclinical Results with Pasireotide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Primary Cultures from Human GH-secreting or Clinically Non-functioning Pituitary Adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4.2. Human Pituitary Adenoma Primary Culture [bio-protocol.org]
- 14. Somatostatin Receptor 2 (SSTR2), Immunostain, Technical Component Only - Saint Francis Healthcare System [sfmc.testcatalog.org]
- 15. cellculturecompany.com [cellculturecompany.com]
- 16. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Differences in somatostatin receptor subtype expression in patients with acromegaly: new directions for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 20. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Pituitary Adenoma: SSTR2 rs2236750, SSTR5 rs34037914, and AIP rs267606574 Genetic Variants, Serum Levels, and Ki-67 Labeling Index Associations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Octreotide Pamoate Stability and Degradation
This guide provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions, and troubleshooting advice for the stability testing and degradation pathway analysis of octreotide pamoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for octreotide?
A1: Octreotide is susceptible to several degradation pathways, primarily driven by environmental factors such as pH, temperature, light, and interaction with excipients. The main pathways include:
-
Hydrolysis: This is a major degradation route, particularly under acidic and alkaline conditions. Acidic stress can lead to the loss of the C-terminal threonine residue, forming [des-Thr-ol]8-OCT.[1] Both acidic and alkaline conditions can cause hydrolysis of the amide bonds within the peptide's cyclic structure, resulting in linear degradation products.[1] Optimal stability in aqueous solutions is generally found around pH 4.[2]
-
Acylation: In polyester-based controlled-release formulations like those using poly(lactic-co-glycolic acid) (PLGA), octreotide is prone to acylation. This reaction between the peptide and polymer degradation products is a significant challenge, potentially affecting the drug's release profile and efficacy.[2][3] Using a more hydrophobic counterion like pamoate instead of acetate has been shown to improve the peptide's stability against acylation.[4]
-
Photodegradation: Exposure to UV and fluorescent light can induce degradation.[5][6] This complex transformation can involve the D-Trp residue and its interaction with the disulfide bond, leading to a photoproduct with an increased mass.[5] Therefore, protecting octreotide formulations from light is crucial.[6]
-
Desulfurization: Under certain stress conditions, a previously unknown degradation pathway involving the desulfurization of the Cys-Cys disulfide bond has been identified in aqueous solutions.[1]
Q2: How does the pamoate counterion affect the stability of octreotide compared to the acetate salt?
A2: Exchanging the acetate counterion for a more hydrophobic one like pamoate can significantly improve the stability profile of octreotide, particularly in long-acting injectable formulations.[4] The pamoate salt has been demonstrated to reduce the extent of peptide acylation within the formulation, which is a common issue with polyester-based delivery systems.[4] This improved stability also positively impacts the drug's release performance from in-situ forming depots.[4]
Q3: What are common analytical techniques used for stability testing of octreotide?
A3: Stability-indicating methods are essential for separating and quantifying octreotide from its degradation products. The most common techniques are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most widely used method, often coupled with UV detection (at 210 or 215 nm).[7][8][9] Various C18 columns and mobile phase compositions (typically acetonitrile and water with modifiers like trifluoroacetic acid) are employed to achieve separation.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is critical for the identification and structural characterization of unknown degradation products.[1][4] It provides mass information that helps elucidate the chemical changes that have occurred.
-
Capillary Electrophoresis-Mass Spectrometry (CE-MS): This technique offers an alternative with high separation efficiency for identifying degradation products, including the detection of desulfurization processes.[1]
Q4: What excipients are known to cause instability with octreotide?
A4: Certain excipients can negatively impact octreotide stability. Sodium bisulfite, an antioxidant sometimes used in injectable formulations, has been shown to accelerate octreotide degradation in a concentration-dependent manner.[7][10][11] Incompatibility may be clinically acceptable if the final sodium bisulfite concentration is below 0.1 mg/mL and the mixed solution is used within 7 days.[7][11] Additionally, in total parenteral nutrition (TPN) solutions, the formation of a glycosyl octreotide conjugate has been reported, which may reduce efficacy.[12]
Troubleshooting Guide
Issue 1: Unexpected peaks appear in my HPLC chromatogram during a stability study.
-
Question: Why am I seeing new or larger impurity peaks?
-
Answer:
-
Forced Degradation: The new peaks are likely degradation products. Their appearance is expected in forced degradation studies. Use LC-MS to identify their mass and propose a structure.[1]
-
Excipient Interaction: Check if the peaks are present in placebo formulations stored under the same conditions. An excipient might be degrading or interacting with the octreotide. Sodium bisulfite is a known example.[7]
-
Contamination: Ensure all glassware, solvents, and materials are clean. Run a blank (mobile phase) injection to rule out system contamination.
-
Acylation: If you are working with PLGA or other polyester microspheres, the new peaks are very likely acylated adducts of octreotide.[2][3]
-
Issue 2: The recovery of octreotide from my formulation is consistently low.
-
Question: Why can't I account for the total amount of the drug?
-
Answer:
-
Adsorption: Peptides like octreotide can adsorb to surfaces. Check for adsorption to container materials (e.g., glass, plastic syringes, vials).[12] While studies have shown minimal adsorption to PVC sets or glass bottles, this can be formulation-dependent.[12]
-
Incomplete Extraction: If analyzing a complex matrix like PLGA microspheres, ensure your extraction procedure is validated and efficient. The drug may be entrapped within the polymer matrix. Use a robust two-phase extraction method.[13]
-
Precipitation: Visually inspect your samples for any signs of precipitation, which could occur due to pH shifts or interactions with other components.
-
Significant Degradation: If degradation is extensive, the parent peak will naturally be smaller. Ensure your analytical method can detect all major degradation products to achieve a mass balance.
-
Issue 3: My octreotide formulation shows color change or precipitation upon storage.
-
Question: What causes physical instability in my formulation?
-
Answer:
-
pH Shift: The pH of the formulation may be shifting over time, especially in buffered systems or within degrading polymer matrices, moving into a range where octreotide has lower solubility or stability. The most favorable stability is generally found around pH 4.[2]
-
Oxidation/Photodegradation: Color changes can be indicative of oxidative degradation or the formation of chromophoric degradants from light exposure. Ensure adequate protection from light and consider using an inert atmosphere (e.g., nitrogen overlay) during manufacturing and storage.[5][6]
-
Excipient Incompatibility: An excipient may be interacting with the octreotide to form an insoluble complex.
-
Data on Stability Under Various Conditions
The stability of octreotide is highly dependent on its storage conditions and formulation.
Table 1: Summary of Octreotide Stability in Aqueous Solutions
| Condition | Observation | Reference |
| pH | Most favorable stability observed at pH 4. Degradation follows first-order kinetics and is accelerated at both acidic (pH < 2.5) and alkaline (pH > 7) conditions. | [2] |
| Temperature (Syringes) | At 3°C and protected from light, stable (>90%) for up to 29 days in polypropylene syringes. | [14] |
| Temperature (Syringes) | At 23°C, stability drops significantly, with >10% loss occurring in approximately 2 weeks. | [12][14] |
| Light Exposure | At 23°C, the drug is stable for up to 22 days when exposed to light (with standard deviation considered). | [14] |
| Sodium Bisulfite | Stability decreases in a concentration-dependent manner. Significant degradation occurs at concentrations ≥0.1 mg/mL after 10 days. | [7][11] |
Key Degradation Pathways and Experimental Workflows
Diagrams of Degradation and Experimental Processes
Caption: Major degradation pathways of octreotide under various stress conditions.
Caption: A typical experimental workflow for forced degradation studies of octreotide.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines typical conditions for inducing degradation to identify potential degradation products and establish a stability-indicating method. The goal is to achieve 5-20% degradation.[15]
1. Sample Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., a mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 70°C). Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 70°C. Withdraw samples at time points and neutralize with 0.1 M HCl. Alkaline degradation is often faster than acidic degradation.[15]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and store at room temperature, protected from light. Monitor over time (e.g., up to 24 hours).
-
Thermal Degradation: Incubate the stock solution in a neutral buffer (e.g., pH 7.0) at 70°C in a sealed vial, protected from light.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.
3. Analysis:
-
For each time point, dilute the stressed sample to a suitable concentration for HPLC analysis.
-
Analyze using a validated stability-indicating HPLC method (see Protocol 2).
-
Use LC-MS to obtain mass data for the degradation product peaks to aid in their identification.
Protocol 2: Stability-Indicating RP-HPLC Method
This is a general-purpose method that can be optimized for specific formulations.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25-40°C.
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 20-30%).
-
Implement a linear gradient to increase the percentage of Mobile Phase B to elute octreotide and its more hydrophobic degradation products.
-
Include a column wash step with a high percentage of Mobile Phase B and a re-equilibration step at the initial conditions between injections.
-
Method Validation (as per ICH Q2(R1) guidelines): The method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness to prove it is suitable for its intended purpose.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Controlled Release of Octreotide and Assessment of Peptide Acylation from Poly(D,L-lactide-co-hydroxymethyl glycolide) Compared to PLGA Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of octreotide counterion nature on the long-term stability and release kinetics from an in situ forming depot technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of conformation on the photodegradation of Trp- and cystine-containing cyclic peptides: octreotide and somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the stability data for compounded octreotide syringes and continuous infusions? What data is available on concentrations, diluents, storage, stability and syringe types (if applicable)? [inpharmd.com]
- 7. Stability of octreotide acetate decreases in a sodium bisulfate concentration-dependent manner: compatibility study with morphine and metoclopramide injections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsart.com [ijsart.com]
- 9. jptcp.com [jptcp.com]
- 10. jostchemical.com [jostchemical.com]
- 11. Stability of octreotide acetate decreases in a sodium bisulfate concentration-dependent manner: compatibility study with morphine and metoclopramide injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publications.ashp.org [publications.ashp.org]
- 13. kinampark.com [kinampark.com]
- 14. Stability of octreotide acetate in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Side Effects of Octreotide Pamoate in Long-Term Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the side effects of long-term octreotide pamoate administration in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed during long-term administration of this compound in animal studies?
A1: Based on preclinical data, the most frequently observed side effects include gastrointestinal disturbances, gallbladder abnormalities, alterations in glucose metabolism, and injection site reactions.[1][2][3][4][5][6][7][8]
Q2: How does this compound cause these side effects?
A2: Octreotide is a somatostatin analog that binds predominantly to somatostatin receptor 2 (SSTR2).[6][9][10][11][12] Its mechanism of action involves the inhibition of various hormones, including growth hormone, glucagon, and insulin, as well as reducing gastrointestinal motility and gallbladder contractility.[4][6] These physiological actions, while therapeutic in some contexts, can lead to the observed side effects.
Q3: Is it necessary to monitor animals for side effects if they appear clinically healthy?
A3: Yes, regular monitoring is crucial as some side effects, such as the formation of gallstones or subclinical changes in glucose metabolism, may not present with obvious clinical signs in early stages.[8][13] Proactive monitoring allows for early intervention and prevents confounding experimental results.
Troubleshooting Guides
Gastrointestinal Disturbances
Issue: Animals exhibit diarrhea, constipation, or steatorrhea (fatty stools).
Troubleshooting Steps:
-
Observe and Record: Document the frequency, consistency, and nature of the feces. Note any changes in food and water intake or body weight.
-
Dietary Modification: For mild, transient diarrhea, ensure adequate hydration. For steatorrhea, a low-fat diet may be considered in consultation with the study veterinarian.
-
Supportive Care: In cases of severe diarrhea, fluid and electrolyte balance should be monitored and supported as advised by a veterinarian.
-
Dose Evaluation: If gastrointestinal signs are severe and persistent, consider a review of the this compound dosage with the principal investigator and veterinarian.
Gallbladder and Biliary Tract Complications
Issue: Suspected gallstone (cholelithiasis) or biliary sludge formation. Long-term octreotide administration is known to inhibit gallbladder contractility and alter bile composition, increasing the risk of gallstone formation.[2][8][13][14][15][16]
Troubleshooting Protocol:
Table 1: Gallbladder Monitoring Protocol
| Parameter | Monitoring Method | Frequency | Key Indicators of Concern |
| Gallbladder Integrity | High-frequency Ultrasound | Baseline (prior to first dose), then every 3-6 months.[17] | Thickened gallbladder wall, presence of hyperechoic foci with acoustic shadowing (gallstones), or echogenic sludge.[5][7][8][18] |
| Bile Duct Patency | Ultrasound with Doppler | As needed, if gallbladder abnormalities are detected.[5] | Dilation of the common bile duct or intrahepatic ducts.[5] |
| Clinical Signs | Daily Health Observation | Daily | Jaundice (yellowing of mucous membranes), abdominal pain on palpation, anorexia, vomiting.[8] |
Management Strategy:
-
Baseline Ultrasound: Perform a baseline abdominal ultrasound on all animals before initiating long-term treatment to document pre-existing conditions.
-
Regular Monitoring: Adhere to the monitoring schedule outlined in Table 1.
-
Veterinary Consultation: If gallstones or significant biliary sludge are detected, or if clinical signs are present, consult the study veterinarian immediately.
-
Consider Intervention: Depending on the severity, the veterinarian may recommend supportive care or, in rare cases, discontinuation of the drug. Ursodeoxycholic acid has been used in dogs to manage cholelithiasis.[18]
Experimental Protocol: Canine Gallbladder Ultrasound
-
Preparation: The animal should be fasted for 8-12 hours to ensure gallbladder distension. The hair over the cranial abdomen should be clipped.
-
Positioning: Place the animal in dorsal or lateral recumbency.
-
Transducer: Use a high-frequency (7.5 MHz or higher) linear or microconvex transducer.
-
Procedure: Apply acoustic coupling gel. Position the transducer just behind the xiphoid process, angling cranially and slightly to the right. Identify the anechoic, pear-shaped gallbladder between the liver lobes.[5][19] Systematically scan through the entire gallbladder in both sagittal and transverse planes to assess its size, wall thickness, and contents. Look for hyperechoic structures (stones) that may cast an acoustic shadow and mobile, echogenic material (sludge).[5][18]
Alterations in Glucose Metabolism
Issue: Animals exhibit hyperglycemia or hypoglycemia. Octreotide can inhibit both insulin and glucagon secretion, leading to unpredictable effects on blood glucose.[4][6][9][20]
Troubleshooting Protocol:
Table 2: Blood Glucose Monitoring and Management
| Condition | Monitoring Frequency | Action Threshold (Rodents) | Action Threshold (Canines) | Management Intervention |
| Hyperglycemia | Baseline, then weekly for the first month, and monthly thereafter.[21] Increase frequency if abnormalities are detected. | > 250 mg/dL (persistent) | > 200 mg/dL (persistent) | Consult with the veterinarian. A reduction in octreotide dose may be considered. In diabetic models, adjust insulin therapy accordingly.[22] |
| Hypoglycemia | Same as for hyperglycemia. Monitor more closely in animals with reduced food intake. | < 60 mg/dL with clinical signs | < 60 mg/dL with clinical signs | Mild (asymptomatic): Provide oral glucose or a carbohydrate-rich meal.[14] Severe (symptomatic): Administer intravenous dextrose (0.5-1 mL/kg of 50% dextrose, diluted). Glucagon infusion may be considered in refractory cases.[14][15][23] |
Experimental Protocol: Blood Glucose Monitoring in Rats
-
Animal Handling: Perform monitoring on awake animals to avoid anesthesia-induced hyperglycemia. Use appropriate restraint methods to minimize stress.[1]
-
Sample Collection: For small blood volumes, the tail tip or lateral tail vein can be used. For the tail tip method, less than 2mm of the distal, non-bony tip is snipped with sterile scissors. Gently "milk" the tail to obtain a drop of blood.[1] For the lateral tail vein, prick the vein with a sterile needle.
-
Measurement: Use a calibrated portable glucometer with species-specific test strips, if available. Record the value immediately.
-
Frequency: For serial sampling, allow a recovery period of at least 2 hours between samples from the same site if re-lancing is required.[1]
Injection Site Reactions
Issue: Swelling, redness, pain, or formation of a palpable nodule at the subcutaneous or intramuscular injection site.
Troubleshooting Steps:
-
Site Rotation: Rotate injection sites for each administration to minimize local irritation.[22]
-
Proper Technique: Ensure proper injection technique is used. For subcutaneous injections, lift a tent of skin and insert the needle at the base, parallel to the body.[24] For intramuscular injections, use a needle of appropriate length to reach the muscle mass without hitting bone or nerves.[25]
-
Aseptic Technique: Clean the injection site with an appropriate antiseptic (e.g., 70% ethanol) before injection to prevent infection.[26]
-
Observation: Monitor the injection site daily for the first few days after administration.
-
Management:
-
Mild Reactions: Most mild, transient reactions resolve without intervention. A warm compress may be applied if recommended by a veterinarian.
-
Severe Reactions: If there are signs of abscess formation (a warm, painful, fluctuant swelling), ulceration, or persistent severe inflammation, a veterinary consultation is mandatory.[27]
-
Signaling Pathway and Experimental Workflow Visualizations
Below are diagrams illustrating key pathways and workflows relevant to managing octreotide side effects.
Caption: Octreotide's primary signaling cascade via the SSTR2 receptor.
Caption: Experimental workflow for gallbladder monitoring in animal studies.
Caption: Decision-making logic for managing glycemic changes.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 6. Octreotide - Wikipedia [en.wikipedia.org]
- 7. dvm360.com [dvm360.com]
- 8. Cholelithiasis in Small Animals - Digestive System - MSD Veterinary Manual [msdvetmanual.com]
- 9. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Somatostatin receptor 2 signaling promotes growth and tumor survival in small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Octreotide-associated biliary tract dysfunction and gallstone formation: pathophysiology and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hypoglycemia in dogs: Causes, management, and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Octreotide-induced acute life-threatening gallstones after vicarious contrast medium excretion: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 17. med.upenn.edu [med.upenn.edu]
- 18. scienceandnature.org [scienceandnature.org]
- 19. youtube.com [youtube.com]
- 20. Pathophysiology and aetiology of hypoglycaemic crises - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Multi level effects of Sanghuang Tongxie Formula on type 2 diabetes rats: a comprehensive analysis from intestinal bacteria to metabolome and transcriptome [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. dvm360.com [dvm360.com]
- 24. ouv.vt.edu [ouv.vt.edu]
- 25. Giving medication to animals by injection | ontario.ca [ontario.ca]
- 26. research.wayne.edu [research.wayne.edu]
- 27. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Octreotide Pamoate Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of octreotide pamoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to common challenges encountered during the manufacturing process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of octreotide?
A1: During the solid-phase peptide synthesis (SPPS) of octreotide, several types of impurities can form. These include deletion peptides (missing one or more amino acids), truncated peptides (incomplete sequences), and oxidation products.[1] Racemization, particularly at the Cysteine (Cys) residues, can lead to the formation of epimeric impurities, which are often difficult to detect and separate from the desired product.[2][3] Additionally, side reactions can result in byproducts that complicate the purification process.[1]
Q2: What are the primary challenges associated with the cyclization (disulfide bond formation) step in octreotide synthesis?
A2: The formation of the intramolecular disulfide bridge between the two cysteine residues is a critical step in producing active octreotide. Challenges in this step include long reaction times, especially with methods like air oxidation, which can also lead to low yields.[3] Incomplete conversion of the linear dithiol to the cyclic disulfide form can leave unconverted starting material, which must be removed during purification.[3] While iodine-mediated oxidation is common, quenching excess iodine is necessary to prevent side reactions, which can make the process more laborious on a larger scale.[4]
Q3: Why is racemization a significant issue in large-scale octreotide synthesis?
A3: Racemization is a side reaction that can occur during peptide synthesis, leading to the formation of diastereomeric impurities (epimers).[2][3] These impurities have the same mass as the desired octreotide but differ in the stereochemistry of one or more amino acids. The use of certain coupling agents and bases during synthesis can promote racemization, especially at the Cys residues.[3] The detection and removal of these epimers are particularly challenging due to their similar physicochemical properties to octreotide, often requiring specialized analytical and purification techniques.[2][3]
Q4: What are the main difficulties in purifying crude octreotide?
A4: The purification of crude octreotide, typically by reversed-phase high-performance liquid chromatography (RP-HPLC), presents several challenges. The primary difficulty lies in separating the desired peptide from closely related impurities, such as epimers and deletion sequences, which may have very similar retention times.[2][3] Peptide aggregation during the purification process can also be a significant issue, leading to lower yields and difficulties in handling the product.[5] Furthermore, the final purity of the octreotide is critical, and achieving high purity often requires multiple chromatographic steps, which can be time-consuming and reduce the overall yield.[3]
Q5: How does the formation of the pamoate salt affect the overall process?
A5: The formation of this compound is a salt formation step that occurs after the synthesis and purification of the octreotide peptide. The primary challenges associated with this compound are related to its formulation into a long-acting release (LAR) depot, typically using poly(lactic-co-glycolic acid) (PLGA) microspheres.[6] Key issues include controlling the initial burst release of the drug and ensuring its stability over the intended release period.[7] Interactions between the octreotide and the PLGA polymer can lead to the formation of acylated peptide impurities, which can affect the product's efficacy and safety.[6][8][9] The use of hydrophobic counterions like pamoate can improve the stability profile of the peptide within the formulation.[10]
Troubleshooting Guides
Synthesis & Purification
| Problem | Possible Cause | Suggested Solution |
| Low Purity of Crude Octreotide | Incomplete coupling reactions during SPPS. | Repeat coupling steps and monitor completion using a Kaiser test.[2][3][11] |
| Side reactions such as racemization. | Optimize coupling reagents and minimize the use of bases that can promote racemization.[3][12] | |
| Low Yield After Cyclization | Inefficient oxidation method. | Consider using iodine for oxidation, which is often more efficient than air oxidation, but ensure proper quenching of excess iodine.[3][4] |
| Incomplete conversion of the linear peptide. | Optimize reaction conditions (e.g., concentration, pH, reaction time) to drive the cyclization to completion. | |
| Presence of Epimeric Impurities | Racemization during amino acid coupling. | Use coupling agents known to have lower racemization potential, such as those based on ethyl cyano(hydroxyimino)acetate (Oxyma).[12] |
| Peptide Aggregation During Purification | High protein concentration and hydrophobic interactions. | Dilute the protein solution before purification or storage.[5] Consider the use of detergents in purification buffers, though this may impact protein activity.[5] |
| Poor Separation of Impurities in HPLC | Similar retention times of impurities and the main product. | Optimize the HPLC gradient, mobile phase composition, and column chemistry. A multi-step purification process may be necessary.[13] |
This compound Formulation
| Problem | Possible Cause | Suggested Solution |
| High Initial Burst Release from Microspheres | High porosity of the PLGA microspheres. | Optimize the formulation process by, for example, adding NaCl to the external water phase during solvent evaporation to reduce pore size.[6][7] |
| Surface-associated drug. | Modify the microsphere preparation method, such as using a double emulsion solvent evaporation technique, and optimize washing steps.[14][15] | |
| Formation of Acylated Impurities | Interaction between the amino groups of octreotide and the ester groups of the PLGA polymer. | Reversibly block the amino groups of octreotide with a protecting group like maleic anhydride before encapsulation.[8] |
| Degradation of the PLGA matrix leading to an acidic microenvironment that catalyzes acylation. | Characterize the interaction between the peptide and polymer to understand and potentially mitigate the degradation pathways.[9] |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) of Octreotide
A common method for octreotide synthesis is the Fmoc solid-phase strategy.[2][3]
-
Resin Preparation: Swell a suitable resin, such as 2-chlorotrityl chloride (2-CTC) resin, in a solvent mixture like dichloromethane (DCM) and dimethylformamide (DMF).
-
First Amino Acid Coupling: Attach the first Fmoc-protected amino acid alcohol (Fmoc-Thr(tBu)-OL) to the resin in the presence of a base like diisopropylethylamine (DIEA).
-
Chain Elongation:
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine in DMF (e.g., 20%).
-
Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acids in the required sequence (Fmoc-Cys(Trt), Fmoc-Thr(tBu), Fmoc-Lys(Boc), Fmoc-Trp(Boc), Fmoc-Phe, Fmoc-Cys(Trt), Boc-D-Phe). Use a suitable coupling agent. Monitor the completion of each coupling step using a method like the Kaiser test. Repeat coupling if necessary.
-
-
Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.
-
Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dry under vacuum to obtain the crude linear octreotide.
Cyclization (Disulfide Bond Formation) via Iodine Oxidation
-
Dissolution: Dissolve the crude linear octreotide (free thiol) in a suitable solvent system, such as methanol with a small amount of acetic acid and water.[2][3]
-
Oxidation: Slowly add an iodine solution (e.g., iodine in methanol) to the peptide solution until a persistent yellow color is observed.[2][3]
-
Reaction Monitoring: Maintain the reaction for a couple of hours, monitoring the disappearance of the starting material by HPLC.
-
Quenching: Quench the excess iodine using a reducing agent or an anion exchange resin.[2][3]
-
Isolation: Isolate the crude cyclized octreotide.
Purification by Reversed-Phase HPLC (RP-HPLC)
-
Column and Mobile Phases: Use a C18 stationary phase. The mobile phases typically consist of an aqueous phase with a modifier like 0.1% TFA (Mobile Phase A) and an organic phase like acetonitrile with 0.1% TFA (Mobile Phase B).[11]
-
Gradient Elution: Apply a gradient of increasing Mobile Phase B to elute the peptide. The specific gradient will need to be optimized to achieve the best separation of octreotide from its impurities.[11]
-
Fraction Collection and Analysis: Collect fractions and analyze their purity by analytical HPLC. Pool the fractions containing high-purity octreotide.
-
Lyophilization: Lyophilize the pooled fractions to obtain the purified octreotide as a powder.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low purity of crude octreotide.
References
- 1. Octreotide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. US20140296144A1 - Process for the preparation of octreotide acetate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. A novel approach for the purification of aggregation prone proteins | PLOS One [journals.plos.org]
- 6. complexgenerics.org [complexgenerics.org]
- 7. Minimizing the initial burst of octreotide acetate from glucose star PLGA microspheres prepared by the solvent evaporation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversible Blocking of Amino Groups of Octreotide for the Inhibition of Formation of Acylated Peptide Impurities in Poly(Lactide-co-Glycolide) Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physical-Chemical Characterization of Octreotide Encapsulated in Commercial Glucose-Star PLGA Microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of octreotide counterion nature on the long-term stability and release kinetics from an in situ forming depot technology [agris.fao.org]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN109942678B - Refining method of octreotide - Google Patents [patents.google.com]
- 14. Preparation of long-acting microspheres loaded with octreotide for the treatment of portal hypertensive - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kinampark.com [kinampark.com]
Technical Support Center: Sensitive Detection of Octreotide in Biological Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the sensitive detection of octreotide in biological matrices.
Frequently Asked Questions (FAQs)
Q1: Which is the most sensitive method for detecting octreotide in biological samples?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the most sensitive and specific method for the quantification of octreotide in biological matrices like plasma.[1][2][3][4][5] It offers very low limits of quantification (LLOQ), often in the low pg/mL range.[1]
Q2: Can I use an ELISA kit for octreotide quantification?
A2: Yes, ELISA kits are a viable option for octreotide quantification and are commercially available.[6][7] They are based on a competitive immunoassay principle.[7] However, they may be susceptible to matrix effects and cross-reactivity, and sample extraction may be required to ensure accuracy.[6]
Q3: What is a radioimmunoassay (RIA) and is it still used for octreotide detection?
A3: A radioimmunoassay (RIA) is a very sensitive in vitro assay that uses a radioactive-labeled molecule to quantify a substance.[8][9] While historically used for octreotide detection, the use of radioactivity requires special handling and disposal procedures, and non-radioactive methods like LC-MS/MS and ELISA are now more common.[8][10]
Q4: What are the main challenges in developing a robust bioanalytical method for octreotide?
A4: The main challenges include achieving high sensitivity due to low circulating concentrations of the drug, managing matrix effects from complex biological samples, ensuring good recovery during sample preparation, and, for immunoassays, addressing potential antibody formation against octreotide in treated patients.[11]
Troubleshooting Guides
LC-MS/MS Method Refinement
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column contamination or degradation.[12][13][14] 2. Inappropriate mobile phase pH. 3. Injection of sample in a solvent stronger than the mobile phase.[12][13] 4. Mass overload.[15] | 1. Flush the column with a strong solvent or replace it if necessary.[12] 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. Reconstitute the final extract in a solvent similar to or weaker than the initial mobile phase. 4. Reduce the injection volume or dilute the sample. |
| Low Signal Intensity / Sensitivity | 1. Inefficient ionization. 2. Ion suppression from matrix components.[16] 3. Poor recovery during sample preparation. | 1. Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). 2. Improve sample cleanup to remove interfering substances like phospholipids.[5] Use a stable isotope-labeled internal standard to compensate for matrix effects. 3. Optimize the sample preparation method (see below). |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Instrument instability. 3. Carryover from previous injections. | 1. Ensure consistent timing and technique for all sample preparation steps. Automate where possible. 2. Check for fluctuations in pump pressure and mass spectrometer signal. 3. Implement a robust wash cycle between samples, potentially with a strong organic solvent. |
Immunoassay (ELISA/RIA) Method Refinement
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High Background Signal (Low Signal-to-Noise) | 1. Insufficient washing.[6] 2. Non-specific binding of antibodies. 3. Contaminated reagents or plate. | 1. Increase the number of wash steps and ensure complete aspiration of wash buffer. 2. Optimize blocking buffer concentration and incubation time. 3. Use fresh, high-purity reagents and new microplates. |
| Low Signal or Poor Standard Curve | 1. Inactive reagents (antibodies, enzyme conjugate, or substrate). 2. Incorrect incubation times or temperatures. 3. Improper dilution of standards or samples. | 1. Check the expiration dates and storage conditions of all reagents. 2. Adhere strictly to the protocol's recommended incubation parameters. 3. Carefully prepare serial dilutions of the standard and ensure samples are within the dynamic range of the assay. |
| High Coefficient of Variation (%CV) between Replicates | 1. Pipetting errors. 2. Inconsistent incubation conditions across the plate ("edge effects"). 3. Incomplete mixing of reagents. | 1. Use calibrated pipettes and ensure proper technique. 2. Ensure uniform temperature during incubation and avoid stacking plates. 3. Gently mix reagents before adding to the wells. |
Sample Preparation Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Recovery in Solid-Phase Extraction (SPE) | 1. Incorrect sorbent choice for the analyte.[17] 2. Inappropriate pH of the sample or wash solutions.[11] 3. Elution solvent is too weak.[17] 4. Sorbent bed drying out before sample loading.[17] | 1. Select a sorbent with a suitable retention mechanism for octreotide (e.g., cation exchange). 2. Adjust the pH to ensure the analyte is retained during loading and washing, and eluted effectively. 3. Increase the strength of the elution solvent (e.g., by increasing the organic content or adding a modifier). 4. Ensure the sorbent bed remains conditioned and equilibrated before loading the sample. |
| Matrix Effects in LC-MS/MS | 1. Co-elution of endogenous matrix components (e.g., phospholipids) with the analyte.[16] 2. Insufficient sample cleanup. | 1. Modify the chromatographic gradient to separate the analyte from interfering peaks.[3] 2. Implement a more rigorous sample preparation method, such as a two-step process (e.g., protein precipitation followed by SPE or liquid-liquid extraction).[18] |
Data Presentation: Comparison of Octreotide Detection Methods
| Parameter | LC-MS/MS | ELISA | RIA |
| Principle | Chromatographic separation followed by mass-to-charge ratio detection | Competitive binding of labeled and unlabeled antigen to a limited number of antibody sites | Competitive binding of radiolabeled and unlabeled antigen to a limited number of antibody sites |
| Typical LLOQ | 5.0 pg/mL - 0.5 ng/mL[1][2][19][20] | 0.1 - 1.0 ng/mL | ~10-100 pg/mL |
| Precision (%CV) | < 15%[4][19] | < 15% | < 15% |
| Accuracy (%Bias) | Within ±15%[4] | Within ±20% | Within ±20% |
| Specificity | High | Moderate to High (potential for cross-reactivity) | High |
| Throughput | Moderate to High | High | Moderate |
| Key Advantages | High sensitivity and specificity, structural information | High throughput, no specialized equipment beyond a plate reader | High sensitivity |
| Key Disadvantages | High initial instrument cost, potential for matrix effects | Susceptible to matrix effects and antibody cross-reactivity | Use of radioactive materials, limited commercial availability |
Experimental Protocols
Detailed Methodology for LC-MS/MS
This protocol is a representative example and may require optimization.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 200 µL of plasma, add 50 µL of an internal standard working solution (e.g., a stable isotope-labeled octreotide or a structural analog like leuprolide).[2]
-
Add 200 µL of 4% phosphoric acid to precipitate proteins and acidify the sample.[2] Vortex for 1 minute.
-
Condition a weak cation exchange (WCX) µElution SPE plate with 200 µL of methanol, followed by 200 µL of water.[2]
-
Load the pre-treated sample onto the SPE plate.
-
Wash the plate with 400 µL of 5% ammonium hydroxide, followed by 400 µL of 20% acetonitrile.[2]
-
Elute the analyte with 50 µL of 1% trifluoroacetic acid in 75:25 acetonitrile/water (v/v).[2]
-
Dilute the eluate with 150 µL of water before injection.[2]
-
-
Chromatographic Conditions:
-
Column: UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: A linear gradient tailored to resolve octreotide from matrix interferences.
-
-
Mass Spectrometric Conditions:
Detailed Methodology for ELISA (Competitive Assay)
This is a general protocol for a competitive ELISA and should be adapted based on the specific kit manufacturer's instructions.[6][21][22]
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature.
-
Prepare serial dilutions of the octreotide standard in the provided diluent to generate a standard curve.
-
Dilute samples as necessary to fall within the range of the standard curve. A 1:50 dilution of serum in sample diluent is a common starting point.[6]
-
-
Assay Procedure:
-
Pipette 50 µL of standard or sample into the appropriate wells of the antibody-coated microplate.
-
Add 25 µL of the octreotide antiserum to each well (except blanks).[6]
-
Add 25 µL of biotinylated octreotide concentrate to each well.[6]
-
Incubate the plate according to the kit's instructions (e.g., 60 minutes at room temperature).
-
Wash the plate 5 times with the provided wash buffer.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubate for 60 minutes at room temperature.[6]
-
Wash the plate again as in step 5.
-
Add 100 µL of TMB substrate and incubate in the dark for 30-60 minutes.[6]
-
Add 100 µL of stop solution.
-
Read the absorbance at 450 nm. The optical density is inversely proportional to the octreotide concentration.
-
Visualizations
Caption: Octreotide signaling pathway via somatostatin receptors.
Caption: Experimental workflow for octreotide detection by LC-MS/MS.
Caption: Workflow for competitive ELISA of octreotide.
References
- 1. Octreotide | C49H66N10O10S2 | CID 448601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. shimadzu.co.kr [shimadzu.co.kr]
- 3. celerion.com [celerion.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eaglebio.com [eaglebio.com]
- 7. krishgen.com [krishgen.com]
- 8. m.youtube.com [m.youtube.com]
- 9. microbenotes.com [microbenotes.com]
- 10. novartis.com [novartis.com]
- 11. m.youtube.com [m.youtube.com]
- 12. agilent.com [agilent.com]
- 13. halocolumns.com [halocolumns.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. welch-us.com [welch-us.com]
- 18. PK study of octreotide based on LC-MS/MS combining protein precipitation and impurity extraction technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
- 20. researchgate.net [researchgate.net]
- 21. mabtech.com [mabtech.com]
- 22. genfollower.com [genfollower.com]
Strategies to reduce the initial burst release of octreotide from microspheres
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on reducing the initial burst release of octreotide from microspheres.
Frequently Asked Questions (FAQs)
Q1: What is the "initial burst release" in the context of octreotide microspheres?
A1: The initial burst release is a phenomenon where a large bolus of the encapsulated octreotide is rapidly released from the microspheres within the first 24 hours of administration or in an in-vitro release study.[1] This is often followed by a period of much slower, sustained release.[2] This rapid release can lead to fluctuating drug concentrations in the body, potentially causing adverse effects.[3]
Q2: What are the primary causes of a high initial burst release of octreotide?
A2: A high initial burst release is often attributed to several factors, including:
-
Surface-adsorbed drug: Octreotide molecules that are adsorbed onto the surface of the microspheres during the manufacturing process.[2]
-
Porous microsphere structure: The formation of pores and channels on the surface and within the polymer matrix of the microspheres allows for rapid ingress of the release medium and subsequent dissolution and diffusion of the drug.[2][4]
-
Drug distribution: A higher concentration of the drug near the surface of the microspheres.
-
Manufacturing method: The choice of manufacturing process, such as the double emulsion (w/o/w) technique, can inherently lead to a higher initial burst.[5]
Q3: How does the choice of polymer affect the initial burst release?
A3: The properties of the polymer used, most commonly poly(lactic-co-glycolic acid) (PLGA), play a crucial role in the initial burst release. Key polymer characteristics to consider include:
-
Molecular Weight (MW): Higher molecular weight PLGA can reduce the burst effect as it absorbs less water, which in turn slows down the diffusion of the drug through the polymer matrix.[6] Blending high and low molecular weight PLGA can also be an effective strategy to modulate the release profile.[7]
-
Polymer Composition (Lactide:Glycolide Ratio): A higher lactide to glycolide ratio increases the hydrophobicity of the polymer, which can lead to a slower degradation rate and potentially a lower initial burst.
-
Polymer End Groups: The type of end group on the PLGA polymer (e.g., acid or ester end-capped) can influence drug-polymer interactions and the degradation profile of the microspheres.
Troubleshooting Guide
Problem: My octreotide microspheres exhibit a high initial burst release (>20% in the first 24 hours). How can I reduce it?
This troubleshooting guide provides a series of strategies, from simple formulation adjustments to more involved process modifications, to help you mitigate a high initial burst release.
Strategy 1: Formulation Modifications
Simple changes to your formulation can have a significant impact on the initial burst release.
-
Increase Polymer Concentration: Increasing the concentration of the polymer in the dispersed (organic) phase can lead to denser, less porous microspheres, thereby reducing the initial burst.[8]
-
Incorporate Salts: Adding sodium chloride (NaCl) to the inner aqueous phase or the external water phase can reduce the osmotic pressure difference between the aqueous phases and the continuous phase, leading to smaller pores and a lower burst release.[2][4]
-
Adjust Acetic Acid Concentration: If you are using acetic acid in your formulation, decreasing its concentration in the dispersed phase has been shown to lower the initial burst.[8]
-
Increase Drug Concentration in the Inner Aqueous Phase (W1): A higher concentration of octreotide in the inner aqueous phase can increase its viscosity, which hinders the diffusion of the drug to the external phase during fabrication, resulting in a lower burst.[9]
Strategy 2: Process Parameter Optimization
Optimizing the parameters of your microsphere manufacturing process can significantly reduce the initial burst.
-
Employ an Annealing Step: Annealing, or heating the prepared microspheres at a temperature below their glass transition temperature (e.g., 50°C for 3 days), can reduce the pore size of the microspheres and consequently decrease the drug release rate.[2][4]
-
Modify the Emulsion Type: While the double emulsion (w/o/w) method is common for water-soluble drugs like octreotide, it can lead to a higher burst. If feasible, a single emulsion (o/w) method can produce microspheres with a smoother surface and fewer pores, resulting in a lower burst.[10]
-
Control Homogenization Speed: The speed of homogenization during the emulsification step affects the size and porosity of the microspheres. Increasing the homogenization speed can lead to a decrease in the initial burst.[11]
-
Adjust Phase Ratios: Decreasing the ratio of the polymer phase to the continuous phase can result in microspheres with a reduced initial release of the drug.[10]
Strategy 3: Advanced Formulation and Manufacturing Techniques
For more significant reductions in burst release, consider these advanced strategies.
-
Utilize Polymer Blends: Blending different molecular weights of PLGA can be an effective way to tailor the release profile and reduce the initial burst.[7]
-
Explore Co-solvents: The addition of co-solvents, such as dimethyl sulfoxide (DMSO), to the organic phase can alter the polymer matrix structure and lead to a reduced burst release. An increased ratio of DMSO has been shown to decrease the initial burst.[4]
-
Consider Additives: Incorporating additives like alginate into the internal aqueous phase can help to inhibit the initial burst release.[3]
Quantitative Data on Burst Release Reduction
The following tables summarize quantitative data from various studies on the effectiveness of different strategies in reducing the initial burst release of octreotide.
Table 1: Effect of Formulation Parameters on Initial Burst Release
| Strategy | Parameter Change | Initial Burst Release (%) | Reference |
| Addition of NaCl | 5% or 10% NaCl in inner water phase + annealing | Slower release rate, similar to Sandostatin LAR® | [4] |
| Acetic Acid Concentration | ~5% (w/w) glacial acetic acid in dispersed phase | ~2.8% (within 15 mins at pH 4) | [8] |
| ~0.5% (w/w) glacial acetic acid in dispersed phase | ~0.24% (within 15 mins at pH 4) | [8] | |
| Polymer Concentration | 14% polymer in dispersed phase | ~0.03% (within 15 mins at pH 4) | [8] |
| Co-solvent (DMSO) Ratio | Increased DMSO ratio in organic phase | 6.47% (with higher DMSO) vs 8.33% (with lower DMSO) | [4] |
Table 2: Effect of Process Parameters on Initial Burst Release
| Strategy | Parameter | Initial Burst Release (%) | Reference |
| Annealing | 50°C for 3 days (in conjunction with NaCl) | Slower release rate | [4] |
| Emulsion Type | Double emulsion | 13.5% | [10] |
| Single emulsion | No detectable burst | [10] |
Experimental Protocols
Protocol 1: Double Emulsion Solvent Evaporation Method (Modified)
This protocol is a modified version of the double emulsion solvent evaporation method, optimized to reduce the initial burst release of octreotide.[4]
Materials:
-
Octreotide acetate
-
PLGA (Poly(lactic-co-glycolide))
-
Dichloromethane (DCM)
-
Dimethyl sulfoxide (DMSO) (optional co-solvent)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Acetate buffer (pH 4.0)
Procedure:
-
Preparation of the Inner Aqueous Phase (W1):
-
Dissolve octreotide acetate in deionized water to create a highly concentrated solution. A higher concentration increases the viscosity, which can help reduce the burst release.[9]
-
-
Preparation of the Organic Phase (O):
-
Dissolve PLGA in dichloromethane (DCM). A co-solvent like DMSO can be added to the DCM at a specific ratio to further reduce the burst release.[4]
-
-
Formation of the Primary Emulsion (W1/O):
-
Add the inner aqueous phase (W1) to the organic phase (O).
-
Homogenize the mixture at high speed (e.g., 10,000 rpm) for a short duration (e.g., 10 minutes) at a controlled temperature (e.g., 15°C) to form a stable primary emulsion.[10]
-
-
Formation of the Double Emulsion (W1/O/W2):
-
Prepare the external aqueous phase (W2) by dissolving PVA (e.g., 0.5% w/v) in deionized water.
-
Add the primary emulsion (W1/O) to the external aqueous phase (W2) while stirring at a moderate speed (e.g., 800 rpm) for about 10 minutes.[4]
-
-
Solvent Evaporation and Microsphere Hardening:
-
Microsphere Collection and Washing:
-
Drying:
Protocol 2: Post-Fabrication Annealing
This protocol describes an annealing step that can be applied to the prepared microspheres to reduce their porosity and initial burst release.[2][4]
Materials:
-
Dried octreotide-loaded microspheres
-
Temperature-controlled oven or incubator
Procedure:
-
Place the freeze-dried microspheres in a suitable container.
-
Heat the microspheres in an oven or incubator at a temperature of 50°C.
-
After the annealing period, allow the microspheres to cool down to room temperature before storage or further analysis.
Visualizations
Experimental Workflow: Double Emulsion Solvent Evaporation
Caption: Workflow for preparing octreotide microspheres via a double emulsion solvent evaporation method.
Factors Influencing Initial Burst Release
Caption: Key formulation and process factors that influence the initial burst release of octreotide from microspheres.
References
- 1. Reduction in burst release of PLGA microparticles by incorporation into cubic phase-forming systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. complexgenerics.org [complexgenerics.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of long-acting microspheres loaded with octreotide for the treatment of portal hypertensive - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US20100086596A1 - Microspheres for releasing an octreotide compound without an initial time lag - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Sustained-Release Delivery of Octreotide from Biodegradable Polymeric Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kinampark.com [kinampark.com]
- 10. kinampark.com [kinampark.com]
- 11. researchgate.net [researchgate.net]
- 12. Controlled Release of Octreotide and Assessment of Peptide Acylation from Poly(D,L-lactide-co-hydroxymethyl glycolide) Compared to PLGA Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Octreotide Pamoate In Vitro Solubility & Experimentation
Welcome to the technical support center for octreotide pamoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the challenges of poor solubility of this compound for in vitro experiments. Below you will find troubleshooting guides and frequently asked questions to assist with your experimental setup.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am having difficulty dissolving this compound for my in vitro cell culture experiments. What is the recommended solvent?
A1: this compound has very low aqueous solubility. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in your cell culture medium. Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of octre-otide and its salts.[1][2] It is recommended to prepare a stock solution of at least 10 mM in DMSO; sonication may aid in dissolution.[1]
Q2: What is the best way to prepare a working solution of this compound for my cell-based assay?
A2: To prepare a working solution, you should perform a serial dilution of your DMSO stock solution into your cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is low, typically less than 0.5%, as higher concentrations can be toxic to cells.[3] Always add the diluted octreotide solution to the cell culture medium dropwise while gently vortexing to prevent precipitation.
Q3: I've dissolved my this compound in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?
A3: Precipitation upon addition to aqueous solutions is a common issue with poorly soluble compounds. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.1%, and not exceeding 0.5%.[3]
-
Temperature: Warm the cell culture medium to 37°C before adding the this compound stock solution. Temperature shifts can cause components to fall out of solution.
-
Order of Addition: Add the octreotide stock solution to the medium, not the other way around. Add it slowly and with gentle agitation.
-
Serum Concentration: The presence of serum in the culture medium can sometimes help to solubilize hydrophobic compounds. If you are using a serum-free medium, consider whether a low percentage of serum could be tolerated in your experiment.
-
pH of the Medium: Octreotide acetate has been shown to be most stable at a pH of 4.[4] While cell culture media are typically buffered to a physiological pH (around 7.4), be aware that the local pH upon addition of your stock solution could influence solubility.
Q4: How should I store my this compound stock solution?
A4: For long-term storage, this compound powder should be stored at -20°C, protected from light and moisture.[1] Once dissolved in DMSO, the stock solution should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] Studies on octreotide acetate have shown it to be stable in polypropylene syringes for up to 29 days when stored at 3°C and protected from light.[5]
Q5: What are the known signaling pathways activated by octreotide that I should be aware of for my experiments?
A5: Octreotide is an analog of somatostatin and primarily acts by binding to somatostatin receptors (SSTRs), with a high affinity for SSTR2 and SSTR5. Upon binding, it can trigger several downstream signaling cascades. A key pathway inhibited by octreotide is the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival. Octreotide has been shown to decrease the phosphorylation of key components of this pathway.
Quantitative Solubility Data
The following table summarizes the available solubility data for different forms of octreotide.
| Compound | Solvent | Solubility | Reference |
| Octreotide (free base) | DMSO | 10 mM (with sonication) | [1] |
| Octreotide Acetate | Water | 100 mg/mL | [6] |
| Octreotide Acetate | DMSO | >10 mM | [7] |
| This compound | Water | Predicted: 0.0122 mg/mL |
Experimental Protocols
Protocol for Solubilization of this compound for In Vitro Experiments
This protocol outlines the steps for preparing a stock solution of this compound and diluting it for use in cell culture.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Cell culture medium, pre-warmed to 37°C
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the required amount of this compound powder to prepare your desired volume of a 10 mM stock solution. (Molecular Weight of this compound: ~1431.6 g/mol )
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the powder does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.[1]
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on your final desired concentration, you may need to perform one or more serial dilutions of the 10 mM stock solution in sterile DMSO.
-
-
Prepare the Final Working Solution in Cell Culture Medium:
-
Pre-warm your cell culture medium to 37°C.
-
Calculate the volume of the this compound stock solution needed to achieve your final desired concentration in the cell culture medium. Crucially, ensure the final DMSO concentration does not exceed 0.5%.
-
While gently vortexing the pre-warmed cell culture medium, add the calculated volume of the this compound stock solution drop by drop.
-
Visually inspect the medium for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
-
Storage of Stock Solution:
-
Store the 10 mM DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
-
Visualizations
Octreotide Signaling Pathway
Caption: Simplified signaling pathway of octreotide via the SSTR2 receptor.
Experimental Workflow for this compound Solubilization
Caption: Workflow for preparing this compound solutions for in vitro use.
References
- 1. Octreotide | Somatostatin | TargetMol [targetmol.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of octreotide acetate in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
Validation & Comparative
A Head-to-Head Comparison of Octreotide Pamoate and Lanreotide Autogel in the Management of Acromegaly
A comprehensive guide for researchers and drug development professionals on the comparative efficacy, safety, and mechanisms of action of the two leading long-acting somatostatin analogs for the treatment of acromegaly.
Introduction
Acromegaly is a rare, chronic endocrine disorder characterized by the overproduction of growth hormone (GH), most commonly from a benign pituitary adenoma. This leads to elevated levels of insulin-like growth factor-1 (IGF-1), causing a wide range of somatic and metabolic comorbidities. The primary goals of treatment are to normalize GH and IGF-1 levels, control tumor size, and manage associated symptoms to reduce morbidity and mortality.
First-generation long-acting somatostatin analogs (SSAs), octreotide pamoate (available as Octreotide LAR) and lanreotide Autogel, are the cornerstones of medical therapy for acromegaly.[1][2] Both drugs are synthetic forms of somatostatin that bind with high affinity to somatostatin receptor subtype 2 (SST2), and to a lesser extent, subtype 5 (SST5), which are highly expressed on GH-secreting pituitary tumors.[1][3][4] This interaction inhibits GH secretion and can lead to tumor shrinkage.[1][3][5] This guide provides an in-depth comparison of these two widely used treatments, supported by clinical trial data, to inform research and drug development efforts.
Mechanism of Action: A Shared Pathway
Both octreotide and lanreotide exert their therapeutic effects by mimicking the natural inhibitory action of somatostatin on GH secretion. Upon binding to SST2 on pituitary somatotroph cells, they trigger a cascade of intracellular signaling events that culminate in the suppression of GH synthesis and release. This signaling pathway is crucial for their clinical efficacy.
Comparative Efficacy: A Review of Clinical Data
Numerous studies have compared the efficacy of octreotide LAR and lanreotide Autogel in controlling acromegaly. While both are effective, some studies suggest minor differences in biochemical control.
Biochemical Control
The primary endpoints in clinical trials for acromegaly are the normalization of GH and IGF-1 levels. A meta-analysis of studies comparing octreotide LAR and lanreotide SR (a predecessor to Autogel) found that octreotide LAR was more effective in normalizing IGF-1 levels and suppressing GH.[6] However, studies directly comparing octreotide LAR with lanreotide Autogel have shown more comparable results.[7][8]
| Study (Year) | Drug Comparison | Number of Patients | Duration | Key Efficacy Outcomes | Reference |
| Retrospective Head-to-Head (2008) | Octreotide LAR vs. Lanreotide Autogel (first-line) | 54 | 12 months | GH and IGF-1 control: Octreotide LAR: 77.7%, Lanreotide Autogel: 59.3% (p=0.26) | [9] |
| Post-operative Comparison (2011) | Octreotide LAR vs. Lanreotide Autogel | 68 | 18 months | Biochemical cure rate: Octreotide LAR: 63.9%, Lanreotide Autogel: 78.1% (p=0.454) | [8] |
| Switching Study (2005) | Switch from Octreotide LAR to Lanreotide Autogel | 12 | 28 weeks | Maintained or improved GH and IGF-1 control in the majority of patients. | [10] |
| Switching Study (2004) | Switch from Octreotide LAR to Lanreotide Autogel | 25 | 24 weeks | Statistically unchanged GH and IGF-1 concentrations after switching. | [11] |
| Crossover Study (2000) | Octreotide LAR vs. Lanreotide SR | 125 | 3 months | Octreotide LAR was more effective in reducing GH and IGF-1 levels. | [12] |
Tumor Volume Reduction
Both octreotide and lanreotide have been shown to induce tumor shrinkage in a significant proportion of patients.[1][3] A meta-analysis focusing on octreotide demonstrated tumor shrinkage in approximately two-thirds of patients treated with the LAR formulation.[13] Another meta-analysis showed that adjuvant treatment with octreotide LAR resulted in a significantly higher percentage of patients with over 10% tumor volume reduction compared to lanreotide SR.[4] However, a direct comparison of the modern formulations, octreotide LAR and lanreotide Autogel, in a post-operative setting found no significant difference in the percentage of tumor shrinkage.[7][8]
| Study (Year) | Drug(s) Studied | Key Findings on Tumor Volume Reduction | Reference |
| Meta-analysis (2012) | Octreotide | Tumor shrinkage in 66.0% of patients treated with the LAR formulation. | [14] |
| Retrospective Head-to-Head (2008) | Octreotide LAR vs. Lanreotide Autogel | No significant difference in the degree of tumor shrinkage between the two drugs. | [9] |
| Post-operative Comparison (2011) | Octreotide LAR vs. Lanreotide Autogel | Percentage tumor shrinkage was similar between the two groups (28.5% vs. 34.9%, p=0.166). | [7][8] |
Experimental Protocols: A General Framework
The methodologies of clinical trials comparing octreotide and lanreotide generally follow a similar structure, designed to rigorously assess efficacy and safety.
Key Methodological Components:
-
Patient Population: Typically includes adults with a confirmed diagnosis of acromegaly, either as first-line medical therapy or following non-curative surgery.[8] Key inclusion criteria often involve elevated GH and IGF-1 levels.[15] Exclusion criteria may include prior treatment with the other study drug, pituitary irradiation within a certain timeframe, or significant comorbidities.[15]
-
Study Design: Many comparative studies are randomized, open-label, or retrospective head-to-head trials.[8][9] Some are crossover studies where patients receive both treatments sequentially.[12]
-
Dosing Regimens:
-
This compound (LAR): Typically initiated at 20 mg administered intramuscularly every 4 weeks, with dose adjustments (e.g., to 10 mg or 30 mg) based on biochemical response.[6][9]
-
Lanreotide Autogel: Usually started at 90 mg or 120 mg administered via deep subcutaneous injection every 4 weeks, with potential dose adjustments to 60 mg or an extended dosing interval based on response.[6][9]
-
-
Efficacy Assessments:
-
Biochemical: Serial measurements of random GH and age- and sex-adjusted IGF-1 levels are the primary efficacy endpoints.[3] In some studies, GH levels are assessed after an oral glucose tolerance test (OGTT).[8]
-
Tumor Volume: Pituitary tumor size is typically assessed by magnetic resonance imaging (MRI) at baseline and at specified intervals during the study.[8]
-
-
Safety and Tolerability: Adverse events are systematically recorded at each study visit. Common side effects for both drugs include gastrointestinal disturbances (diarrhea, abdominal pain, nausea) and injection site reactions.[7][9] Gallstone formation is also a known risk.[2]
Safety and Tolerability Profile
Both octreotide LAR and lanreotide Autogel are generally well-tolerated.[12][16] The most frequently reported adverse events are gastrointestinal in nature and tend to be mild to moderate and transient.[9] Some studies suggest a lower incidence of local side effects and technical problems with the pre-filled syringe of lanreotide Autogel compared to the intramuscular injection of octreotide LAR.[11]
| Adverse Event Category | This compound | Lanreotide Autogel | Commonality |
| Gastrointestinal | Diarrhea, abdominal pain, nausea, flatulence | Diarrhea, abdominal pain, nausea | Most common, often transient[9] |
| Injection Site Reactions | Pain, erythema, swelling | Pain, erythema, nodules | Common[7][11] |
| Biliary System | Cholelithiasis (gallstones) | Cholelithiasis (gallstones) | A known class effect[2][7] |
| Glucose Metabolism | Can inhibit insulin secretion, potentially leading to hyperglycemia | Can inhibit insulin secretion, potentially leading to hyperglycemia | A known class effect[2][6] |
Conclusion
This compound and lanreotide autogel are both highly effective first-generation somatostatin analogs for the medical management of acromegaly. They share a common mechanism of action and demonstrate comparable efficacy in achieving biochemical control and reducing tumor volume in a majority of patients. While some studies have suggested a slight advantage for octreotide LAR in biochemical control, particularly in earlier formulations, direct comparisons of the current long-acting preparations have shown largely similar outcomes. The choice between these two agents may be influenced by factors such as patient preference, ease of administration, and local availability. Future research and development in this area may focus on novel formulations with extended dosing intervals or new generations of somatostatin analogs with broader receptor binding profiles.
References
- 1. The Future of Somatostatin Receptor Ligands in Acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acromegaly - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. The effects of somatostatin analogue therapy on pituitary tumor volume in patients with acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Association of Pathology Markers with Somatostatin Analogue Responsiveness in Acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Implications of Somatostatin Analogues in the Treatment of Acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of octreotide LAR and lanreotide autogel as post-operative medical treatment in acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of octreotide LAR and lanreotide autogel as post-operative medical treatment in acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Octreotide-LAR vs lanreotide-SR as first-line therapy for acromegaly: a retrospective, comparative, head-to-head study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The efficacy and safety of lanreotide Autogel in patients with acromegaly previously treated with octreotide LAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and tolerability of lanreotide Autogel therapy in acromegalic patients previously treated with octreotide LAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of octreotide acetate LAR and lanreotide SR in patients with acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Meta-Analysis on the Effects of Octreotide on Tumor Mass in Acromegaly | PLOS One [journals.plos.org]
- 14. Meta-Analysis on the Effects of Octreotide on Tumor Mass in Acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and Safety of Pasireotide Long Acting Release (LAR) Versus Octreotide LAR or Lanreotide Autogel (ATG) in Patients With Inadequately Controlled Acromegaly | MedPath [trial.medpath.com]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Battle in Neuroendocrine Tumor Treatment: Octreotide vs. Pasireotide
A Comprehensive Comparison of Efficacy, Safety, and Mechanism of Action for Researchers and Drug Development Professionals
The landscape of medical therapy for neuroendocrine tumors (NETs) is continually evolving, with somatostatin analogs (SSAs) remaining a cornerstone of treatment. For years, octreotide has been a standard of care, effectively controlling symptoms and tumor growth in many patients. However, the introduction of pasireotide, a second-generation SSA with a broader receptor binding profile, has prompted a critical re-evaluation of the optimal therapeutic approach. This guide provides an in-depth, objective comparison of the efficacy and safety of octreotide and pasireotide, supported by key clinical trial data and a detailed examination of their underlying mechanisms of action.
Comparative Efficacy: A Quantitative Analysis
The primary evidence for comparing the anti-tumor efficacy of pasireotide and octreotide in patients with metastatic neuroendocrine tumors comes from a pivotal Phase III, randomized, double-blind study (NCT00690430). This trial evaluated pasireotide long-acting release (LAR) against octreotide LAR in patients with carcinoid symptoms refractory to available SSAs. While the study was halted early due to futility in achieving its primary endpoint of symptom control, a post-hoc analysis of progression-free survival (PFS) and tumor control rate revealed significant insights into the anti-proliferative effects of pasireotide.[1]
| Efficacy Endpoint | Pasireotide LAR (60 mg) | Octreotide LAR (40 mg) | Hazard Ratio (HR) / Odds Ratio (OR) | P-value |
| Median Progression-Free Survival (PFS) | 11.8 months | 6.8 months | HR: 0.46 (95% CI, 0.20–0.98) | P=0.045 |
| Tumor Control Rate at Month 6 | 62.7% | 46.2% | OR: 1.96 (95% CI, 0.89–4.32) | P=0.09 |
| Objective Response Rate at Month 6 | 2.0% | 3.8% | OR: 0.50 (95% CI, 0.04–5.69) | P=0.57 |
| Stable Disease at Month 6 | 60.8% | 42.3% | - | - |
Data from the Phase III study NCT00690430 in patients with metastatic carcinoid tumors.[1]
For baseline comparison, the PROMID (Placebo-controlled prospective Randomized study on the antiproliferative efficacy of Octreotide LAR in patients with metastatic neuroendocrine MIDgut tumors) trial demonstrated the efficacy of octreotide LAR in treatment-naïve patients with well-differentiated metastatic midgut NETs.
| Efficacy Endpoint (PROMID Trial) | Octreotide LAR (30 mg) | Placebo | Hazard Ratio (HR) | P-value |
| Median Time to Tumor Progression | 14.3 months | 6.0 months | HR: 0.34 (95% CI, 0.20-0.59) | P=0.000072 |
| Stable Disease at 6 Months | 66.7% | 37.2% | - | - |
Data from the PROMID Study.[2][3]
Adverse Event Profile: The Hyperglycemia Distinction
While both drugs share a similar general safety profile, a notable difference lies in the incidence and severity of hyperglycemia, which is significantly more common with pasireotide.[1] This is a critical consideration in patient management and selection.
| Adverse Event (Any Grade) | Pasireotide LAR (60 mg) | Octreotide LAR (40 mg) |
| Hyperglycemia | 28.3% | 5.3% |
| Fatigue | 11.3% | 3.5% |
| Nausea | 9.4% | 0% |
Most frequent drug-related adverse events from the NCT00690430 study.[1]
| Grade 3/4 Adverse Event | Pasireotide LAR (60 mg) | Octreotide LAR (40 mg) |
| Hyperglycemia | 11% | 0% |
| Diarrhea | 9% | 7% |
| Abdominal Pain | 2% | 9% |
Most common grade 3/4 adverse events from the NCT00690430 study.[1]
Experimental Protocols: A Closer Look at the Methodology
Understanding the design of the key clinical trials is crucial for interpreting their results.
Phase III Study of Pasireotide LAR vs. Octreotide LAR (NCT00690430)
-
Objective: To compare the efficacy and safety of pasireotide LAR versus octreotide LAR in patients with metastatic carcinoid tumors whose disease-related symptoms were inadequately controlled by available somatostatin analogues.[1]
-
Study Design: A multicenter, randomized, blinded study.[1]
-
Patient Population: Adults with carcinoid tumors of the digestive tract.[4]
-
Randomization: Patients were randomized 1:1 to receive either pasireotide LAR or octreotide LAR.[1]
-
Treatment Regimen:
-
Primary Outcome: Symptom control at month 6, based on the frequency of bowel movements and flushing episodes.[1][4]
-
Secondary Outcomes: Included tumor response.[1]
-
Tumor Assessment: Tumor response and progression were evaluated by the investigator. The specific version of RECIST (Response Evaluation Criteria in Solid Tumors) was not explicitly stated in the provided abstracts, but RECIST 1.1 is the standard for such trials.[5][6][7] RECIST 1.1 defines objective tumor response based on changes in the sum of the longest diameters of target lesions.[5][6][7]
PROMID Study (NCT00171873)
-
Objective: To evaluate the effect of octreotide LAR on tumor growth in patients with well-differentiated, metastatic neuroendocrine midgut tumors.[2][3]
-
Study Design: A placebo-controlled, double-blind, prospective, randomized Phase IIIB study.[2]
-
Patient Population: Treatment-naïve patients with well-differentiated metastatic midgut NETs.[2][3]
-
Randomization: Patients were randomly assigned to receive either octreotide LAR or a placebo.[2][3]
-
Treatment Regimen:
-
Secondary Endpoints: Survival time and tumor response.[2][3]
Visualizing the Mechanisms: Signaling Pathways and Trial Workflow
The differing clinical effects of octreotide and pasireotide can be attributed to their distinct interactions with somatostatin receptors (SSTRs) and the subsequent intracellular signaling cascades.
Somatostatin Receptor Signaling Pathway
Caption: Differential SSTR binding and downstream signaling of octreotide and pasireotide.
Octreotide primarily exerts its effects through high-affinity binding to SSTR2. Pasireotide, in contrast, is a multi-receptor targeted SSA, binding with high affinity to SSTR1, SSTR2, SSTR3, and SSTR5.[8] This broader binding profile, particularly its high affinity for SSTR5, is thought to contribute to its distinct efficacy and side-effect profile. Activation of these G-protein coupled receptors leads to the inhibition of adenylyl cyclase, activation of protein tyrosine phosphatases, and modulation of the MAPK and PI3K/AKT pathways, ultimately resulting in cell cycle arrest and apoptosis.[9][10]
Mechanism of Pasireotide-Induced Hyperglycemia
References
- 1. A multicenter, randomized, blinded, phase III study of pasireotide LAR versus octreotide LAR in patients with metastatic neuroendocrine tumors (NET) with disease-related symptoms inadequately controlled by somatostatin analogs. - ASCO [asco.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Placebo-controlled, double-blind, prospective, randomized study on the effect of octreotide LAR in the control of tumor growth in patients with metastatic neuroendocrine midgut tumors: a report from the PROMID Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of Somatostatin Receptor in Pancreatic Neuroendocrine Tumor Development, Diagnosis, and Therapy [frontiersin.org]
- 5. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]
- 6. ajronline.org [ajronline.org]
- 7. The Radiology Assistant : RECIST 1.1 - and more [radiologyassistant.nl]
- 8. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Head-to-head comparison of different long-acting octreotide formulations
A Head-to-Head Comparison of Long-Acting Octreotide Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different long-acting injectable formulations of octreotide, a synthetic analog of somatostatin. These formulations are critical in the management of neuroendocrine tumors (NETs) and acromegaly. The comparison focuses on the innovator product, Sandostatin® LAR®, and other formulations including lanreotide and pasireotide, presenting key performance differences supported by experimental data.
Mechanism of Action: Somatostatin Receptor Signaling
Octreotide and its analogs exert their effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. The primary targets for octreotide are SSTR2 and SSTR5. Activation of these receptors triggers a cascade of intracellular events.[1] The predominant pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This reduction in cAMP has several downstream effects, including the inhibition of hormone secretion (e.g., growth hormone, serotonin) and an anti-proliferative effect on tumor cells.[1] Another significant pathway involves the activation of phosphotyrosine phosphatases (PTPs) like SHP1 and SHP2, which can modulate the MAP kinase (MAPK) signaling pathway to interfere with cell cycle progression and induce apoptosis.[1][2][3]
Formulation and Pharmacokinetic Comparison
Long-acting formulations of octreotide are typically based on poly(lactic-co-glycolic acid) (PLGA) microspheres, which encapsulate the drug and release it slowly following intramuscular injection.[4] However, significant differences in manufacturing can lead to variations in particle characteristics and pharmacokinetic (PK) profiles.[4]
Table 1: Physicochemical and Pharmacokinetic Profile Comparison
| Parameter | Sandostatin® LAR® | Formulation A (Generic) | Formulation B (Generic) | Formulation C (Generic) | Lanreotide Autogel® | Pasireotide LAR® |
| Microparticle Size | ~50 µm, spherical[5] | Smaller, irregular[5] | Wide range (<20 to >100 µm)[5] | Wide range (<20 to >100 µm)[5] | N/A (Nanotube gel) | N/A |
| Initial Burst (AUC %) | Limited (~1.9%)[6] | Large (~41.0%)[6] | Large (~22.2%)[6] | N/A | Cmax on Day 1[7] | N/A |
| Release Profile | Triphasic: initial release, lag phase, then prolonged erosion phase (weeks 3-5)[4][8] | Large initial burst, then low, variable concentrations[4] | Large initial burst, then low, variable concentrations[4] | Low, variable concentrations[4] | Monophasic: Cmax on Day 1, then steady decline[7] | N/A |
| Steady State Cmean | ~1216 pg/mL (20mg/28d)[7] | N/A | N/A | N/A | ~4455 pg/mL (90mg/28d)[7] | N/A |
| Fluctuation Index | Low (43%)[7] | N/A | N/A | N/A | High (152%)[7] | N/A |
| Impurity Content | Low[4] | N/A | High tin content (104 mg/kg)[4] | N/A | N/A | N/A |
Data compiled from studies in rabbits and humans.[4][7]
The data clearly show that generic formulations A and B exhibit a significantly larger initial burst release compared to Sandostatin® LAR®.[4] This can lead to high initial plasma concentrations followed by a period of low and variable drug levels, potentially impacting both efficacy and safety.[4] Sandostatin® LAR® provides a more controlled release with a distinct plateau phase, and lanreotide has a different profile with a high initial peak followed by a prolonged elimination phase.[4][7]
Clinical Efficacy Comparison
Head-to-head clinical trials provide the most robust data for comparing the efficacy of different long-acting somatostatin analogs. The primary endpoints in these trials, particularly for acromegaly, are biochemical control (normalization of Growth Hormone (GH) and Insulin-like Growth Factor 1 (IGF-1) levels) and tumor volume reduction.
Table 2: Efficacy in Acromegaly - Pasireotide LAR vs. Octreotide LAR/Lanreotide ATG (PAOLA and C2305 Studies)
| Endpoint (at 24 weeks or 12 months) | Pasireotide LAR (40-60 mg) | Octreotide LAR (20-30 mg) / Lanreotide ATG (120 mg) | P-value |
| Biochemical Control (GH <2.5 µg/L & Normalized IGF-1) | 15.4% - 31.3%[9][10] | 0% - 19.2%[9][10] | <0.01[9][10] |
| IGF-1 Normalization | 24.6% - 38.6%[9][10] | 0% - 23.6%[9][10] | <0.01[9][10] |
| GH Control (<2.5 µg/L) | 35.4% - 48.3%[9][10] | 13.2% - 51.6%[9][10] | NS to <0.05[9][10] |
| Significant Tumor Volume Reduction (>25%) | 10.8% - 18.5%[10] | 1.5%[10] | N/A |
Data from the PAOLA study (inadequately controlled patients) and the C2305 study (medically naive patients).[9][10][11]
In patients with acromegaly, pasireotide LAR has demonstrated superior efficacy in achieving biochemical control compared to first-generation analogs like octreotide LAR and lanreotide Autogel.[10][12] A significantly higher proportion of patients treated with pasireotide LAR achieved normalization of IGF-1 levels and overall biochemical control.[9][10]
A separate study comparing octreotide LAR to lanreotide SR in acromegaly found that switching from lanreotide SR to octreotide LAR resulted in a significant decrease in mean GH concentrations and an increase in the percentage of patients achieving GH and IGF-1 control.[13]
Safety and Tolerability Profile
The safety profiles of long-acting octreotide formulations are well-established, with gastrointestinal disturbances being the most common adverse events.[14][15] However, there are notable differences, particularly concerning glucose metabolism.
Table 3: Common Adverse Events (AEs) (%)
| Adverse Event | Pasireotide LAR | Octreotide LAR | Lanreotide Autogel |
| Hyperglycemia-related AEs | 28.7% - 57.3%[9][10] | 8.3% - 21.7%[9][12] | 13.6%[10] |
| Diabetes Mellitus | 20.6% - 25.8%[10] | N/A | 7.6%[10] |
| Diarrhea | 15.9% - 39.3%[10][12] | 45.0%[12] | 4.5%[10] |
| Cholelithiasis (Gallstones) | 25.8%[12] | 22% - 35.6%[12][16] | N/A |
| Headache | 18.5%[12] | 26.1%[12] | N/A |
The most significant safety difference is the higher incidence of hyperglycemia and diabetes mellitus associated with pasireotide LAR.[9][10] This is attributed to its broader binding profile, which includes stronger inhibition of insulin secretion. While generally well-tolerated, all formulations carry a risk of gallstone formation due to the inhibition of gallbladder contractility.[14][16]
Experimental Protocols and Methodologies
Preclinical Pharmacokinetic (PK) Study Workflow
The evaluation of a new long-acting formulation typically begins with preclinical PK studies in animal models to understand its release profile.
Methodology Example: Rabbit PK Study [4]
-
Objective: To compare the PK profiles of Sandostatin® LAR® with three other long-acting octreotide formulations (A, B, C).[4]
-
Animal Model: Male New Zealand rabbits.[4]
-
Dosing: A single intramuscular (IM) injection of 4 mg/kg of the respective formulation.[4]
-
Blood Sampling: Blood samples were collected at various time points over a period of up to 82 days.[4][6]
-
Bioanalysis: Plasma concentrations of octreotide were determined using a validated radioimmunoassay (RIA).[8]
-
Data Analysis: Key PK parameters such as maximum concentration (Cmax), area under the curve (AUC), and the release profile over time were calculated and compared between formulations.[6]
In Vitro Drug Release Testing
In vitro release studies are crucial for quality control and to predict in vivo performance. These are typically performed using methods that can handle microsphere formulations.
Methodology Example: Sample-and-Separate Method [17][18]
-
Objective: To determine the rate and extent of drug release from PLGA microspheres in a controlled environment.[19]
-
Apparatus: Shaker water bath or rotating bottle apparatus.[18][20]
-
Procedure:
-
A known quantity of microspheres (e.g., 10-15 mg) is suspended in a vessel containing a specific volume (e.g., 250 mL) of release medium (e.g., phosphate-buffered saline, pH 7.4).[17][18]
-
The vessel is incubated at a controlled temperature (e.g., 37°C for real-time or 45°C for accelerated testing) with constant agitation (e.g., 100 rpm).[17][18]
-
At predetermined time points, a sample of the release medium is withdrawn.[17]
-
The microspheres are separated from the sample by centrifugation or filtration.[17]
-
The supernatant is analyzed for drug concentration using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[17]
-
The withdrawn volume is replaced with fresh medium to maintain sink conditions.[17]
-
Head-to-Head Clinical Trial Design
Methodology Example: PAOLA Study [10][21]
-
Objective: To assess the efficacy and safety of pasireotide LAR versus octreotide LAR or lanreotide Autogel in patients with inadequately controlled acromegaly.[10]
-
Study Design: A Phase III, multicenter, randomized, double-blind (for pasireotide) trial.[10]
-
Patient Population: Adult patients with acromegaly who remained inadequately controlled (mean GH ≥2.5 µg/L and IGF-1 >1.3x ULN) despite at least 6 months of monotherapy with maximum approved doses of octreotide LAR or lanreotide Autogel.[10]
-
Intervention: Patients were randomized to receive either pasireotide LAR (40 mg or 60 mg) or continue their open-label treatment with octreotide LAR/lanreotide Autogel (active control).[10]
-
Primary Endpoint: The proportion of patients achieving biochemical control (mean GH <2.5 µg/L and normalized IGF-1) at 24 weeks.[10]
-
Secondary Endpoints: Included the proportion of patients with IGF-1 normalization, GH <2.5 µg/L, tumor volume reduction >25%, and safety/tolerability assessments.[10]
References
- 1. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]
- 2. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Pharmacokinetic and technical comparison of Sandostatin® LAR® and other formulations of long-acting octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic and technical comparison of Sandostatin® LAR® and other formulations of long-acting octreotide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-acting octreotide and prolonged-release lanreotide formulations have different pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nonparametric analysis of the absorption profile of octreotide in rabbits from long-acting release formulation OncoLAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pasireotide Versus Octreotide in Acromegaly: A Head-to-Head Superiority Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. endorama.gr [endorama.gr]
- 12. medscape.com [medscape.com]
- 13. researchgate.net [researchgate.net]
- 14. Octreotide LAR: safety and tolerability issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Long-term safety of long-acting octreotide in patients with diabetic retinopathy: results of pooled data from 2 randomized, double-blind, placebo-controlled phase 3 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. A Reproducible Accelerated In Vitro Release Testing Method for PLGA Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kinampark.com [kinampark.com]
- 19. "A reproducible accelerated in vitro release testing method for PLGA mi" by Jie Shen, Kyulim Lee et al. [digitalcommons.uri.edu]
- 20. researchgate.net [researchgate.net]
- 21. Efficacy and Safety of Pasireotide Long Acting Release (LAR) Versus Octreotide LAR or Lanreotide Autogel (ATG) in Patients With Inadequately Controlled Acromegaly | MedPath [trial.medpath.com]
In Vivo Efficacy of Octreotide Pamoate and Short-Acting Octreotide: A Comparative Guide
This guide provides a detailed comparison of the in vivo efficacy of octreotide pamoate, a long-acting release formulation, and short-acting octreotide. The information is intended for researchers, scientists, and drug development professionals, with a focus on preclinical data and experimental methodologies.
Overview of Octreotide Formulations
Octreotide is a synthetic octapeptide analogue of the natural hormone somatostatin. It exerts its effects by binding to somatostatin receptors (SSTRs), which are often overexpressed in various tumors. This interaction leads to the inhibition of hormone secretion and tumor cell growth.[1][2]
-
Short-acting octreotide (often referred to as octreotide acetate) has a short half-life and requires frequent administration, typically two to three times daily via subcutaneous injection.[1][3]
-
This compound is a long-acting release (LAR) formulation designed to deliver octreotide over an extended period, allowing for less frequent administration, usually every four weeks.[4][5] This formulation is designed to improve patient compliance and provide sustained therapeutic effects.
Comparative Efficacy Data
While direct head-to-head in vivo preclinical studies comparing this compound and short-acting octreotide are limited, this section presents available efficacy data from separate studies to facilitate an indirect comparison.
This compound (OncoLar) Efficacy
The available preclinical data for this compound primarily comes from a study in a canine model of osteosarcoma.
| Parameter | Animal Model | Tumor Type | Treatment | Key Findings | Reference |
| Hormone Suppression | Pet dogs | Naturally Occurring Osteosarcoma | OncoLar (this compound long-acting release) | Suppression of serum Insulin-like Growth Factor (IGF-1) levels by approximately 43% without significant toxicity. | [4][5][6] |
| Antitumor Efficacy | Pet dogs | Naturally Occurring Osteosarcoma | OncoLar and carboplatin chemotherapy | No significant differences in primary tumor necrosis, apoptosis, or survival were observed compared to placebo and carboplatin. | [4][5][6] |
Short-Acting Octreotide Efficacy
Numerous preclinical studies have evaluated the antitumor efficacy of short-acting octreotide in various rodent models.
| Parameter | Animal Model | Tumor Type | Treatment | Key Findings | Reference |
| Tumor Growth Inhibition | Nude mice | MiaPaCa pancreatic tumors (subline 21) | 5 or 50 µg octreotide, twice daily | Significant inhibition of tumor growth from week 2 to week 5 of treatment. | [2] |
| Tumor Growth Inhibition | Nude mice | ZR-75-1 breast tumors | 50 µg octreotide, twice daily | Mean tumor volume was 48% of the control group after 5 weeks of treatment. | [2] |
| Tumor Growth Inhibition | Rats | DMBA-induced mammary tumors | Continuous administration of 10 µg/kg/h for 6 weeks | Approximately 50% reduction in the number of tumors. | [2] |
| Tumor Growth Inhibition | Nude mice | MDA-MB-468 human breast tumors | 50 µg octreotide, twice daily | Significant inhibition of tumor growth, with the mean tumor burden being 58-63% of the control animals over four weeks. | [7] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. The following sections outline typical experimental protocols for in vivo studies involving this compound and short-acting octreotide.
This compound (OncoLar) Administration Protocol
This protocol is based on a randomized, blinded, placebo-controlled preclinical study in pet dogs with naturally occurring osteosarcoma.[4][5][6]
-
Animal Model: Pet dogs with naturally occurring osteosarcoma.
-
Treatment Groups:
-
OncoLar (this compound long-acting release) and carboplatin chemotherapy.
-
Placebo and carboplatin chemotherapy.
-
-
Administration: The specific dosage and administration schedule for OncoLar were not detailed in the provided search results. Long-acting formulations are typically administered via intramuscular injection.
-
Efficacy Endpoints:
-
Serum IGF-1 levels to assess hormone suppression.
-
Primary tumor necrosis and apoptosis.
-
Survival analysis.
-
Short-Acting Octreotide Administration Protocol
This protocol is a synthesis of methodologies reported in preclinical studies using rodent models.[2][7]
-
Animal Models:
-
Nude mice (nu/nu) for xenograft studies.
-
Rats for chemically induced tumor models.
-
-
Tumor Induction:
-
Xenografts: Subcutaneous injection of human tumor cell lines (e.g., MiaPaCa, ZR-75-1, MDA-MB-468).
-
Chemically Induced: Administration of a carcinogen such as 7,12-dimethylbenz[a]anthracene (DMBA) to induce mammary tumors in rats.
-
-
Treatment Groups:
-
Control group receiving vehicle (e.g., 0.9% NaCl solution).
-
Treatment group(s) receiving short-acting octreotide at various doses.
-
-
Administration:
-
Route: Subcutaneous (s.c.) injection.
-
Frequency: Typically twice daily (b.i.d.).
-
Dosage: Ranged from 5 µg to 50 µg per injection in mice.
-
-
Efficacy Endpoints:
-
Tumor volume, measured weekly.
-
Number of tumors.
-
Hormone levels (if applicable to the tumor model).
-
Autoradiography to determine somatostatin receptor status of the tumors.
-
Signaling Pathway and Experimental Workflow
The therapeutic effects of octreotide are mediated through its interaction with somatostatin receptors, which triggers a cascade of intracellular signaling events.
References
- 1. Octreotide – A Review of its Use in Treating Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies on the anticancer activity of the somatostatin analogue octreotide (SMS 201-995) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reference.medscape.com [reference.medscape.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. karger.com [karger.com]
A Head-to-Head Comparison of Octreotide and Everolimus: In Vitro Anti-Tumor Efficacy
In the landscape of targeted cancer therapies, the somatostatin analog octreotide and the mTOR inhibitor everolimus represent two distinct yet significant approaches to curtailing tumor growth. While often utilized in combination for certain malignancies, a direct comparison of their individual anti-tumor effects at the cellular level is crucial for researchers and drug development professionals. This guide provides an objective in vitro comparison of octreotide and everolimus, supported by experimental data and detailed protocols.
Mechanisms of Action: A Tale of Two Pathways
Octreotide exerts its anti-tumor effects primarily by binding to somatostatin receptors (SSTRs), with a high affinity for SSTR2 and SSTR5.[1] This interaction triggers a cascade of intracellular events that can lead to the inhibition of cell proliferation and the induction of apoptosis.[1][2] The efficacy of octreotide is therefore intrinsically linked to the expression levels of these receptors on the cancer cells.[3][4]
Everolimus, on the other hand, is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a key serine/threonine kinase that regulates cell growth, proliferation, and survival.[5][6] By binding to the intracellular protein FKBP12, everolimus forms a complex that allosterically inhibits mTOR complex 1 (mTORC1), leading to the dephosphorylation of its downstream effectors, 4E-binding protein 1 (4E-BP1) and ribosomal protein S6 kinase 1 (S6K1).[5] This disruption of the PI3K/Akt/mTOR signaling pathway ultimately results in cell cycle arrest and a reduction in protein synthesis.[7][8]
Signaling Pathway Overview
The distinct mechanisms of octreotide and everolimus are best understood by visualizing their respective signaling pathways.
In Vitro Anti-Tumor Effects: A Data-Driven Comparison
The anti-proliferative activity of octreotide and everolimus has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
| Drug | Cancer Type | Cell Line | IC50 | Reference |
| Everolimus | Breast Cancer | MDA-MB-468 | ~1 nM | [9] |
| Breast Cancer | Hs578T | ~1 nM | [9] | |
| Breast Cancer | BT549 | ~1 nM | [9] | |
| Breast Cancer | MCF-7 | 29.1 ± 1.4 nM | [6] | |
| Ovarian Cancer | SCCOHT-CH-1 | 20.45 ± 0.271 µM | [10] | |
| Ovarian Cancer | COV434 | 33.19 ± 0.436 µM | [10] | |
| Octreotide | Small Cell Lung Cancer | H69 | >300 µM | [11] |
| Gastric Cancer | SGC-7901 | Dose-dependent inhibition (32.2% at 10 µM) | [12] |
Note: A direct comparison of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell culture media, incubation times, and assay methods.
Studies have shown that everolimus can induce apoptosis and cause cell cycle arrest in a dose-dependent manner.[1][8][13][14] For instance, treatment of esophageal squamous cell carcinoma cells (TE4 and TE11) with 20 nM everolimus led to an increase in the percentage of cells in the G0/G1 phase and induced early apoptosis.[1]
The anti-proliferative effect of octreotide is highly dependent on the presence of SSTRs. In a study on a small cell lung cancer cell line (H69), which expresses SSTR2 and SSTR5, pasireotide (another somatostatin analog) showed a dose-dependent inhibition of cell viability with an IC50 of 35.4 µM, whereas octreotide showed no significant effect even at 300 µM.[11] This highlights the critical role of receptor binding affinity and downstream signaling efficacy. In some neuroendocrine tumor cell lines with low SSTR2 expression, octreotide did not inhibit proliferation.[3][4]
Experimental Protocols
To ensure reproducibility and standardization, detailed experimental protocols for key in vitro assays are provided below.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of octreotide or everolimus in culture medium and add to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the drugs).
-
Incubation: Incubate the plate for 48 to 96 hours at 37°C in a humidified atmosphere of 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Steps:
-
Cell Treatment: Seed cells in 6-well plates and treat with octreotide or everolimus at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules.
Detailed Steps:
-
Protein Extraction: Treat cells with octreotide or everolimus, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate the protein samples by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-S6, total S6, SSTR2, actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
In vitro evidence suggests that both octreotide and everolimus can exert anti-tumor effects, albeit through distinct mechanisms. Everolimus demonstrates broad anti-proliferative activity across various cancer cell lines by targeting the central mTOR signaling pathway. The efficacy of octreotide is more context-dependent, relying on the expression of its target somatostatin receptors on the cancer cells. For researchers and drug developers, the choice of in vitro models and the characterization of SSTR expression are critical when evaluating the potential of octreotide. In contrast, everolimus's mechanism of action makes it a candidate for a wider range of tumor types where the PI3K/Akt/mTOR pathway is dysregulated. This comparative guide underscores the importance of understanding the molecular underpinnings of drug action to inform rational drug design and combination strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-tumor effects of everolimus and metformin are complementary and glucose-dependent in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of the somatostatin analog octreotide on rat pituitary tumor cell (GH3) proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of everolimus, a novel mTOR inhibitor, against basal‐like triple‐negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Clinical Evaluation of Response to Octreotide and Chemotherapy in High-Grade Malignant Neuroendocrine Tumors and Promising In Vitro Preclinical Results with Pasireotide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mTOR inhibitor Everolimus-induced apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mTOR Inhibition by Everolimus in Childhood Acute Lymphoblastic Leukemia Induces Caspase-Independent Cell Death | PLOS One [journals.plos.org]
Octreotide Pamoate: A Comparative Analysis of its Efficacy in Neuroendocrine and Prostate Cancer Cell Lines
For Immediate Release
This guide provides a detailed comparative analysis of the in-vitro effects of octreotide pamoate, a long-acting somatostatin analog, on two distinct cancer cell lines: NCI-H727, a human lung carcinoid (neuroendocrine) cell line, and DU-145, a human prostate carcinoma cell line. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the differential efficacy and underlying mechanisms of octreotide in various cancer contexts.
Octreotide's primary mechanism of action involves binding to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5, which can trigger anti-proliferative and pro-apoptotic signaling pathways.[1] However, the expression levels of these receptors vary significantly across different tumor types, leading to a diverse range of responses to octreotide treatment.
Comparative Efficacy of this compound
The in-vitro efficacy of this compound was evaluated in NCI-H727 and DU-145 cell lines, focusing on two key anti-cancer metrics: inhibition of cell viability and induction of apoptosis.
Data Presentation: Cell Viability and Apoptosis
| Cell Line | Cancer Type | Octreotide Effect on Cell Viability (IC50) | Octreotide-Induced Apoptosis | Key Findings |
| NCI-H727 | Lung Carcinoid (Neuroendocrine) | > 20 µM[2][3] | No significant increase compared to control[2] | The NCI-H727 cell line demonstrates notable resistance to the anti-proliferative effects of octreotide.[2][3] This is largely attributed to the very low expression of the SSTR2 subtype.[2] |
| DU-145 | Prostate Carcinoma | ~100 nM (when used in combination with docetaxel)[4] | Significant synergistic increase in apoptosis when combined with other agents like docetaxel or AT-101.[4][5] | The DU-145 cell line shows a more favorable response to octreotide, particularly in combination therapies. This is associated with the expression of both SSTR2 and SSTR5, which are upregulated upon treatment.[5] |
Underlying Mechanisms: The Role of Somatostatin Receptors
The differential response to octreotide between the H727 and DU-145 cell lines is strongly correlated with the expression levels of its target receptors, SSTR2 and SSTR5.
Data Presentation: Somatostatin Receptor Expression
| Cell Line | SSTR2 Expression (mRNA/Protein) | SSTR5 Expression (mRNA/Protein) | Implication for Octreotide Efficacy |
| NCI-H727 | Very low to undetectable[2] | Moderate[2] | The lack of the primary target receptor, SSTR2, is a key factor in the observed resistance of this cell line to octreotide's anti-proliferative effects.[2] |
| DU-145 | Present[6] | Present[5] | The presence of both SSTR2 and SSTR5 allows for a synergistic anti-cancer effect, especially when their expression is further induced by combination treatments.[5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assessment: MTT Assay
-
Cell Seeding: Plate NCI-H727 or DU-145 cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.001 nM to 20 µM) and incubate for 48-96 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Apoptosis Detection: Annexin V-FITC Assay
-
Cell Treatment: Culture NCI-H727 or DU-145 cells and treat with the desired concentrations of this compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15-20 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Protein Expression Analysis: Western Blot for SSTR2 and SSTR5
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against SSTR2, SSTR5, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Experimental and Signaling Pathways
To further elucidate the processes described, the following diagrams illustrate the experimental workflow and the octreotide signaling pathway.
References
- 1. Octreotide promotes apoptosis in human somatotroph tumor cells by activating somatostatin receptor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic Antitumor Activities of Docetaxel and Octreotide Associated with Apoptotic-Upregulation in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Octreotide in combination with AT-101 induces cytotoxicity and apoptosis through up-regulation of somatostatin receptors 2 and 5 in DU-145 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Octreotide Pamoate vs. Placebo in Acromegaly: A Comparative Clinical Trial Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and safety of octreotide versus placebo in the treatment of acromegaly, based on data from pivotal clinical trials. The information presented is intended to support research, scientific understanding, and drug development efforts in the field of endocrinology.
Efficacy Data
The ACROINNOVA 1 trial, a phase 3, multinational, randomized, double-blind, placebo-controlled study, evaluated the efficacy of a novel subcutaneous octreotide depot (CAM2029) in patients with acromegaly who were previously biochemically controlled on standard of care somatostatin receptor ligands (SRLs).[1][2] Patients were randomized in a 2:1 ratio to receive either once-monthly CAM2029 or a placebo for 24 weeks.[1][2]
The primary endpoint was the proportion of patients maintaining biochemical control, defined as an insulin-like growth factor 1 (IGF-1) level less than or equal to the upper limit of normal (ULN) at weeks 22 and 24.[1][2] A significantly higher proportion of patients in the CAM2029 group maintained this primary endpoint compared to the placebo group.[1][2]
Table 1: Primary and Key Secondary Efficacy Endpoints from the ACROINNOVA 1 Trial [1][2]
| Endpoint | CAM2029 (n=48) | Placebo (n=24) | Risk Difference (95% CI) | P-value |
| Primary Endpoint | ||||
| Proportion of patients with mean IGF-1 ≤ULN at weeks 22/24 | 72.2% | 37.5% | 34.6% (11.3, 57.9) | 0.0018 |
| Key Secondary Endpoints | ||||
| Proportion of patients with mean IGF-1 ≤ULN at weeks 22/24 and mean GH <2.5 µg/L at week 24 | 70.0% | 37.5% | 32.5% | 0.0035 |
Safety and Tolerability
CAM2029 was generally well tolerated, with a safety profile consistent with the known effects of octreotide.[1][2] Adverse events were mostly mild to moderate in severity.
An older randomized, double-blind trial comparing subcutaneous octreotide acetate to placebo in 115 acromegalic patients also demonstrated the efficacy of octreotide in reducing Growth Hormone (GH) and IGF-1 levels.[3]
Table 2: Common Adverse Events in a Placebo-Controlled Trial of Subcutaneous Octreotide [3]
| Adverse Event | Low-Dose Octreotide (300 µ g/day ) | High-Dose Octreotide (750 µ g/day ) |
| Diarrhea (transient) | 10% | 13% |
| Biliary Sludge | 10% | 14% |
| Cholelithiasis | 6% | 18% |
Experimental Protocols
ACROINNOVA 1 Trial Methodology
-
Study Design: A 24-week, multinational, randomized, double-blind, placebo-controlled, phase 3 trial.[1][2]
-
Patient Population: 72 patients with acromegaly who had achieved biochemical control (IGF-1 ≤ULN and mean GH <2.5 µg/L) with standard of care injectable SRLs (octreotide LAR or lanreotide Autogel) at screening.[1][2]
-
Intervention: Patients were randomized (2:1) to receive either once-monthly subcutaneous injections of CAM2029 or a matching placebo.[1][2]
-
Primary Outcome: The proportion of patients with a mean IGF-1 level ≤ULN at weeks 22 and 24.[1][2]
-
Key Secondary Outcomes: The proportion of patients with both mean IGF-1 ≤ULN at weeks 22/24 and mean GH <2.5 µg/L at week 24.[1][2]
Visualizations
Experimental Workflow of the ACROINNOVA 1 Trial
Caption: Workflow of the ACROINNOVA 1 clinical trial.
Somatostatin Receptor Signaling Pathway
Octreotide is a synthetic analogue of the natural hormone somatostatin and exerts its effects by binding to somatostatin receptors (SSTRs), primarily SSTR2 and SSTR5, which are highly expressed in most growth hormone-secreting pituitary adenomas.[4][5][6] The activation of these receptors triggers a cascade of intracellular events that inhibit the synthesis and secretion of growth hormone.[4][6]
Caption: Simplified somatostatin receptor signaling pathway.
References
- 1. Octreotide Subcutaneous Depot for Acromegaly: A Randomized, Double-blind, Placebo-controlled Phase 3 Trial, ACROINNOVA 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Octreotide Subcutaneous Depot for Acromegaly: A Randomized, Double-blind, Placebo-controlled Phase 3 Trial, ACROINNOVA 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Octreotide treatment of acromegaly. A randomized, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Somatostatin receptors in normal and acromegalic somatotroph cells: the U-turn of the clinician to immunohistochemistry report – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acromegaly: molecular expression of somatostatin receptor subtypes and treatment outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Somatostatin Receptor Ligands Therapies for Acromegaly [frontiersin.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Octreotide Pamoate
For Immediate Implementation by Laboratory Personnel
This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of octreotide pamoate, a synthetic octapeptide analog of somatostatin used in research and drug development. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. The following protocols are designed for researchers, scientists, and drug development professionals handling this compound in a laboratory setting.
I. Risk Assessment and Waste Classification
Before initiating any disposal procedure, a thorough risk assessment must be conducted. This compound, as a pharmacologically active peptide, requires careful handling to avoid unintended physiological effects through accidental exposure.
Waste Stream Identification:
All materials that have come into contact with this compound must be considered contaminated and disposed of accordingly. This includes:
-
Unused or expired this compound powder or solution.
-
Contaminated labware (e.g., vials, syringes, needles, pipette tips, gloves).
-
Spill cleanup materials.
-
Solutions from experimental procedures containing this compound.
Hazardous Waste Classification:
While a specific EPA hazardous waste code for octreotide is not explicitly listed, the waste generated may fall under one or more of the following categories depending on the formulation and solvents used.
| Waste Characteristic | EPA Waste Code | Criteria |
| Toxicity | D-series | Based on the characteristics of toxicity, though specific data for octreotide is not listed. Prudent practice dictates handling as potentially toxic. |
| Ignitability | D001 | If the formulation contains flammable solvents (e.g., alcohol) with a flashpoint of less than 140°F (60°C). |
| P- or U-listed Waste | P- or U-series | Applicable if octreotide is the sole active ingredient of a discarded commercial chemical product.[1] |
It is the responsibility of the waste generator to make a final determination based on their specific waste stream and in accordance with local, state, and federal regulations.[1] Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory.[2]
II. Step-by-Step Disposal Procedures
The primary methods for the disposal of this compound waste are incineration through a licensed hazardous waste contractor and, where feasible, chemical inactivation prior to disposal.
A. Segregation and Collection of this compound Waste
-
Designated Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for all this compound waste.
-
Sharps Disposal: All needles and syringes must be disposed of immediately in a designated sharps container.[1][3] Do not recap, bend, or break needles.
-
Solid Waste: Contaminated personal protective equipment (PPE), vials, and other solid materials should be placed in a designated hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed container. Do not mix with incompatible waste streams.
B. Chemical Inactivation Protocol for Aqueous this compound Waste
For laboratories equipped to perform chemical degradation, the following protocol can be used to inactivate octreotide in aqueous solutions prior to collection by a hazardous waste contractor. This procedure is based on known degradation pathways of octreotide.[4][5]
Objective: To hydrolyze the peptide bonds and cleave the disulfide bridge, rendering the octreotide biologically inactive.
Materials:
-
Sodium hydroxide (NaOH), 10 M solution
-
Hydrochloric acid (HCl), 12 M solution
-
pH meter or pH paper
-
Appropriate PPE (safety goggles, lab coat, chemical-resistant gloves)
-
Fume hood
Procedure:
-
Work in a Fume Hood: All steps of this procedure must be performed in a certified chemical fume hood.
-
Alkaline Hydrolysis:
-
Carefully add 10 M sodium hydroxide to the aqueous octreotide waste solution to raise the pH to >12.
-
Stir the solution at room temperature for a minimum of 24 hours. This will facilitate the hydrolysis of the amide bonds and cleavage of the disulfide bond.[4]
-
-
Neutralization:
-
Slowly add 12 M hydrochloric acid to the solution to neutralize it to a pH between 6.0 and 8.0. Monitor the pH carefully to avoid an exothermic reaction.
-
-
Collection for Disposal:
-
Transfer the neutralized, inactivated solution to a designated hazardous waste container.
-
Label the container clearly as "Neutralized Octreotide Waste" and include the chemical constituents.
-
-
Final Disposal: Arrange for pickup by your institution's licensed hazardous waste disposal service for incineration.[2]
Diagram of Chemical Inactivation Workflow
Caption: Workflow for the chemical inactivation of aqueous octreotide waste.
III. Spill Management
In the event of a spill of this compound powder or solution, immediate action is required to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemical-resistant gloves. For larger spills of powder, respiratory protection may be necessary.
-
Contain the Spill:
-
For liquid spills: Cover with an absorbent material (e.g., chemical spill pads, vermiculite).
-
For powder spills: Gently cover with a damp paper towel to avoid generating dust.
-
-
Clean the Spill:
-
Working from the outside in, carefully collect all contaminated materials.
-
Place all cleanup materials into a designated hazardous waste container.
-
-
Decontaminate the Area:
-
Clean the spill area with a suitable laboratory detergent and water.
-
Wipe the area with 70% ethanol.
-
-
Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your EHS department in accordance with your institution's policies.
Diagram of Spill Response Logic
Caption: Logical flow for responding to an this compound spill.
IV. Conclusion
The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. By following these detailed procedures, researchers can minimize risks and ensure compliance with all applicable regulations. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.
References
- 1. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prediction of the Stability of Octreotide in a Mixed Infusion [jstage.jst.go.jp]
Essential Safety and Operational Guidance for Handling Octreotide Pamoate
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent compounds like Octreotide pamoate is paramount. This guide provides immediate safety, operational, and disposal protocols to minimize exposure risk and maintain laboratory integrity.
Core Safety Principles:
Octreotide, in its various salt forms including pamoate, is a biologically active octapeptide analogue of somatostatin.[1] It is categorized as a skin and eye irritant.[1][2] Due to its potent pharmacological effects, all contact and inhalation of vapors, mists, or dust should be strictly avoided.[3][4]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. Adherence to these guidelines is critical to prevent accidental exposure.
| PPE Category | Specification | Rationale & Citation |
| Hand Protection | Double chemotherapy-grade nitrile gloves are recommended.[5] | Protects against skin contact. Nitrile rubber is suggested, but breakthrough time data is often unavailable, so it's recommended to change gloves immediately if spilled on.[1][3] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield should also be worn when a splash hazard exists.[3][6] | Prevents eye irritation and accidental splashing of the compound into the eyes.[1][2] |
| Respiratory Protection | A NIOSH-certified N95 or P3 filter mask is recommended, especially during open handling or when dust may be generated.[1][7] | Minimizes the risk of inhaling aerosolized particles or dust, which can form explosive mixtures with air.[1] |
| Body Protection | A protective laboratory coat, apron, or disposable garment is recommended.[3] Impervious clothing should be used to prevent skin exposure.[6][8] | Provides a barrier against contamination of personal clothing and skin. |
Experimental Workflow and Handling Protocols
Proper handling from receipt to disposal is crucial. The following workflow diagram and procedural steps outline the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Procedural Steps:
-
Receiving and Storage : Upon receipt, store this compound in a tightly closed original container at temperatures between -20°C and +5°C, protected from light and moisture.[1]
-
Preparation :
-
Handling and Use :
-
Spill Management :
-
In case of a spill, evacuate and keep unnecessary personnel from the area.[3]
-
For liquid spills, contain with an inert absorbent material (e.g., sand, earth).[3] For solid spills, carefully sweep or vacuum, avoiding dust generation.
-
Place the contained spill material into a chemical waste container.
-
Decontaminate the spill area with soap and water or another appropriate cleaning agent.[3]
-
-
First Aid :
-
If on skin : Immediately wash with plenty of water and mild soap.[1] If irritation occurs, seek medical advice.[1]
-
If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] If irritation persists, get medical attention.[1]
-
If inhaled : Move the person to fresh air and keep at rest.[1]
-
If ingested : Rinse mouth with water. Do not induce vomiting.[1]
-
Disposal Plan
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and accidental exposure.
Disposal Workflow:
Caption: Waste stream management for this compound.
-
Sharps : All needles and syringes used for administration must be disposed of immediately in a designated, puncture-resistant sharps container.[9]
-
Contaminated Materials : All contaminated items, including gloves, gowns, vials, and cleaning materials, should be collected in a clearly labeled hazardous waste container.
-
Unused Product : Any unused product or waste material should be disposed of in accordance with local, state, and federal regulations for pharmaceutical waste.[9] Do not discharge into drains or the environment.[6][8]
-
Decontamination : After handling and disposal, thoroughly decontaminate all work surfaces. Wash hands thoroughly with soap and water after removing PPE.[3]
References
- 1. echemi.com [echemi.com]
- 2. chemos.de [chemos.de]
- 3. Octreotide | Right Decisions [rightdecisions.scot.nhs.uk]
- 4. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 5. viatris.com [viatris.com]
- 6. medline.com [medline.com]
- 7. Octreotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. go.drugbank.com [go.drugbank.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
